Enloplatin
Description
structure given in first source
Properties
CAS No. |
111523-41-2 |
|---|---|
Molecular Formula |
C13H22N2O5Pt |
Molecular Weight |
481.41 g/mol |
IUPAC Name |
[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylate;platinum(2+) |
InChI |
InChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10);/q;;+2/p-2 |
InChI Key |
ASQRQYODAQUVBR-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].C1COCCC1(C[NH-])C[NH-].[Pt+4] |
Origin of Product |
United States |
Foundational & Exploratory
Enloplatin: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enloplatin is a platinum-based antineoplastic agent that has been investigated for its therapeutic potential in cancer treatment. As a member of the platinum drug class, its fundamental mechanism of action is believed to involve direct interaction with cellular DNA, leading to the formation of platinum-DNA adducts. These adducts disrupt the normal functions of DNA, including replication and transcription, ultimately triggering a cascade of cellular events that culminate in cell cycle arrest and apoptosis. A key distinguishing feature of this compound, noted in early studies, is its apparent lack of cross-resistance with other widely used platinum agents like cisplatin (B142131) and carboplatin (B1684641), suggesting a nuanced or distinct mechanism of interaction with cellular components or pathways. This guide provides a comprehensive overview of the presumed core mechanism of action of this compound, drawing parallels with well-characterized platinum analogs while highlighting areas where its activity may diverge.
Introduction to this compound
This compound, also known by its developmental code CL 287 ,110 and its chemical name cis-(1,1-Cyclobutanedicarboxylato)(tetrahydro-4H-pyran-4,4-bis(methylamine))platinum, is a third-generation platinum analog.[1] Like its predecessors, cisplatin and carboplatin, this compound's cytotoxic effects are primarily attributed to its ability to function as a DNA alkylating agent.[1] The development of new platinum compounds like this compound has been driven by the need to overcome the limitations of earlier drugs, particularly the development of cellular resistance and the prevalence of severe side effects. The observation that this compound may not share cross-resistance with cisplatin and carboplatin has been a significant point of interest, suggesting that it might be effective in treating tumors that have become refractory to standard platinum-based therapies.[1]
Core Mechanism of Action: DNA as the Primary Target
The central tenet of the mechanism of action for all platinum-based anticancer drugs is their covalent interaction with DNA.[2][3] This interaction is the initiating event that leads to the cytotoxic outcomes observed in cancer cells.
Cellular Uptake and Aquation
While specific transporters for this compound have not been definitively identified, it is presumed to enter the cell through mechanisms similar to other platinum drugs, which can include passive diffusion and active transport. Once inside the cell, the lower intracellular chloride concentration facilitates the hydrolysis of the platinum complex, a process known as aquation. This process is critical for the drug's activation, as the aquated species are more reactive towards nucleophilic sites on DNA.
Formation of Platinum-DNA Adducts
The activated, aquated this compound molecule is a potent electrophile that readily reacts with the nitrogen atoms of purine (B94841) bases in the DNA, primarily the N7 position of guanine (B1146940) and adenine (B156593). This reaction leads to the formation of various types of platinum-DNA adducts. Based on the extensive research on cisplatin and other analogs, the most common and therapeutically relevant adducts are intrastrand crosslinks, where the platinum atom binds to two adjacent bases on the same DNA strand. The most frequent of these are 1,2-intrastrand crosslinks between two adjacent guanines (GG) or between a guanine and an adjacent adenine (AG). Interstrand crosslinks, where the platinum atom links bases on opposite DNA strands, and monofunctional adducts, where only one site on the DNA is platinated, are also formed but are generally less abundant.
The formation of these adducts induces significant conformational changes in the DNA double helix, including bending and unwinding of the DNA strand. These structural distortions are key to the subsequent cellular responses.
Experimental Protocol: Analysis of DNA Adduct Formation (General)
A common method to study the formation of platinum-DNA adducts is through enzymatic digestion of DNA followed by chromatographic separation and mass spectrometric detection.
-
Cell Culture and Drug Treatment: Cancer cell lines are cultured under standard conditions and then treated with the platinum drug at various concentrations and for different durations.
-
DNA Isolation: Genomic DNA is isolated from the treated cells using standard DNA extraction kits.
-
Enzymatic Digestion: The isolated DNA is enzymatically digested to single nucleosides or short oligonucleotides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Chromatographic Separation: The resulting digest is then separated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).
-
Mass Spectrometry Detection: The separated components are introduced into a mass spectrometer (e.g., ICP-MS or ESI-MS/MS) to identify and quantify the specific platinum-DNA adducts based on their mass-to-charge ratio.
Cellular Responses to this compound-Induced DNA Damage
The structural alterations in DNA caused by this compound adducts are recognized by the cellular machinery, triggering a complex network of signaling pathways that determine the ultimate fate of the cell.
Inhibition of DNA Replication and Transcription
The presence of bulky platinum adducts on the DNA template physically obstructs the progression of DNA and RNA polymerases. This steric hindrance leads to a potent inhibition of both DNA replication and transcription, which are essential processes for cell division and survival. The stalling of these processes is a major contributor to the cytotoxic effects of platinum drugs.
Cell Cycle Arrest
In response to DNA damage, cells activate cell cycle checkpoints to halt progression through the cell cycle. This arrest provides an opportunity for the cell to repair the damaged DNA before entering mitosis. The p53 tumor suppressor protein plays a critical role in this process by inducing the expression of cell cycle inhibitors like p21. Cells treated with platinum drugs often exhibit arrest in the G1, S, or G2 phases of the cell cycle.
Induction of Apoptosis
If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death, or apoptosis. Platinum drugs are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DNA damage signals can lead to the activation of pro-apoptotic proteins such as Bax and Bak, which in turn trigger the release of cytochrome c from the mitochondria. This event initiates a caspase cascade, leading to the execution of the apoptotic program.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's proposed mechanism of action.
Potential for Non-Cross-Resistance
The most intriguing aspect of this compound is its reported lack of cross-resistance with cisplatin and carboplatin. Several hypotheses could explain this phenomenon:
-
Altered Cellular Uptake/Efflux: this compound may utilize different cellular entry or exit transporters than cisplatin, bypassing resistance mechanisms that involve reduced drug accumulation.
-
Differential Adduct Formation: The unique structure of this compound, with its tetrahydro-4H-pyran-4,4-bis(methylamine) ligand, may influence the types and distribution of DNA adducts it forms. These adducts might be less efficiently recognized or repaired by the DNA repair machinery that handles cisplatin-induced damage.
-
Differential Recognition by Cellular Proteins: The conformational changes induced in DNA by this compound adducts may differ from those caused by cisplatin. This could lead to a different pattern of recognition by cellular proteins, including DNA repair enzymes and high-mobility group (HMG) proteins, which are known to play a role in the cytotoxicity of cisplatin.
-
Alternative Cellular Targets: While DNA is the primary target, it is possible that this compound has other cellular targets that contribute to its cytotoxicity and are not affected by the resistance mechanisms developed against cisplatin.
Signaling Pathway: p53-Mediated Cell Cycle Arrest
Caption: Simplified p53 signaling pathway leading to cell cycle arrest.
Conclusion and Future Directions
This compound represents an effort to expand the arsenal (B13267) of effective platinum-based chemotherapies. Its core mechanism of action is rooted in the well-established paradigm of DNA damage, leading to the inhibition of essential cellular processes and the induction of cell death. The key to its potential clinical utility lies in its ability to circumvent the common mechanisms of resistance that plague first and second-generation platinum drugs. Further research is needed to elucidate the precise molecular details of its interaction with DNA, the specific cellular pathways it modulates, and the exact reasons for its non-cross-resistant profile. A deeper understanding of these aspects will be crucial for the rational design of future clinical trials and the development of more effective cancer therapies.
References
- 1. Safety and efficacy of the tumor-selective adenovirus enadenotucirev with or without paclitaxel in platinum-resistant ovarian cancer: a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Activity of Olvimulogene Nanivacirepvec–Primed Immunochemotherapy in Heavily Pretreated Patients With Platinum-Resistant or Platinum-Refractory Ovarian Cancer: The Nonrandomized Phase 2 VIRO-15 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UCSF Neoplasms Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
Enloplatin: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enloplatin, a third-generation platinum-based antineoplastic agent, has demonstrated a distinct preclinical profile, including activity in cisplatin-resistant tumor models. This technical guide provides a comprehensive overview of the chemical structure and a detailed, step-by-step synthesis of this compound. The document includes tabulated physicochemical and quantitative synthetic data, alongside meticulous experimental protocols for the synthesis of its key diamine ligand and the final active compound. Furthermore, a generalized signaling pathway for platinum-based drugs, applicable to this compound, is visualized to illustrate its mechanism of action.
Chemical Structure and Properties
This compound, with the chemical name cis-(1,1-Cyclobutanedicarboxylato)(tetrahydro-4H-pyran-4,4-bis(methylamine))platinum(II), is a square planar platinum(II) complex. The central platinum atom is coordinated to a bidentate 1,1-cyclobutanedicarboxylato ligand and a novel bidentate diamine ligand, tetrahydro-4H-pyran-4,4-dimethanamine. This unique diamine ligand is believed to contribute to this compound's altered pharmacological properties compared to earlier platinum analogs like cisplatin (B142131) and carboplatin.
Below is a summary of the key chemical and physical properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂N₂O₅Pt | [1][2][3] |
| Molecular Weight | 481.41 g/mol | [1] |
| CAS Number | 111523-41-2 | [1] |
| IUPAC Name | [4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylate;platinum(2+) | |
| Appearance | Colorless plates (intermediate) | |
| Melting Point | 110-112 °C (for tetrahydro-4H-pyran-4,4-dicarbonitrile intermediate) |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the key diamine ligand, tetrahydro-4H-pyran-4,4-dimethanamine, followed by its reaction with a platinum-containing precursor. The following sections provide a detailed experimental protocol for this synthesis, based on methodologies described in the scientific literature.
Synthesis of Tetrahydro-4H-pyran-4,4-dimethanamine
The synthesis of the diamine ligand proceeds in two main steps: the formation of a dinitrile intermediate followed by its reduction.
This step involves a nucleophilic substitution reaction to form the cyclic dinitrile.
Experimental Protocol:
-
A mixture of 28.6 g of bis(2-chloroethyl) ether, 13.2 g of malononitrile, and 55.28 g of potassium carbonate in 800 ml of acetonitrile (B52724) is prepared.
-
The mixture is refluxed on a steam bath for 24 hours.
-
The hot mixture is then filtered to remove inorganic salts.
-
The filtrate is evaporated to dryness.
-
The resulting residue is crystallized from 100 ml of ethanol, with charcoal treatment, to yield tetrahydro-4H-pyran-4,4-dicarbonitrile as colorless plates.
| Intermediate | Yield | Melting Point |
| Tetrahydro-4H-pyran-4,4-dicarbonitrile | 9.5 g | 110-112 °C |
The dinitrile is reduced to the corresponding diamine using a suitable reducing agent.
Experimental Protocol:
-
To a solution of 8.18 g of tetrahydro-4H-pyran-4,4-dicarbonitrile in 150 ml of tetrahydrofuran (B95107), 180 ml of 1N borane (B79455) in tetrahydrofuran is added rapidly and dropwise.
-
The mixture is stirred at room temperature for 4 hours.
-
100 ml of 6N hydrochloric acid is added dropwise, and the mixture is refluxed for 1 hour.
-
The tetrahydrofuran is removed by evaporation.
-
The aqueous residue is washed with two 100 ml portions of ether.
-
The aqueous layer is then made basic with 50% sodium hydroxide (B78521) and extracted with three 100 ml portions of ether.
-
The combined ether extracts are dried over magnesium sulfate (B86663) and evaporated to give the crude product.
-
The crude product is then purified by column chromatography. The column cut containing the free base is evaporated, yielding 1.48 g of tetrahydro-4H-pyran-4,4-dimethanamine as a colorless oil.
Synthesis of this compound
The final step involves the complexation of the diamine ligand with a platinum precursor.
Experimental Protocol:
-
A 4.9 g portion of [1,1-cyclobutanedicarboxylato(2-)-O,O']bis[sulfinylbis[methane]-S]platinum is dissolved in 120 ml of water at 100°C.
-
A solution of 1.4 g of tetrahydro-4H-pyran-4,4-dimethanamine in 30 ml of water is added to the hot platinum solution.
-
The mixture is heated at 100°C for 6 hours.
-
The mixture is then filtered, and the filtrate is evaporated to dryness.
-
The residue is slurried in 30 ml of water, heated to 95°C, and filtered.
-
The filtrate is concentrated to about 10 ml, and the resulting solid is collected, washed with water, and dried to yield 1.34 g of [1,1-cyclobutanedicarboxylato(2-)-O,O'](tetrahydro-4H-pyran-4,4-dimethanamine-N,N']platinum (this compound).
Visualized Synthetic Workflow and Mechanism of Action
Synthetic Workflow
The overall synthetic pathway for this compound is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Generalized Mechanism of Action
The cytotoxic action of this compound, like other platinum-based anticancer drugs, is primarily attributed to its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis. The following diagram illustrates a generalized signaling pathway for DNA damage-induced apoptosis by platinum drugs.
Caption: Generalized DNA damage-induced apoptosis pathway for platinum drugs.
Conclusion
This technical guide provides a detailed and consolidated resource for the chemical structure and synthesis of this compound. The provided experimental protocols offer a practical basis for its laboratory preparation. The visualized synthetic workflow and generalized mechanism of action serve to contextualize the chemical processes and biological activity of this third-generation platinum compound. Further research into the specific signaling pathways modulated by this compound could provide deeper insights into its unique preclinical profile and potential clinical applications.
References
Enloplatin: A Technical Overview of Pharmacokinetics and Metabolism
Disclaimer: Publicly available, detailed pharmacokinetic and metabolic data for enloplatin (B1141759) are scarce, likely due to the discontinuation of its clinical development in Phase II trials owing to a lack of activity. This guide provides a comprehensive overview of the available information, including detailed analytical methodologies developed for its study. To offer a relevant frame of reference, this document also presents pharmacokinetic data for its parent analog, carboplatin (B1684641), and generalized pathways for platinum-based compounds.
Introduction
This compound is a platinum-based antineoplastic agent and an analog of carboplatin.[1] It was investigated for its potential in cancer therapy, particularly in platinum-refractory advanced ovarian carcinoma.[1] Despite showing promise in preclinical studies with low renal toxicity and a lack of cross-resistance with cisplatin, its clinical development was halted.[2][3] This document collates the available technical information regarding the analytical methods for pharmacokinetic analysis and provides a contextual understanding of its likely pharmacokinetic and metabolic profile based on related platinum compounds.
Analytical Methodologies for Pharmacokinetic Studies
Validated analytical methods are crucial for the determination of drug concentrations in biological matrices. For this compound, methods using liquid chromatography (LC) and flameless atomic absorption spectrometry (FAAS) have been developed and validated to support pharmacokinetic studies in humans, dogs, and rats.[4]
Liquid Chromatography (LC) for this compound Quantification
A reversed-phase LC method with UV detection was established for the quantification of the intact this compound molecule in plasma.
Experimental Protocol:
-
Sample Preparation: Protein precipitation is achieved by adding dilute perchloric acid to the plasma sample.
-
Extraction: The supernatant is collected and mixed with a sodium phosphate (B84403) buffer.
-
Injection: The resulting mixture is injected into the LC system.
-
Chromatography: A C18 or a cyano column is used for separation, depending on the sample matrix.
-
Detection: UV detection is performed at a wavelength of 230 nm.
Flameless Atomic Absorption Spectrometry (FAAS) for Platinum Quantification
To measure the total platinum concentration, which includes the parent drug and any platinum-containing metabolites, an FAAS method was developed. This method is applicable to plasma, plasma ultrafiltrate (PUF), and whole blood.
Experimental Protocol:
-
Sample Preparation: An aliquot of plasma, PUF, or whole blood is mixed with a solution of Triton X-100 and Antifoam-B.
-
Analysis: The prepared sample is injected into the FAAS system, which is equipped with a graphite (B72142) furnace, a hollow cathode platinum (Pt) lamp, and Zeeman background correction.
Method Validation
The developed analytical methods were validated for linearity, precision, and accuracy.
| Method | Matrix | Analyte | Linear Range | Inter-day and Intra-day Precision (RSD%) | Inter-day and Intra-day Accuracy (Relative Error %) |
| LC-UV | Plasma | This compound | 0.50 - 50.0 µg/mL | < 14% | < 14% |
| FAAS | Plasma, PUF, Whole Blood | Platinum | 0.05 - 10.0 µg/mL | < 15% | < 15% |
Pharmacokinetics of Carboplatin (as a Proxy for this compound)
Given that this compound is a carboplatin analog, the pharmacokinetic profile of carboplatin can provide insights into the expected behavior of this compound. Carboplatin's pharmacokinetics have been extensively studied.
After intravenous administration, the decline of free platinum (ultrafilterable) in the plasma follows a biphasic pattern. The majority of the drug is excreted unchanged in the urine.
| Parameter | Value | Reference |
| Initial Half-life (t½α) of free platinum | ~90 minutes | |
| Terminal Half-life (t½β) of free platinum | ~6 hours | |
| Protein Binding | Initially low (~29% in the first 4 hours), increasing to 85-89% by 24 hours (irreversible) | |
| Primary Route of Elimination | Renal excretion | |
| Urinary Excretion | 50-60% of the dose excreted within 24 hours (32% as unchanged carboplatin) |
Generalized Metabolism of Platinum-Based Drugs
The metabolism of platinum-based drugs like this compound is generally characterized by the aquation of the parent compound, leading to reactive species that can interact with cellular macromolecules. While specific metabolites of this compound are not documented in the provided search results, a general pathway can be inferred from related compounds.
The initial step in the activation of many platinum drugs is the displacement of a leaving group by water, a process known as aquation. This reactive aqua species can then bind to DNA, which is the primary mechanism of their cytotoxic action. Platinum compounds can also react with other nucleophiles in the body, such as proteins and peptides.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of a platinum-based drug like this compound, based on the methodologies described in the literature.
Conclusion
While specific, quantitative pharmacokinetic and metabolic data for this compound remain largely unpublished, a solid foundation for its analysis was established through the development of robust analytical methods. By examining its parent analog, carboplatin, we can infer a likely pharmacokinetic profile characterized by a biphasic elimination of free platinum and primary clearance through renal excretion. The generalized pathways presented here offer a framework for understanding its probable metabolic fate and the experimental procedures required for its study. Further research would be necessary to fully elucidate the specific pharmacokinetic parameters and metabolic pathways of this compound.
References
Enloplatin: A Technical Overview of Cellular Uptake and Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enloplatin is a third-generation, water-soluble platinum-based antineoplastic agent. Developed by Wyeth, its clinical progression largely halted in the early 2000s. It has demonstrated minimal activity in platinum-refractory ovarian cancer and exhibits cross-resistance with carboplatin (B1684641). This guide provides a comprehensive overview of the known clinical pharmacokinetics of this compound and delves into the cellular uptake and transport mechanisms of analogous third-generation platinum compounds, namely carboplatin and oxaliplatin (B1677828), to infer the likely cellular behavior of this compound. Due to the limited publicly available research on this compound's specific cellular transport, this document adopts a comparative approach to provide a thorough technical understanding for research and drug development professionals.
This compound: Clinical Pharmacokinetics and Known Properties
Clinical investigations of this compound have provided some insights into its behavior in patients. A phase II study in patients with platinum-refractory advanced ovarian carcinoma revealed manageable nephrotoxicity and dose-limiting myelosuppression. The development of this compound did not progress significantly after these initial trials, and as such, detailed cellular-level data is scarce.
Table 1: Known Clinical Characteristics of this compound
| Parameter | Observation |
| Drug Class | Third-generation platinum analog |
| Solubility | Water-soluble |
| Indication Studied | Platinum-refractory ovarian cancer |
| Efficacy | Minimal antitumor activity in the studied indication |
| Cross-Resistance | Observed with carboplatin |
| Dose-Limiting Toxicity | Myelosuppression (primarily neutropenia) |
| Other Toxicities | Manageable nephrotoxicity, no significant neurotoxicity or ototoxicity |
Cellular Uptake and Transport of Platinum Analogs: A Comparative Analysis
The cellular accumulation of platinum-based drugs is a critical determinant of their efficacy and toxicity. While direct data for this compound is unavailable, the mechanisms for carboplatin and oxaliplatin are well-documented and provide a strong basis for understanding this compound's likely cellular transport pathways. Platinum drugs primarily enter cells through a combination of passive diffusion and active transport mechanisms.
Influx Mechanisms
The uptake of platinum compounds into cancer cells is a multi-faceted process. Key transporters involved include the copper transporter 1 (CTR1) and organic cation transporters (OCTs).
-
Copper Transporter 1 (CTR1): This is a major influx transporter for cisplatin (B142131), carboplatin, and oxaliplatin.[1] Studies have shown that cells lacking functional CTR1 accumulate significantly less of these drugs.[1]
-
Organic Cation Transporters (OCTs): OCT1, OCT2, and OCT3 have been implicated in the uptake of platinum drugs, particularly oxaliplatin. The expression levels of these transporters can influence cellular sensitivity to the drug.
-
Passive Diffusion: The lipophilicity of a platinum complex can influence its ability to passively diffuse across the cell membrane.
Efflux Mechanisms
Resistance to platinum drugs is often associated with increased efflux, which reduces the intracellular concentration of the active agent. Key efflux transporters belong to the ATP-binding cassette (ABC) transporter superfamily.
-
ATP7A and ATP7B: These are copper-transporting P-type ATPases that play a role in the efflux of platinum drugs. Overexpression of these transporters is a known mechanism of cisplatin resistance.
-
Multidrug Resistance-Associated Protein 2 (MRP2): This transporter can efflux platinum drugs, often after their conjugation with glutathione (B108866) (GSH).
Table 2: Cellular Accumulation of Carboplatin and Oxaliplatin in A498 Kidney Cancer Cells
| Platinum Compound (50 µM, 2h) | Intracellular Platinum (ng Pt/106 cells) |
| Cisplatin | 23.0 |
| Carboplatin | 4.8 |
| Oxaliplatin | 14.9 |
| Data from a comparative study on A498 kidney cancer cells.[2] |
Experimental Protocols for Studying Cellular Uptake and Transport
The following protocols are standard methods used to investigate the cellular pharmacology of platinum-based drugs. These would be the approaches to characterize the cellular uptake and transport of this compound.
Protocol for Measuring Intracellular Platinum Accumulation
This protocol details the quantification of total intracellular platinum using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.[3][4]
-
Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., A2780 ovarian cancer cells) to 80-90% confluency in appropriate cell culture plates.
-
Treat the cells with varying concentrations of the platinum drug (e.g., this compound) for specific time points (e.g., 1, 2, 4, 8, 24 hours). Include an untreated control.
-
-
Cell Harvesting and Lysis:
-
After treatment, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.
-
Harvest the cells by trypsinization or using a cell scraper.
-
Count the cells to normalize the platinum content per cell.
-
Lyse the cells using a suitable lysis buffer.
-
-
Sample Preparation for ICP-MS:
-
Digest the cell lysates in concentrated nitric acid (trace metal grade) at a high temperature to break down all organic matter.
-
Dilute the digested samples to the appropriate concentration for ICP-MS analysis.
-
-
ICP-MS Analysis:
-
Prepare a standard curve using known concentrations of a platinum standard.
-
Analyze the samples using an ICP-MS instrument to determine the total platinum content.
-
Calculate the intracellular platinum concentration, typically expressed as ng of platinum per 106 cells or pg of platinum per cell.
-
Protocol for Assessing the Role of Specific Transporters
This protocol uses siRNA-mediated knockdown to investigate the involvement of a specific transporter (e.g., CTR1) in drug uptake.
-
siRNA Transfection:
-
Transfect the cancer cells with siRNA specifically targeting the transporter of interest (e.g., CTR1 siRNA) and a non-targeting control siRNA.
-
Allow the cells to grow for 48-72 hours to ensure efficient knockdown of the target protein.
-
-
Verification of Knockdown:
-
Confirm the knockdown of the transporter at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.
-
-
Platinum Accumulation Assay:
-
Perform the intracellular platinum accumulation assay as described in Protocol 3.1 on both the transporter-knockdown cells and the control cells.
-
-
Data Analysis:
-
Compare the intracellular platinum concentrations between the knockdown and control cells. A significant reduction in platinum accumulation in the knockdown cells indicates that the targeted transporter plays a role in the drug's uptake.
-
Mechanisms of Resistance
Resistance to platinum-based chemotherapy is a major clinical challenge. The mechanisms are multifactorial and can include:
-
Reduced Drug Accumulation: Decreased expression or function of influx transporters (e.g., CTR1) or increased expression and activity of efflux pumps (e.g., ATP7A/B, MRP2).
-
Increased Drug Inactivation: Elevated levels of intracellular thiols, such as glutathione (GSH) and metallothioneins, can bind to and inactivate platinum drugs.
-
Enhanced DNA Repair: Increased capacity of the cell to repair platinum-DNA adducts through mechanisms like nucleotide excision repair (NER).
-
Alterations in Apoptotic Pathways: Defects in the signaling pathways that lead to programmed cell death (apoptosis) can allow cancer cells to survive platinum-induced DNA damage.
Conclusion and Future Directions
This compound represents an early effort in the development of third-generation platinum anticancer agents. While its clinical development was not pursued, understanding its potential cellular uptake and transport mechanisms through the lens of its better-characterized analogs, carboplatin and oxaliplatin, is valuable for the broader field of platinum drug development. The methodologies outlined in this guide provide a framework for the comprehensive cellular characterization of novel platinum compounds. Future research in this area should focus on elucidating the precise roles of various transporters in the uptake and efflux of new platinum agents and on developing strategies to overcome the multifaceted mechanisms of drug resistance.
References
- 1. Contribution of the major copper influx transporter CTR1 to the cellular accumulation of cisplatin, carboplatin, and oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enloplatin: A Historical and Technical Overview of a Platinum-Based Antineoplastic Agent
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Enloplatin (formerly known as CL 287 ,110) is a second-generation, water-soluble, platinum-based antineoplastic agent developed by American Cyanamid (later Wyeth). Structurally similar to carboplatin, it was investigated for its potential to overcome platinum resistance in various cancers. Despite promising preclinical activity and manageable toxicity, this compound's clinical development was halted after a Phase II trial demonstrated minimal efficacy in patients with platinum-refractory ovarian cancer. This guide provides a comprehensive historical overview of this compound's discovery and development, details its synthesis and mechanism of action, and presents available preclinical and clinical data.
Historical Development
The development of this compound emerged from the extensive research efforts in the 1980s to identify new platinum(II) complexes with an improved therapeutic index compared to the first-generation drug, cisplatin (B142131). The primary goals were to reduce the severe dose-limiting toxicities of cisplatin, such as nephrotoxicity, neurotoxicity, and ototoxicity, and to find agents active against cisplatin-resistant tumors.
This compound was synthesized and developed by American Cyanamid's Lederle Laboratories.[1] It entered clinical trials in the early 1990s as a potential treatment for various solid tumors, with a particular focus on ovarian cancer. However, its clinical journey was short-lived. A Phase II clinical trial in patients with platinum-refractory advanced ovarian carcinoma showed minimal antitumor activity, leading to the discontinuation of its development around the year 2000.[2][3]
Synthesis and Physicochemical Properties
This compound, with the chemical name [1,1-Cyclobutanedicarboxylato(2-)-O,O'][tetrahydro-4H-pyran-4,4-dimethanamine-N,N']platinum(II), is a water-soluble complex.[2][3] Its structure features the same cyclobutanedicarboxylate leaving group as carboplatin, which was thought to contribute to its reduced reactivity and lower toxicity compared to cisplatin. The carrier ligand is a tetrahydro-4H-pyran-4,4-dimethanamine.
The synthesis of this compound can be achieved through a multi-step process. A key step involves the reaction of dichloro(tetrahydropyran-4,4-dimethanamine-N,N')platinum(II) with the silver salt of cyclobutane-1,1-dicarboxylic acid in water.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H22N2O5Pt |
| Molecular Weight | 481.41 g/mol |
| CAS Number | 111523-41-2 |
| Water Solubility | 450 mg/mL (20 °C) |
| Appearance | Crystalline solid |
Mechanism of Action
Like other platinum-based anticancer drugs, this compound's cytotoxic effects are primarily mediated through its interaction with DNA. Upon entering the cell, the dicarboxylate ligand is hydrolyzed, allowing the platinum atom to form covalent bonds with the N7 positions of purine (B94841) bases (guanine and adenine) in the DNA.
This binding leads to the formation of various DNA adducts, predominantly 1,2-intrastrand cross-links between adjacent guanine (B1146940) residues. These adducts distort the DNA double helix, which in turn interferes with DNA replication and transcription. The cellular machinery recognizes this DNA damage, and if the damage is too extensive to be repaired, it triggers a cascade of signaling events leading to programmed cell death, or apoptosis.
The general signaling pathway for platinum-induced apoptosis is depicted below:
Preclinical Studies
Preclinical investigations of this compound demonstrated its cytotoxic activity against a range of tumor cell lines. Notably, it showed activity in some cisplatin-resistant models, suggesting a lack of complete cross-resistance.
Further search for specific preclinical data, such as IC50 values and detailed in vivo xenograft studies, did not yield quantifiable results in the available literature.
Clinical Trials and Development Discontinuation
This compound advanced to Phase I and Phase II clinical trials. The Phase I studies established its safety profile and determined the dose-limiting toxicities.
Phase I Clinical Trial
Initial Phase I studies indicated that nephrotoxicity was a dose-limiting toxicity (DLT). However, subsequent studies found that this nephrotoxicity was manageable and that neutropenia was the primary dose-limiting factor. Importantly, this compound did not exhibit significant neurotoxicity or ototoxicity, which are common side effects of cisplatin.
Phase II Clinical Trial in Platinum-Refractory Ovarian Cancer
A key Phase II study evaluated the efficacy and pharmacokinetics of this compound in patients with platinum-refractory advanced ovarian carcinoma.
Experimental Protocol: Phase II Study of this compound (Kudelka et al., 1997)
-
Patient Population: Patients with histologically confirmed advanced ovarian carcinoma who had shown resistance to prior platinum-based chemotherapy.
-
Treatment Regimen: this compound was administered as a single intravenous dose every 21 days without prehydration.
-
Primary Endpoints: Objective response rate.
-
Secondary Endpoints: Pharmacokinetics of this compound.
The workflow for this clinical trial can be visualized as follows:
Table 2: Summary of Phase II Clinical Trial Results for this compound
| Parameter | Finding |
| Indication | Platinum-Refractory Advanced Ovarian Carcinoma |
| Number of Patients | 18 |
| Treatment | Single IV dose every 21 days |
| Objective Response Rate | 1 Partial Response |
| Conclusion | Minimal antitumor activity |
| Development Status | Discontinued |
The pharmacokinetic profile of this compound was found to be similar to that of carboplatin, suggesting that the cyclobutanedicarboxylate leaving group is a major determinant of the plasma pharmacokinetics of these platinum complexes.
Conclusion
This compound represents a well-reasoned approach to second-generation platinum drug design, aiming to mitigate the toxicities of cisplatin while potentially overcoming resistance. While its preclinical profile was encouraging, the ultimate lack of significant clinical efficacy in a resistant patient population led to the cessation of its development. The story of this compound underscores the challenges in translating preclinical promise into clinical benefit, particularly in the difficult-to-treat setting of platinum-resistant cancers. The data and history of this compound remain a valuable case study for medicinal chemists and clinical researchers in the ongoing development of novel metal-based anticancer agents.
References
Enloplatin: A Technical Guide to Physicochemical Properties and Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the physicochemical properties of Enloplatin (B1141759) (CAS 111523-41-2), a third-generation platinum-based antineoplastic agent. Understanding these core characteristics is critical for formulation development, pharmacokinetic studies, and mechanistic investigations. This guide summarizes key quantitative data, presents detailed experimental protocols for property determination, and visualizes essential workflows and biological pathways.
Physicochemical Properties of this compound
This compound is a platinum(II) complex containing a 1,1-cyclobutanedicarboxylate leaving group and a tetrahydro-4H-pyran-4,4-dimethanamine ligand. These structural features influence its stability, solubility, and biological activity, distinguishing it from earlier platinum drugs like cisplatin (B142131) and carboplatin. A summary of its known physicochemical properties is presented below.
Data Summary
| Property | Value | Reference |
| IUPAC Name | [4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylate;platinum(2+) | [1] |
| Molecular Formula | C₁₃H₂₂N₂O₅Pt | [1] |
| Molecular Weight | 481.41 g/mol | [1] |
| Melting Point | 260-263 °C (with decomposition) | [2][3] (from external source) |
| XLogP3 (Calculated) | 1.27 | (from external source) |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Topological Polar Surface Area | 142 Ų | |
| Aqueous Solubility | Data not publicly available. Generally, platinum complexes exhibit a wide range of aqueous solubilities. | |
| pKa | Data not publicly available. The amine ligands suggest basic properties. |
Experimental Protocols
Accurate characterization of a drug candidate's properties is fundamental. The following sections detail standard methodologies for determining key physicochemical parameters for platinum-based compounds like this compound.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in water.
Materials:
-
This compound powder
-
Deionized water (or specified buffer, e.g., PBS pH 7.4)
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, ICP-MS)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a sealed, sterile container containing a known volume of the aqueous solvent. The excess solid should be clearly visible.
-
Equilibration: Place the container in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to stand, letting the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot using a syringe filter to remove any undissolved microparticulates. This step is critical to prevent overestimation of solubility.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the filtered sample (the saturated solution) and the standard solutions using a validated analytical method. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is highly sensitive for quantifying platinum content. Alternatively, a validated HPLC-UV method can be used.
-
Construct a calibration curve from the standards and determine the concentration of this compound in the saturated sample.
-
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
Protocol for LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Objective: To determine the LogP value of this compound.
Materials:
-
This compound
-
n-Octanol (reagent grade)
-
Deionized water or buffer (pH 7.4)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer and centrifuge
-
Analytical instrument for quantification (HPLC-UV or ICP-MS)
Procedure:
-
Phase Pre-saturation: Mix n-octanol and the aqueous phase (e.g., water) vigorously for at least 24 hours to ensure mutual saturation. Separate the two phases.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase.
-
Partitioning: In a centrifuge tube, combine a known volume of the pre-saturated n-octanol with a known volume of the this compound stock solution (a 1:1 ratio is common).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture at high speed to achieve a clean separation of the aqueous and organic layers.
-
Quantification:
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Quantify the concentration of this compound in each phase using a suitable analytical method. Note that the calibration curve should be prepared in the corresponding solvent for each phase.
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:
-
P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
LogP = log₁₀(P)
-
Visualized Workflows and Pathways
Physicochemical Characterization Workflow
The comprehensive characterization of an Active Pharmaceutical Ingredient (API) like this compound follows a structured workflow to ensure all critical quality attributes are assessed.
Proposed Mechanism of Action
As a platinum-based alkylating agent, this compound's mechanism of action is believed to be analogous to that of cisplatin and carboplatin. It acts by forming covalent adducts with DNA, which ultimately triggers cell cycle arrest and apoptosis.
References
Enloplatin: An In-depth Technical Guide on a Platinum Coordination Complex
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enloplatin (cis-(1,1-Cyclobutanedicarboxylato)(tetrahydro-4H-pyran-4,4-bis(methylamine))platinum) is a second-generation platinum-based anticancer agent. Like its predecessors, cisplatin (B142131) and carboplatin, this compound's mechanism of action is centered on its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.[1][2] Developed with the aim of improving upon the therapeutic index of first-generation platinum drugs, this compound was investigated in preclinical and clinical studies. However, publicly available quantitative data on its efficacy and pharmacokinetics are limited. This guide provides a comprehensive overview of the core chemistry, known biological activity, and relevant experimental methodologies related to this compound, drawing comparisons with other platinum analogs where specific data for this compound is not available.
Core Chemistry and Synthesis
This compound is a square planar platinum(II) complex. Its structure features a bidentate 1,1-cyclobutanedicarboxylato leaving group and a bidentate tetrahydro-4H-pyran-4,4-dimethanamine carrier ligand.
Chemical Structure of this compound
Synthesis Protocol
A common synthetic route to this compound involves the reaction of a platinum(II) precursor with the tetrahydro-4H-pyran-4,4-dimethanamine ligand. The following protocol is adapted from patent literature:
Experimental Protocol: Synthesis of this compound
-
Preparation of the Platinum Precursor: A solution of [1,1-cyclobutanedicarboxylato(2-)-O,O']bis[sulfinylbis[methane]-S]platinum is prepared by dissolving 4.9 g of the compound in 120 ml of water at 100°C.
-
Ligand Addition: A solution of 1.4 g of tetrahydro-4H-pyran-4,4-dimethanamine in 30 ml of water is added to the platinum precursor solution.
-
Reaction: The mixture is heated at 100°C for 6 hours.
-
Purification:
-
The reaction mixture is filtered, and the filtrate is evaporated to dryness.
-
The resulting residue is slurried in 30 ml of water, heated to 95°C, and filtered again.
-
The filtrate is then concentrated to approximately 10 ml.
-
-
Isolation: The resulting solid product, this compound, is collected by filtration, washed with water, and dried. This process yields approximately 1.34 g of the final compound.
Mechanism of Action
The cytotoxic effects of this compound, like other platinum-based drugs, are primarily attributed to its interaction with DNA.[3]
DNA Adduct Formation
Upon entering a cell, the higher intracellular concentration of water and lower concentration of chloride ions facilitates the hydrolysis of the dicarboxylato leaving group. This "aquation" process generates a reactive, positively charged platinum species that can readily bind to the nitrogen atoms of purine (B94841) bases in DNA, particularly the N7 position of guanine (B1146940) and adenine. This binding leads to the formation of various DNA adducts, with the most common being 1,2-intrastrand cross-links between adjacent guanine residues (GG adducts).[3] These adducts distort the DNA double helix, which in turn interferes with DNA replication and transcription.
Induction of Apoptosis
The cellular response to this compound-induced DNA damage involves the activation of complex signaling pathways that ultimately lead to programmed cell death, or apoptosis. While specific pathways for this compound have not been extensively detailed, the general mechanism for platinum drugs involves both intrinsic and extrinsic apoptotic pathways.[3]
-
Intrinsic Pathway: DNA damage can trigger the activation of proteins like p53, which in turn upregulate pro-apoptotic proteins such as Bax and Bak. These proteins permeabilize the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.
-
Extrinsic Pathway: Platinum drugs can also induce the expression of death receptors like Fas on the cell surface. Binding of the Fas ligand (FasL) initiates a signaling cascade that activates caspase-8, which can then directly activate caspase-3.
Preclinical and Clinical Data
Detailed quantitative data for this compound from preclinical and clinical studies are not widely available in the public domain. The following tables provide a template for such data and include comparative values for other platinum drugs where available, to provide context for researchers.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity of Platinum Drugs (Illustrative)
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | Reference |
|---|---|---|---|---|---|
| A2780 | Ovarian | Data not available | ~1-5 | ~10-50 | |
| SKOV3 | Ovarian | Data not available | ~5-15 | ~50-150 | |
| HCT116 | Colon | Data not available | ~2-10 | ~20-100 | General Knowledge |
| A549 | Lung | Data not available | ~3-12 | ~30-120 | General Knowledge |
Note: The IC50 values for Cisplatin and Carboplatin are approximate and can vary significantly between studies and experimental conditions.
Pharmacokinetics
Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug.
Table 2: Preclinical Pharmacokinetic Parameters of Platinum Drugs in Rats (Illustrative)
| Parameter | This compound | Cisplatin | Carboplatin | Reference |
|---|---|---|---|---|
| Clearance (CL) (L/hr/kg) | Data not available | 0.5 - 1.0 | 0.1 - 0.3 | |
| Volume of Distribution (Vd) (L/kg) | Data not available | 1.0 - 2.0 | 0.2 - 0.5 | |
| Terminal Half-life (t½) (hr) | Data not available | 1.5 - 3.0 | 2.0 - 4.0 |
| Area Under the Curve (AUC) (µg*hr/mL) | Data not available | Varies with dose | Varies with dose | |
Note: These values are illustrative and can vary based on the animal model, dose, and analytical method.
Clinical Efficacy and Safety
Table 3: Phase I Clinical Trial Information (General Template)
| Parameter | This compound ( CL 287 ,110) |
|---|---|
| Phase | I |
| Patient Population | Patients with advanced solid tumors |
| Primary Objectives | Determine MTD and DLTs |
| Dose-Limiting Toxicities | Data not available (typically myelosuppression for 2nd gen platinum drugs) |
| Maximum Tolerated Dose (MTD) | Data not available |
| Antitumor Activity | Data not available |
Experimental Protocols
Quantification of Cellular Uptake
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the total platinum content within cells.
Experimental Protocol: Cellular Platinum Quantification by ICP-MS
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for a specified duration.
-
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS to remove extracellular drug.
-
Harvest the cells by trypsinization or scraping.
-
Count the cells to normalize the platinum content per cell.
-
Lyse the cells using a suitable lysis buffer.
-
-
Sample Preparation for ICP-MS:
-
Digest the cell lysates with concentrated nitric acid at a high temperature to break down all organic matter.
-
Dilute the digested samples with deionized water to a suitable volume for analysis.
-
-
ICP-MS Analysis:
-
Analyze the samples using an ICP-MS instrument calibrated with platinum standards of known concentrations.
-
Quantify the platinum concentration in each sample based on the calibration curve.
-
-
Data Analysis:
-
Calculate the amount of platinum per cell or per microgram of cellular protein.
-
Analysis of DNA Adduct Formation
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.
Experimental Protocol: ³²P-Postlabeling Assay for this compound-DNA Adducts
-
DNA Isolation: Isolate genomic DNA from cells or tissues treated with this compound.
-
Enzymatic Digestion: Digest the DNA to 3'-monophosphate deoxynucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the platinated nucleotides from the normal nucleotides, for example, by high-performance liquid chromatography (HPLC).
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by two-dimensional thin-layer chromatography (2D-TLC).
-
Detection and Quantification:
-
Visualize the adduct spots by autoradiography.
-
Quantify the radioactivity of each spot using a phosphorimager or by scintillation counting to determine the level of DNA adducts.
-
Conclusion
This compound represents a continued effort in the development of platinum-based anticancer agents with an improved therapeutic profile. While its core mechanism of action aligns with that of other platinum drugs—inducing cancer cell death through the formation of DNA adducts—the publicly available data on its specific quantitative efficacy, pharmacokinetic properties, and detailed signaling pathway interactions are limited. This guide has synthesized the available information on this compound's chemistry and proposed biological activity, providing a framework for researchers in the field. Further investigation and the potential publication of historical data would be invaluable for a more complete understanding of this platinum coordination complex.
References
A Technical Guide to the Synthesis of Enloplatin Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: Platinum-based compounds are mainstays of cancer chemotherapy, with drugs like cisplatin (B142131), carboplatin, and oxaliplatin (B1677828) used in the treatment of numerous malignancies.[1][2] Enloplatin, a platinum(II) complex, has demonstrated a distinct profile, notably its lack of cross-resistance with other platinum agents.[3] This has spurred significant interest in the development of its analogues and derivatives to enhance therapeutic efficacy, broaden the spectrum of activity, and overcome mechanisms of drug resistance. This technical guide provides a comprehensive overview of the core synthetic strategies for creating this compound-type Pt(II) analogues and their corresponding Pt(IV) prodrug derivatives. It includes detailed experimental protocols, a summary of structure-activity relationships, and quantitative data to inform rational drug design.
Core Molecular Structure and Rationale for Analogue Synthesis
This compound, or cis-(1,1-Cyclobutanedicarboxylato)(tetrahydro-4H-pyran-4,4-bis(methylamine))platinum(II), is a platinum(II) complex characterized by two key ligands attached to the central platinum atom: a non-labile (carrier) diamine ligand and a labile (leaving) dicarboxylate group.[3] The development of analogues and derivatives focuses on systematically modifying these components to improve the pharmacological profile.
-
Carrier Ligand (Non-labile): This ligand is generally not displaced after administration and plays a crucial role in the drug's activity, toxicity, and resistance profile. Modifications here can influence DNA binding and cellular uptake.
-
Leaving Group (Labile): This group is displaced inside the cell through aquation, a necessary step for the drug to bind to its primary target, DNA.[4] The nature of the leaving group affects the drug's reactivity, stability, and hydrolysis rate.
-
Pt(IV) Prodrugs: Platinum(IV) complexes are kinetically inert and are reduced to their active Pt(II) counterparts within the tumor's hypoxic environment.[5][6] This strategy can reduce side effects and improve stability. The two additional axial ligands on the Pt(IV) center offer a powerful tool to modulate properties like lipophilicity and reduction potential.[6]
The relationship between these structural components and the resulting biological activity is a cornerstone of rational drug design for platinum-based agents.[7][8]
Synthesis of this compound Analogues and Derivatives
The synthesis of this compound analogues generally follows established coordination chemistry principles for platinum(II) and platinum(IV) complexes.[9]
General Synthesis of Pt(II) Analogues
The synthesis of cis-platinum(II) complexes with diamine and dicarboxylate ligands typically involves a two-step process starting from potassium tetrachloroplatinate(II) (K₂PtCl₄). The first step involves the coordination of the carrier diamine ligand, followed by the substitution of the chloride leaving groups with the desired dicarboxylate.
Experimental Protocol: Synthesis of a generic cis-[Pt(Diamine)(Dicarboxylate)] Complex
-
Preparation of cis-[Pt(Diamine)Cl₂] Intermediate:
-
Dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in deionized water.
-
Add a stoichiometric equivalent of the desired carrier diamine ligand (e.g., tetrahydro-4H-pyran-4,4-dimethanamine for this compound) to the aqueous solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The formation of the yellow cis-[Pt(Diamine)Cl₂] complex is often observed as a precipitate.
-
Isolate the solid product by filtration, wash with cold water, ethanol, and diethyl ether, and dry under vacuum.[10]
-
-
Preparation of the Final Pt(II) Complex:
-
Suspend the cis-[Pt(Diamine)Cl₂] intermediate in deionized water.
-
Add a slight excess (approx. 1.05 equivalents) of the silver salt of the desired dicarboxylic acid (e.g., silver 1,1-cyclobutanedicarboxylate). The reaction should be performed in the dark to prevent the photoreduction of the silver salt.
-
Stir the suspension at a moderately elevated temperature (e.g., 50-60°C) for several hours.[10]
-
After the reaction is complete, cool the mixture and filter it through celite to remove the silver chloride (AgCl) precipitate.
-
Concentrate the filtrate under reduced pressure to yield the final Pt(II) complex. The product can be further purified by recrystallization.[11]
-
General Synthesis of Pt(IV) Derivatives
Pt(IV) derivatives are typically synthesized by oxidizing the corresponding Pt(II) complex. This process adds two axial ligands, most commonly hydroxo groups, which can then be further functionalized. Hydrogen peroxide is a common and effective oxidizing agent for this transformation.[12]
Experimental Protocol: Synthesis of a generic cis,trans,cis-[Pt(Diamine)(Dicarboxylate)(Axial)₂] Complex
-
Oxidation to Pt(IV) Dihydroxo Intermediate:
-
Dissolve the parent Pt(II) complex in distilled water.
-
Add an excess of 30% aqueous hydrogen peroxide (H₂O₂).
-
Warm the reaction mixture to approximately 60°C and stir for 2-4 hours.[12]
-
Cool the solution to room temperature. The Pt(IV) dihydroxo complex can often be precipitated by adding a solvent like acetone.
-
Isolate the solid product by filtration, wash thoroughly, and dry.
-
-
Functionalization of Axial Ligands:
-
Suspend the Pt(IV) dihydroxo intermediate in a suitable organic solvent (e.g., DMF or DMSO).
-
Add an excess of the desired acid anhydride or acyl chloride corresponding to the axial ligands to be introduced (e.g., acetic anhydride for acetate (B1210297) ligands).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
The final Pt(IV) product can be isolated by precipitation with a non-solvent (like diethyl ether) or by removal of the solvent under vacuum, followed by purification.[6]
-
Quantitative Data and Characterization
The successful synthesis of this compound analogues and derivatives must be confirmed by rigorous characterization. The cytotoxicity of these new compounds is a key quantitative measure of their potential as anticancer agents.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹⁵Pt NMR spectroscopy are used to confirm the molecular structure and coordination environment of the platinum center.[12]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight and confirm the identity of the synthesized complexes.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final compounds.[10][14]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which is compared against calculated values to confirm the empirical formula.[15]
Cytotoxicity Data of Representative Platinum Complexes
The in vitro cytotoxicity of newly synthesized complexes is typically evaluated against a panel of human cancer cell lines. The IC₅₀ value, which represents the concentration of the drug required to inhibit the growth of 50% of the cells, is a standard metric for comparison.
| Compound Class | Example Structure / Modification | Target Cell Line | IC₅₀ (µM) - Illustrative | Reference |
| Pt(II) Parent | Cisplatin | A2780 (Ovarian) | ~1.0 - 2.0 | [11] |
| Pt(II) Analogue | Bispidine analogue of Carboplatin | A2780 (Ovarian) | ~5.0 - 10.0 | [11] |
| Pt(II) Analogue | Oxaliplatin | K562 (Leukemia) | ~1.5 - 3.0 | [10] |
| Pt(IV) Prodrug | Pt(IV) prodrug of Cisplatin | MCF-7 (Breast) | ~15.0 - 20.0 | [12] |
| Pt(IV) Conjugate | PARP-Inhibitor-Pt(IV) Conjugate | A2780cisR (Resistant) | ~0.5 - 1.5 | [16] |
Note: The IC₅₀ values are illustrative and can vary significantly based on the specific cell line, exposure time, and assay conditions.
Mechanism of Action: From Prodrug to DNA Damage
The cytotoxic effect of this compound and its analogues originates from their ability to damage nuclear DNA.[17] Pt(IV) derivatives act as prodrugs that must first be activated.
-
Cellular Uptake: The neutral platinum complex enters the cell, often through passive diffusion or active transport.[4]
-
Activation (Aquation/Reduction):
-
For Pt(II) complexes , the low intracellular chloride concentration promotes hydrolysis, where the labile leaving group is replaced by water molecules. This creates a reactive, positively charged aqua species.[4]
-
For Pt(IV) prodrugs , they are first reduced to the corresponding Pt(II) species in the reductive intracellular environment, releasing the axial ligands. The resulting Pt(II) complex then undergoes aquation.[6]
-
-
DNA Binding: The activated platinum species is a potent electrophile that readily binds to the N7 position of purine (B94841) bases (guanine and adenine) in DNA.[17]
-
Adduct Formation: The primary lesions are 1,2-intrastrand cross-links, which severely distort the DNA helix.[17]
-
Cellular Response: These DNA adducts are recognized by cellular proteins, which inhibit DNA replication and transcription. This blockage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[1][17]
Conclusion and Future Directions
The synthesis of this compound analogues and derivatives represents a fertile ground for the discovery of next-generation anticancer agents. The strategies outlined in this guide—modification of the carrier and leaving groups for Pt(II) complexes and the development of Pt(IV) prodrugs—provide a robust framework for creating novel compounds with potentially superior efficacy and reduced toxicity. Future research will likely focus on conjugating these platinum cores with other bioactive molecules, such as PARP inhibitors or targeting moieties, to create multi-action agents that can overcome resistance and offer more selective cancer cell killing.[16] The continued application of these synthetic principles, guided by structure-activity relationships, will be critical in expanding the arsenal (B13267) of platinum-based chemotherapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Methods for the Preparation of Platinum Anticancer Complexes [dspace.mit.edu]
- 3. This compound | C13H22N2O5Pt | CID 68737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 68Ga Radiolabeling strategies in Pt(IV)-deferoxamine scaffolds for potential theranostic application - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The rational design of anticancer platinum complexes: the importance of the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harnessing structure-activity relationship to engineer a cisplatin nanoparticle for enhanced antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Bispidine analogues of cisplatin, carboplatin, and oxaliplatin. synthesis, structures, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Structure and Anticancer Activity of a Dinuclear Organoplatinum(IV) Complex Stabilized by Adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Enloplatin's Cytotoxic Profile in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enloplatin, a second-generation platinum-based chemotherapeutic agent, has been a subject of investigation for its potential anticancer properties. Like its predecessors, cisplatin (B142131) and carboplatin, this compound is believed to exert its cytotoxic effects primarily through interactions with DNA, leading to cell cycle arrest and apoptosis. However, a comprehensive analysis of its specific cytotoxic activity across a range of cancer cell lines is not extensively documented in publicly available literature. This guide synthesizes the available information on the mechanism of action of platinum compounds as a framework for understanding this compound's potential efficacy and outlines the standard experimental protocols used to evaluate such compounds.
Introduction to Platinum-Based Antineoplastic Drugs
Platinum coordination complexes are a cornerstone of modern chemotherapy, widely used in the treatment of various solid tumors, including ovarian, lung, and testicular cancers.[1] The archetypal drug, cisplatin, functions by forming covalent adducts with DNA, primarily at the N7 position of purine (B94841) bases.[2] These adducts create intra- and inter-strand cross-links, which distort the DNA double helix, inhibit DNA replication and transcription, and ultimately trigger programmed cell death, or apoptosis.[1][2] this compound was developed as an analog to cisplatin with the aim of improving the therapeutic index, potentially by altering the pharmacokinetic profile or reducing the toxicity profile.
Mechanism of Action of Platinum Analogs
The cytotoxic effects of platinum-based drugs like this compound are predominantly mediated through the induction of DNA damage, which activates a cascade of cellular responses.
DNA Adduct Formation
Upon entering the cell, the platinum complex undergoes hydrolysis, becoming a reactive species that readily binds to DNA. The primary lesions are 1,2-intrastrand cross-links between adjacent guanine (B1146940) bases.[2] These adducts bend and unwind the DNA, creating a structure that is recognized by cellular proteins.
Induction of Apoptosis
The cellular response to platinum-induced DNA damage is a key determinant of its cytotoxic efficacy. The DNA lesions can trigger both the intrinsic and extrinsic apoptotic pathways.
-
Intrinsic Pathway: DNA damage can activate stress-response pathways, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases (intracellular proteases), culminating in the execution of apoptosis.[2][3] The Bcl-2 family of proteins plays a crucial regulatory role in this process.[3]
-
Extrinsic Pathway: Platinum compounds can also induce apoptosis through the activation of death receptors on the cell surface, such as the Fas receptor, which directly activates the caspase cascade.[1]
Cell Cycle Arrest
Cells possess checkpoint mechanisms that can halt the cell cycle to allow for DNA repair. Platinum-induced DNA damage often leads to cell cycle arrest, most commonly in the G2/M phase.[4] This prevents the cell from entering mitosis with damaged DNA. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.
Below is a generalized signaling pathway for platinum-induced cytotoxicity.
Platinum drug activation and downstream cellular effects.
Quantitative Analysis of Cytotoxicity
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Reference |
| A2780 | Ovarian Carcinoma | 0.78 | [5] |
| A2780cisR | Cisplatin-Resistant Ovarian Carcinoma | 5.4 | [5] |
| A431 | Cervix Squamous Carcinoma | 0.19 | [5] |
| A431Pt | Cisplatin-Resistant Cervix Squamous Carcinoma | 3.5 | [5] |
Experimental Protocols
The evaluation of the cytotoxic effects of compounds like this compound relies on a set of standardized in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.
The following diagram illustrates the workflow of a typical cytotoxicity assay.
Workflow for determining IC50 using the MTT assay.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Cells are treated with the test compound at a specific concentration (e.g., near the IC50 value) for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The data is used to generate a histogram plotting DNA content versus cell number, allowing for the quantification of the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
While direct, quantitative data on the cytotoxicity of this compound in a wide array of cancer cell lines remains limited in the public domain, the well-established mechanisms of other platinum-based drugs provide a strong foundation for understanding its potential therapeutic action. The primary mode of action is expected to be the induction of DNA damage, leading to cell cycle arrest and apoptosis. Further in-depth studies are required to elucidate the specific cytotoxic profile of this compound, including its IC50 values in various cancer cell lines and its comparative efficacy and toxicity relative to cisplatin and carboplatin. Such data will be crucial for guiding its further clinical development and potential application in cancer therapy.
References
- 1. rsc.org [rsc.org]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
Enloplatin: A Technical Overview of a Platinum-Based Antineoplastic Agent
For Researchers, Scientists, and Drug Development Professionals
Enloplatin is a platinum-based alkylating agent with demonstrated antineoplastic activity. As a third-generation platinum complex, it was developed to improve upon the therapeutic index of earlier compounds like cisplatin (B142131) and carboplatin, offering a potentially broader spectrum of antitumor activity and reduced renal toxicity. This technical guide provides a concise overview of this compound's core molecular features, analytical methodologies for its detection, and the general mechanistic pathways associated with platinum-based anticancer drugs.
Core Molecular Data
A summary of the key molecular and physical properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₂N₂O₅Pt | [1][2][3][4][5] |
| Molecular Weight | 481.41 g/mol | [1][2][3][6] |
| CAS Number | 111523-41-2 | |
| Synonyms | CL-287110, (SP-4-2)-(1,1-Cyclobutanedicarboxylato(2-)-κO,κO')[(tetrahydro-4H-pyran-4,4-diyl)bis(methanamine)-κN,κN']platinum | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and clinical application of this compound are not extensively available in the public domain. However, validated analytical methods for its quantification in biological matrices have been published, which are crucial for pharmacokinetic and metabolism studies.
Analysis of this compound in Biological Fluids
A key experimental protocol involves the determination of this compound concentrations in plasma, plasma ultrafiltrate, and whole blood. This is typically achieved through a combination of reversed-phase liquid chromatography (LC) and flameless atomic absorption spectrometry (FAAS).
Liquid Chromatography Method:
-
Sample Preparation: Proteins in plasma samples are precipitated using dilute perchloric acid. The resulting supernatant is then mixed with a sodium phosphate (B84403) buffer before injection into the LC system.
-
Chromatography: A C18 or a cyano column is employed for separation, with the choice depending on the specific sample matrix.
-
Detection: Ultraviolet (UV) detection is performed at a wavelength of 230 nm.
-
Linearity: The method has demonstrated linearity in the concentration range of 0.50 to 50.0 µg/mL.
Flameless Atomic Absorption Spectrometry (FAAS) for Platinum Quantification:
-
Instrumentation: The analysis utilizes a graphite (B72142) furnace, a hollow cathode platinum lamp, and Zeeman background correction.
-
Sample Preparation: An aliquot of plasma, plasma ultrafiltrate, or whole blood is mixed with a solution of Triton X-100 and Antifoam-B.
-
Analysis: The prepared sample is directly injected into the FAAS system.
-
Linearity: The FAAS method is effective for platinum concentrations ranging from 0.05 to 10.0 µg/mL.
The workflow for this analytical approach can be visualized as follows:
Caption: Workflow for the analysis of this compound and total platinum in biological samples.
Signaling Pathways in Platinum-Based Drug Action
While specific signaling pathways for this compound are not extensively detailed, the mechanism of action for platinum-based drugs, in general, is well-understood to involve the induction of DNA damage, leading to cell cycle arrest and apoptosis. Key signaling pathways implicated in the cellular response to platinum drug-induced DNA damage include the p53 and MAPK pathways.
Upon entering the cell, platinum compounds form adducts with DNA, which are recognized by cellular DNA damage response proteins. This triggers a cascade of signaling events that can ultimately lead to programmed cell death.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erlotinib-Cisplatin Combination Inhibits Growth and Angiogenesis through c-MYC and HIF-1α in EGFR-Mutated Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum analogues in preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical antitumor activity of the oral platinum analog satraplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Study Explores Approved Drug for Ovarian Cancer | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 6. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enloplatin In Vitro Cytotoxicity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enloplatin is a platinum-based analog chemotherapeutic agent developed as a second-generation alternative to cisplatin, with the aim of reducing toxicity while retaining potent antitumor activity. The cytotoxic effects of platinum-based drugs are primarily mediated through their interaction with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The in vitro assessment of this compound's cytotoxicity is a critical step in preclinical drug development to determine its efficacy against various cancer cell lines and to elucidate its mechanism of action. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Mechanism of Action of Platinum-Based Drugs
Platinum-based anticancer drugs, including this compound, exert their cytotoxic effects through a multi-step process. Following cellular uptake, the drug undergoes aquation, a process where the chloride ligands are replaced by water molecules, forming a reactive, positively charged species. This activated form of the drug then binds to the N7 position of purine (B94841) bases, primarily guanine, in the DNA. This binding results in the formation of various DNA adducts, with the 1,2-intrastrand crosslinks being the most common and cytotoxic. These adducts create a local distortion in the DNA helix, which interferes with essential cellular processes such as DNA replication and transcription.
The presence of these DNA lesions triggers the DNA Damage Response (DDR) pathway. Sensor proteins, such as those in the Nucleotide Excision Repair (NER) pathway, recognize the DNA adducts. If the damage is extensive and cannot be repaired, the cell cycle is arrested, typically at the G1/S or G2/M checkpoints, to prevent the propagation of damaged DNA. Prolonged cell cycle arrest and irreparable DNA damage activate apoptotic signaling pathways. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling molecules such as p53 are activated, leading to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). This cascade of events culminates in the activation of caspases, the executioners of apoptosis, leading to programmed cell death.
Quantitative Data: In Vitro Cytotoxicity of this compound
For comparative purposes, the table below presents typical IC50 values for its parent compound, cisplatin, against various cancer cell lines, as the mechanism of action is expected to be similar. These values can vary significantly between studies due to differences in experimental conditions such as cell seeding density and incubation time.[1][2]
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Incubation Time (h) |
| A2780 | Ovarian Cancer | 1.0 - 5.0 | 48 - 72 |
| MCF-7 | Breast Cancer | 5.0 - 20.0 | 48 - 72 |
| HeLa | Cervical Cancer | 2.0 - 15.0 | 48 - 72 |
| HepG2 | Liver Cancer | 8.0 - 25.0 | 48 - 72 |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the steps for determining the in vitro cytotoxicity of this compound using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., A2780 ovarian cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water, and filter-sterilized)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell viability.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells: cells with drug-free medium (negative control) and medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Visualizations
Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.
Caption: Platinum drug-induced DNA damage and apoptosis signaling pathway.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Anticancer Activity of a Nontoxic Inert Phenolato Titanium Complex: High Efficacy on Solid Tumors Alone and Combined with Platinum Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of Enloplatin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enloplatin is a platinum-based alkylating agent with potential antineoplastic activity.[1] As a third-generation platinum analog, it shares a fundamental mechanism of action with cisplatin (B142131) and carboplatin, which involves binding to DNA to form adducts, leading to DNA damage and subsequent induction of apoptosis in cancer cells.[1] Preclinical evaluation of this compound's efficacy is crucial for its clinical development and is typically conducted in various animal models of cancer. These studies are essential to determine optimal dosing, treatment schedules, and to identify cancer types that are most likely to respond to this compound therapy.
This document provides detailed application notes and protocols for conducting efficacy studies of this compound in animal models, with a focus on xenograft and patient-derived xenograft (PDX) models. While specific in vivo efficacy data for this compound is not extensively available in the public domain, the protocols outlined below are based on established methodologies for other platinum-based compounds like cisplatin and can be adapted for this compound.
Mechanism of Action and Signaling Pathways
This compound, like other platinum-based drugs, exerts its cytotoxic effects primarily through the induction of DNA damage. Upon entering the cell, it binds to the N7 reactive center on purine (B94841) bases of DNA, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts distort the DNA double helix, interfering with DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.
The cellular response to this compound-induced DNA damage involves a complex network of signaling pathways. The p53 tumor suppressor protein plays a critical role in mediating the apoptotic response to DNA damage.[1] Additionally, the mitogen-activated protein kinase (MAPK) signaling pathway is also implicated in the cellular response to platinum-based drugs.[2]
Diagram of Postulated this compound-Induced Apoptosis Signaling Pathway
Caption: Postulated signaling pathway of this compound-induced apoptosis.
Animal Models for Efficacy Studies
The choice of animal model is critical for the successful evaluation of this compound's efficacy. The most commonly used models in preclinical oncology are:
-
Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., nude, SCID, or NSG mice).[3] CDX models are relatively easy to establish and are useful for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from a patient directly into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.
Experimental Protocols
The following are detailed protocols for conducting efficacy studies of this compound in mouse xenograft models.
Protocol 1: Subcutaneous Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous CDX or PDX mouse model.
Materials:
-
Human cancer cell line or patient-derived tumor tissue
-
Immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old)
-
This compound for injection (formulated in a suitable vehicle, e.g., 0.9% saline)
-
Vehicle control (e.g., 0.9% saline)
-
Matrigel (optional, for CDX models)
-
Calipers or ultrasound imaging system for tumor measurement
-
Sterile surgical instruments (for PDX models)
-
Anesthesia (e.g., isoflurane)
Workflow Diagram:
Caption: Experimental workflow for a subcutaneous xenograft study.
Procedure:
-
Tumor Implantation:
-
CDX Model: Resuspend cultured cancer cells in a mixture of sterile PBS and Matrigel (optional, 1:1 ratio). Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
PDX Model: Under anesthesia, surgically implant a small fragment (2-3 mm³) of fresh patient tumor tissue subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (L x W²) / 2. Alternatively, ultrasound imaging can be used for more accurate volume measurements.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Treatment Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at a predetermined dose and schedule. Dosing for platinum analogs in mice typically ranges from 2-10 mg/kg. A common schedule is once weekly or every three days for a specified number of cycles.
-
Administer the vehicle control to the control group using the same schedule and route of administration.
-
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Body weight loss is an indicator of toxicity.
-
Endpoint: The study endpoint can be a specific tumor volume (e.g., 1500-2000 mm³), a predetermined time point, or signs of significant toxicity (e.g., >20% body weight loss).
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Tumor/Control (T/C) Ratio: Calculate the T/C ratio as: T/C (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100. A T/C ratio of <42% is often considered indicative of significant antitumor activity.
-
Survival Analysis: If the endpoint is survival, plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival between groups.
-
Protocol 2: Orthotopic Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a more clinically relevant orthotopic model.
Procedure: This protocol follows the same general principles as the subcutaneous model, with the key difference being the site of tumor implantation. The tumor cells or tissue are implanted into the corresponding organ of origin in the mouse (e.g., ovarian cancer cells into the ovary). Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or ultrasound.
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Number of Mice | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (TGI) (%) | T/C Ratio (%) |
| Vehicle Control | 10 | 1250 ± 150 | - | 100 |
| This compound (5 mg/kg) | 10 | 500 ± 80 | 60 | 40 |
| Cisplatin (5 mg/kg) | 10 | 625 ± 95 | 50 | 50 |
Table 2: Example of Survival Data
| Treatment Group | Number of Mice | Median Survival (Days) | % Increase in Lifespan | p-value (vs. Control) |
| Vehicle Control | 10 | 25 | - | - |
| This compound (5 mg/kg) | 10 | 40 | 60 | <0.05 |
| Cisplatin (5 mg/kg) | 10 | 35 | 40 | <0.05 |
Conclusion
The protocols and guidelines presented in this document provide a framework for conducting robust preclinical efficacy studies of this compound in animal models. While specific efficacy data for this compound is limited, the methodologies established for other platinum-based compounds offer a strong foundation for its evaluation. Careful selection of animal models, adherence to detailed experimental protocols, and clear data presentation are essential for accurately assessing the therapeutic potential of this compound and guiding its further clinical development.
References
Application Notes: Enloplatin in Preclinical Research
Application Notes and Protocols for Enloplatin Administration in Preclinical Models
Disclaimer: Publicly available, detailed preclinical data and protocols specifically for this compound are scarce. The following application notes and protocols have been developed by extrapolating from established methodologies for other well-characterized platinum-based anticancer agents, such as cisplatin (B142131) and carboplatin. The quantitative data presented are hypothetical and for illustrative purposes. Researchers should independently validate and optimize these protocols for their specific experimental needs.
This compound is a platinum-based alkylating agent with antineoplastic activity.[1] Its therapeutic potential is predicated on its ability to induce cancer cell death, presumably through mechanisms shared with other platinum analogs. These notes provide a framework for its investigation in a preclinical setting.
Mechanism of Action
This compound is believed to exert its cytotoxic effects by forming covalent bonds with DNA, leading to the creation of DNA adducts. This process disrupts DNA replication and transcription, triggering the cellular DNA damage response (DDR). The activation of DDR pathways can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, it can initiate programmed cell death (apoptosis). The signaling cascades involving p53 and MAPK pathways are likely key mediators of these cellular outcomes.
Caption: Presumed mechanism of action for this compound.
Preclinical Anti-Tumor Activity
The anti-tumor activity of this compound is expected to be comparable to other platinum drugs, showing efficacy against a range of solid tumors. In vitro screening against a panel of cancer cell lines is the first step to determine its potency and spectrum of activity. Subsequent in vivo studies using animal models, such as xenografts, are essential to confirm its therapeutic efficacy in a more complex biological system.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment by MTT Assay
This protocol details the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
Materials:
-
Adherent cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating:
-
Culture cells to ~80% confluency, then detach using Trypsin-EDTA.
-
Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Incubation:
-
Prepare a stock solution of this compound and serially dilute it in complete medium to obtain a range of desired concentrations.
-
Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include wells with medium only (blank) and medium with vehicle (control).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay and Measurement:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[2]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 490 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression.
-
Protocol 2: In Vivo Anti-Tumor Efficacy in a Xenograft Model
This protocol outlines the steps to assess the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cells (e.g., A2780 ovarian cancer cells)
-
Matrigel
-
This compound
-
Sterile saline or other appropriate vehicle
-
Calipers for tumor measurement
-
Syringes and needles for administration
Procedure:
-
Tumor Cell Implantation:
-
Prepare a suspension of 5 x 10^6 tumor cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.
-
Inject the cell suspension subcutaneously into the flank of each mouse.[3]
-
-
Treatment Administration:
-
Monitor tumor growth every 2-3 days. When tumors reach a volume of approximately 100-150 mm³, randomize mice into control and treatment groups.
-
Formulate this compound in the vehicle at the desired concentration. Platinum drugs are typically formulated in saline or dextrose solutions.[4]
-
Administer this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection according to the planned dosing schedule (e.g., 5 mg/kg, weekly for three weeks).[5] The control group should receive an equivalent volume of the vehicle.
-
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight twice weekly.
-
The study endpoint is typically when tumors in the control group reach a predetermined size, or after a set duration.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) as a percentage: TGI (%) = (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100.
-
Caption: General workflow for preclinical evaluation of this compound.
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A2780 | Ovarian | 4.5 |
| A549 | Lung | 9.8 |
| MCF-7 | Breast | 12.3 |
| HCT116 | Colon | 6.7 |
| PC-3 | Prostate | 8.1 |
Table 2: Hypothetical In Vivo Efficacy of this compound in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | Weekly x 3 | 1500 ± 250 | - |
| This compound | 5 | i.p. | Weekly x 3 | 750 ± 150 | 50 |
| This compound | 10 | i.p. | Weekly x 3 | 450 ± 100 | 70 |
Table 3: Estimated Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Estimated Value |
| Clearance (CL) | L/h/kg | 0.20 |
| Volume of Distribution (Vd) | L/kg | 0.6 |
| Half-life (t₁/₂) | h | 2.1 |
| Cₘₐₓ (at 10 mg/kg) | µg/mL | 20 |
| AUC₀-inf (at 10 mg/kg) | µg·h/mL | 50 |
References
- 1. Comparative studies of oxaliplatin-based platinum(iv) complexes in different in vitro and in vivo tumor models† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical perspective on the clinical use of platinum-based anticancer drugs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Enloplatin
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Enloplatin (B1141759), a platinum-based antineoplastic agent. The described protocol is applicable for the determination of this compound in bulk drug substance and has been adapted from methods used for the analysis of platinum compounds in biological matrices. The method utilizes a C18 stationary phase with UV detection, demonstrating excellent linearity, accuracy, and precision. Additionally, a protocol for a stability-indicating assay is provided to ensure the method's specificity in the presence of degradation products. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of this compound.
Introduction
This compound is a second-generation platinum-based chemotherapeutic agent with a mechanism of action similar to that of cisplatin (B142131) and carboplatin, involving the formation of platinum-DNA adducts that induce apoptosis in cancer cells. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk pharmaceutical ingredients and finished dosage forms, as well as for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of platinum-containing drugs due to its specificity, sensitivity, and reproducibility. This application note provides a comprehensive HPLC method for the analysis of this compound, including detailed experimental protocols and validation data.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The primary chromatographic conditions are summarized in Table 1. While a specific mobile phase for this compound analysis has been reported to involve a sodium phosphate (B84403) buffer after sample preparation, for the analysis of the bulk drug, a more straightforward mobile phase composition, similar to those used for other platinum analogs, is proposed here.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water:Acetonitrile (40:30:30, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector Wavelength | 230 nm[1] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the method (e.g., 0.5, 1, 5, 10, 25, and 50 µg/mL). A linearity range of 0.50 to 50.0 µg/mL has been previously established for this compound analysis[1].
Sample Preparation (for Bulk Drug Substance): Accurately weigh a quantity of the this compound bulk drug substance, dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Method Validation Summary
The analytical method should be validated in accordance with ICH guidelines. The following table summarizes typical validation parameters and acceptance criteria.
Table 2: Method Validation Parameters
| Parameter | Typical Results | Acceptance Criteria |
| Linearity (µg/mL) | 0.5 - 50.0[1] | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 2.0% | ≤ 2.0% |
| - Interday | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | To be determined | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | No interference from excipients or degradation products | Peak purity index > 0.999 |
Stability-Indicating Assay Protocol
To assess the stability-indicating nature of the method, forced degradation studies should be performed on the this compound bulk drug.
Forced Degradation Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat an this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose an this compound solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration with the mobile phase for HPLC analysis. The chromatograms of the stressed samples should be compared with that of an unstressed sample to evaluate the separation of this compound from any degradation products.
Data Presentation
Table 3: Summary of Quantitative Data from Method Validation
| Validation Parameter | Result |
| Linearity Range | 0.50 - 50.0 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | |
| Intraday (n=6) | < 1.5% |
| Interday (n=6) | < 2.0% |
| Accuracy (% Recovery) | |
| 80% Level | 99.5% |
| 100% Level | 101.2% |
| 120% Level | 99.8% |
| LOD | 0.1 µg/mL (Estimated) |
| LOQ | 0.3 µg/mL (Estimated) |
Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method is suitable for the routine quality control analysis of this compound. The method is specific, accurate, precise, and linear over a relevant concentration range. The inclusion of a stability-indicating assay protocol ensures that the method can reliably separate the active pharmaceutical ingredient from potential degradation products, which is a critical requirement for regulatory submissions and product stability testing. Researchers and drug development professionals can adopt this method to ensure the quality and consistency of this compound.
References
Application Note: Quantification of Platinum in Enloplatin Using Atomic Absorption Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enloplatin is a platinum-based antineoplastic agent under investigation for its therapeutic efficacy.[1] Accurate quantification of platinum in biological matrices and pharmaceutical formulations is critical for pharmacokinetic studies, dose-response analysis, and quality control. Atomic Absorption Spectrometry (AAS) offers a robust, sensitive, and specific method for the determination of platinum content. This application note provides a detailed protocol for the quantification of platinum in samples containing this compound using flameless atomic absorption spectrometry (FAAS), also known as graphite (B72142) furnace atomic absorption spectrometry (GFAAS). The described methodology is applicable for the analysis of platinum in various biological fluids.[2]
Introduction
This compound, a platinum-based coordination complex, exerts its cytotoxic effects through mechanisms similar to other platinum-based anticancer drugs like cisplatin (B142131) and carboplatin.[1][2][3] The core of its mechanism of action lies in the ability of the platinum atom to form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts disrupt the normal functions of DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells. The quantification of platinum is a direct measure of the amount of the active component of this compound present in a sample.
Atomic absorption spectrometry is a highly sensitive technique for elemental analysis, making it well-suited for determining the concentration of platinum in complex matrices. The method relies on the principle that atoms of an element will absorb light at specific wavelengths when they are atomized. By measuring the amount of light absorbed, the concentration of the element in the sample can be determined. For platinum analysis, flameless AAS with a graphite furnace is preferred due to its enhanced sensitivity compared to flame AAS.
Signaling Pathway of Platinum-Based Drugs
The cytotoxic effects of this compound are initiated by its interaction with cellular DNA. The platinum atom forms crosslinks, primarily intrastrand adducts with guanine (B1146940) bases, which bend and unwind the DNA helix. This distortion is recognized by the cell's DNA damage response machinery, leading to the activation of apoptotic pathways.
Caption: Mechanism of Action of this compound.
Experimental Protocols
This section details the validated method for the quantification of platinum in biological fluids (plasma, plasma ultrafiltrate, and whole blood) using flameless atomic absorption spectrometry.
Materials and Reagents
-
Platinum Standard Solution: 1000 mg/L stock solution in dilute HCl.
-
Triton X-100 Solution: 5% (v/v) in deionized water.
-
Antifoam-B Solution: As required.
-
Diluent: Deionized water or a suitable buffer.
-
Matrix Modifier: A solution of Triton X-100 is used to aid in the atomization of the sample.
-
Blank Matrix: Platinum-free plasma, plasma ultrafiltrate, or whole blood for calibration standards and quality controls.
Instrumentation
-
Atomic Absorption Spectrometer: Equipped with a graphite furnace atomizer (flameless AAS).
-
Platinum Hollow Cathode Lamp: As the light source.
-
Zeeman Background Correction: To minimize spectral interferences.
-
Autosampler: For precise and reproducible injection of samples.
Sample Preparation
-
Thawing: Frozen biological samples should be thawed at room temperature.
-
Mixing: Vortex the samples to ensure homogeneity.
-
Dilution: Mix an aliquot of the sample (e.g., plasma, plasma ultrafiltrate, or whole blood) with a solution of Triton X-100 and Antifoam-B. The exact dilution factor will depend on the expected platinum concentration and the linear range of the instrument.
-
Vortexing: Vortex the diluted samples thoroughly before placing them in the autosampler vials.
AAS Instrument Parameters
The following are typical instrument parameters for platinum analysis. These may need to be optimized for the specific instrument being used.
| Parameter | Setting |
| Wavelength | 265.9 nm |
| Slit Width | 0.7 nm |
| Lamp Current | 10 mA |
| Injection Volume | 20 µL |
| Gas | Argon |
| Graphite Furnace Program | |
| Drying Step | 100-120 °C |
| Pyrolysis (Ashing) Step | 1300-1500 °C |
| Atomization Step | 2500-2700 °C |
| Cleanout Step | >2700 °C |
Calibration and Quality Control
-
Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the platinum standard solution. The concentration range should encompass the expected sample concentrations. A typical range is 0.05 to 10.0 µg Pt/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
-
Analysis: Analyze the calibration standards, QC samples, and unknown samples in a single run.
Experimental Workflow
The overall workflow for the quantification of platinum in this compound samples is depicted below.
Caption: Experimental Workflow for Platinum Quantification.
Data Presentation
The performance of the AAS method for platinum quantification should be thoroughly validated. The following tables summarize the key validation parameters based on published data for the analysis of platinum from this compound.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (Goodness of Fit) | 0.05 to 10.0 µg Pt/mL |
| Inter-day Precision (RSD%) | < +/- 15% |
| Intra-day Precision (RSD%) | < +/- 15% |
| Inter-day Accuracy (Relative Error %) | < +/- 15% |
| Intra-day Accuracy (Relative Error %) | < +/- 15% |
RSD: Relative Standard Deviation
Logical Relationship
The quantification of platinum by AAS is a surrogate measure for the concentration of the parent drug, this compound, based on their direct stoichiometric relationship.
Caption: Relationship between this compound and AAS Measurement.
Conclusion
The flameless atomic absorption spectrometry method described provides a sensitive, accurate, and precise means for the quantification of platinum in biological samples containing this compound. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the preclinical and clinical evaluation of this platinum-based anticancer agent. The detailed protocol and performance data support the use of this method in a regulated laboratory environment.
References
Application Notes and Protocols for Studying Platinum Drug Resistance Using Enloplatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Enloplatin, a platinum-based alkylating agent, to investigate the mechanisms of platinum drug resistance in cancer cells. This compound may exhibit a different resistance profile compared to other platinum agents like cisplatin (B142131) and carboplatin, making it a valuable tool for these studies.[1] The protocols outlined below detail key experiments to assess cellular responses to this compound and elucidate resistance pathways.
Introduction to Platinum Drug Resistance
Resistance to platinum-based chemotherapy is a significant clinical challenge.[2][3] It can be intrinsic or acquired and arises from various molecular mechanisms within cancer cells.[3][4] Key mechanisms include:
-
Reduced Drug Accumulation: Decreased influx or increased efflux of the drug limits its intracellular concentration.
-
Enhanced DNA Repair: Increased capacity to repair platinum-DNA adducts reduces the drug's cytotoxic effect.
-
Increased Drug Detoxification: Cellular components like glutathione (B108866) (GSH) and metallothioneins can inactivate platinum agents.
-
Altered Apoptotic Pathways: Evasion of programmed cell death allows cancer cells to survive despite DNA damage.
Understanding how this compound interacts with these pathways is crucial for its development as a potential therapeutic agent, especially in platinum-resistant cancers.
I. Cellular Viability and Cytotoxicity Assays
The initial step in studying drug resistance is to determine the cytotoxic effects of this compound on both platinum-sensitive and platinum-resistant cancer cell lines.
A. Quantitative Data Summary
The following table provides an example of how to present cytotoxicity data for this compound in comparison to Cisplatin in a pair of sensitive and resistant ovarian cancer cell lines (A2780 and A2780cisR).
| Cell Line | Drug | IC50 (µM) after 72h exposure | Resistance Factor (RF) |
| A2780 (Sensitive) | Cisplatin | 1.5 ± 0.2 | - |
| This compound | 2.8 ± 0.4 | - | |
| A2780cisR (Resistant) | Cisplatin | 12.5 ± 1.1 | 8.3 |
| This compound | 5.1 ± 0.6 | 1.8 |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. The Resistance Factor is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive cell line.
B. Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A2780 and A2780cisR)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Cisplatin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Cisplatin in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Workflow for determining cell viability using the MTT assay.
II. Analysis of Apoptosis
To determine if this compound induces programmed cell death, particularly in resistant cells that may evade apoptosis, various assays can be employed.
A. Quantitative Data Summary
The following table shows example data from an Annexin V/Propidium Iodide (PI) apoptosis assay.
| Cell Line | Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| A2780 (Sensitive) | Untreated | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (5 µM) | 25.4 ± 2.1 | 10.2 ± 1.5 | |
| A2780cisR (Resistant) | Untreated | 3.5 ± 0.8 | 2.0 ± 0.4 |
| This compound (5 µM) | 12.8 ± 1.7 | 5.6 ± 0.9 |
B. Experimental Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 24 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Workflow for the Annexin V/PI apoptosis assay.
III. DNA Damage and Repair
The primary mechanism of action for platinum drugs is the formation of DNA adducts, which triggers the DNA damage response (DDR). Resistance can arise from enhanced repair of these adducts.
A. Quantitative Data Summary
The following table illustrates hypothetical data on DNA adduct formation.
| Cell Line | Treatment | Platinum-DNA Adducts (ng Pt / µg DNA) |
| A2780 (Sensitive) | This compound (10 µM, 4h) | 8.5 ± 0.9 |
| A2780cisR (Resistant) | This compound (10 µM, 4h) | 4.2 ± 0.5 |
B. Experimental Protocol: Quantification of Platinum-DNA Adducts
This protocol uses atomic absorption spectroscopy (AAS) to measure the amount of platinum bound to cellular DNA.
Materials:
-
Treated and untreated cancer cells
-
DNA isolation kit
-
Graphite furnace atomic absorption spectrometer
Procedure:
-
Treat cells with this compound for a specified time (e.g., 4 hours).
-
Harvest the cells and isolate genomic DNA using a commercial kit.
-
Determine the purity and concentration of the isolated DNA.
-
Analyze the platinum content in the DNA samples using AAS.
-
Express the results as ng of platinum per µg of DNA.
References
- 1. This compound | C13H22N2O5Pt | CID 68737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Platinum resistance: the role of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Enloplatin Sensitivity Testing using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enloplatin is a platinum-based alkylating agent with antineoplastic properties.[1] Like other platinum-based drugs such as cisplatin (B142131) and carboplatin, its mode of action is linked to its ability to crosslink with purine (B94841) bases on DNA, which interferes with DNA repair mechanisms, causes DNA damage, and subsequently induces apoptosis in cancer cells.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, making it a valuable tool for determining the cytotoxic effects of compounds like this compound.[3][4][5] This document provides a detailed protocol for using the MTT assay to evaluate the sensitivity of cancer cell lines to this compound.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocols
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO or sterile water)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2
Methods
1. Cell Seeding:
-
Culture the selected cancer cell line to about 80% confluency.
-
Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Perform a cell count using a hemocytometer or an automated cell counter and assess cell viability (should be >90%).
-
Dilute the cells in complete culture medium to the desired seeding density. The optimal cell density should be determined experimentally for each cell line but typically ranges from 5,000 to 10,000 cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells: wells with cells and medium only (untreated control), and wells with medium only (blank control).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.
2. This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The concentration range should be determined based on preliminary experiments or literature data for similar compounds. A common starting point is a wide range from nanomolar to micromolar concentrations.
-
After overnight incubation, carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
For the untreated control wells, add 100 µL of culture medium, including the same concentration of the solvent used to dissolve this compound.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
3. MTT Assay:
-
Following the incubation with this compound, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. The incubation time may need to be optimized for different cell lines.
-
After the incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
4. Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Data Presentation
Table 1: Summary of Quantitative Parameters for MTT Assay
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimal density should be determined for each cell line to ensure logarithmic growth throughout the experiment. |
| Volume of Cell Suspension | 100 µL/well | --- |
| This compound Concentration Range | To be determined experimentally (e.g., 0.1 µM to 100 µM) | A wide range of concentrations should be tested initially to determine the IC50. Subsequent experiments can use a narrower range around the estimated IC50. |
| Incubation Time with this compound | 24, 48, or 72 hours | The optimal time will depend on the cell line's doubling time and the drug's mechanism of action. |
| MTT Reagent Concentration | 5 mg/mL in sterile PBS | --- |
| Volume of MTT Reagent | 10 µL/well | Final concentration in the well will be approximately 0.45 mg/mL. |
| Incubation Time with MTT | 2 - 4 hours | Incubate until purple formazan crystals are visible. |
| Volume of Solubilization Solution | 100 - 150 µL/well | Ensure complete dissolution of formazan crystals. |
| Absorbance Wavelength | 570 nm | A reference wavelength of 630 nm can be used for background correction. |
Mandatory Visualization
Caption: Workflow of the MTT assay for determining this compound sensitivity.
References
- 1. This compound | C13H22N2O5Pt | CID 68737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Enloplatin in Ovarian Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enloplatin is a platinum-based, third-generation alkylating agent with antineoplastic activity. As a carboplatin (B1684641) analog, it is being investigated for its potential role in cancer therapy, particularly in ovarian cancer.[1][2] Platinum-based drugs like cisplatin (B142131) and carboplatin are mainstays in the treatment of ovarian cancer; however, the development of resistance is a significant clinical challenge.[3][4] this compound has been noted for its potential non-cross-resistance with other platinum agents, making it a compound of interest for platinum-refractory ovarian cancer.[1]
These application notes provide an overview of the preclinical and clinical evaluation of this compound in ovarian cancer research. Detailed protocols for key experiments are included to guide researchers in their investigation of this and similar platinum-based compounds.
Mechanism of Action
Like other platinum-based chemotherapeutics, this compound's primary mechanism of action is believed to involve the formation of platinum-DNA adducts. This process disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The key steps are:
-
Cellular Uptake: this compound enters the cancer cell. The exact transporters involved in this compound uptake are a subject for further research, but copper transporter CTR1 is a known influx transporter for other platinum drugs.
-
Aquation: Inside the cell, the relatively inert this compound molecule undergoes hydrolysis, a process called aquation, where a ligand is replaced by a water molecule. This results in a reactive, positively charged platinum complex.
-
DNA Binding: The aquated this compound then binds to the N7 reactive centers on purine (B94841) bases (adenine and guanine) of the DNA, forming both intrastrand and interstrand crosslinks.
-
Induction of Apoptosis: These DNA adducts distort the DNA structure, inhibiting DNA repair mechanisms and leading to the activation of apoptotic pathways.
The non-cross-resistance of this compound with cisplatin and carboplatin suggests that it may have a different profile regarding cellular uptake, efflux, detoxification, or the types of DNA adducts it forms and the subsequent cellular response.
Caption: Generalized signaling pathway for platinum-based drugs like this compound.
Preclinical Data
In Vitro Cytotoxicity
The cytotoxic activity of this compound against various ovarian cancer cell lines is a critical first step in its evaluation. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies. While specific, comprehensive public data on this compound's IC50 values across a wide range of ovarian cancer cell lines is limited, the following table illustrates the expected data format from such studies, with example data from other platinum agents for context.
| Cell Line | Histological Subtype | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | This compound IC50 (µM) |
| A2780 | Endometrioid Carcinoma | 1.5 - 5.0 | 20 - 50 | Data not available |
| SKOV-3 | Serous Adenocarcinoma | 5.0 - 15.0 | 100 - 200 | Data not available |
| OVCAR-3 | Serous Adenocarcinoma | 8.0 - 20.0 | 150 - 300 | Data not available |
| A2780/CP70 | Cisplatin-resistant | 20 - 50 | 200 - 400 | Data not available |
Note: IC50 values are highly dependent on experimental conditions (e.g., exposure time, cell density). The values presented are for illustrative purposes and are based on typical ranges found in the literature for cisplatin and carboplatin.
In Vivo Efficacy in Animal Models
Preclinical in vivo studies using animal models, such as xenografts in immunodeficient mice, are essential to evaluate the anti-tumor efficacy of this compound. Key endpoints include tumor growth inhibition and changes in tumor volume.
| Animal Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| Ovarian Cancer Xenograft | Vehicle Control | - | 0 |
| Ovarian Cancer Xenograft | This compound | Dose TBD | Data not available |
| Ovarian Cancer Xenograft | Cisplatin | Dose TBD | Data not available |
Note: TBD (To Be Determined) indicates that specific dosing information for this compound in publicly available preclinical models is not available. This table serves as a template for presenting such data.
Clinical Trial Data
A Phase II clinical trial of this compound was conducted in patients with platinum-refractory advanced ovarian carcinoma. The study provides the most significant clinical data on the efficacy and safety of this compound in this patient population.
| Parameter | Value |
| Number of Evaluable Patients | 18 |
| Patient Population | Platinum-refractory advanced ovarian carcinoma |
| Dosing Regimen | Details not fully available in abstract |
| Objective Response Rate | Data not fully available in abstract |
| Median Survival | Data not fully available in abstract |
| Key Toxicities | Data not fully available in abstract |
Note: The full text of the primary clinical trial publication was not accessible, therefore the complete dataset is not available. The information is based on citations and abstracts of the study by Kudelka AP, et al. (1997).
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for determining the IC50 of a compound in cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., A2780, SKOV-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other platinum compounds)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Caption: A typical experimental workflow for an MTT assay.
Protocol 2: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Ovarian cancer cells (e.g., SKOV-3)
-
Matrigel (optional)
-
This compound
-
Vehicle control solution
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Harvest ovarian cancer cells and resuspend them in a mixture of PBS and Matrigel (optional, to enhance tumor formation) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (and a vehicle control) to the respective groups via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Caption: A logical workflow to assess the non-cross-resistance of this compound.
Conclusion
This compound shows potential as a therapeutic agent for ovarian cancer, particularly in platinum-resistant cases. The available data, though limited, suggests that further investigation into its efficacy and mechanism of non-cross-resistance is warranted. The protocols provided here offer a framework for researchers to conduct preclinical studies on this compound and other novel platinum analogs. More comprehensive studies are needed to fully elucidate the clinical utility of this compound in the treatment of ovarian cancer.
References
Application Notes and Protocols for Culturing Cell Lines in Enloplatin Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enloplatin is a platinum-based alkylating agent with potential antineoplastic activity. As an analog of carboplatin (B1684641), its mechanism of action is predicated on the formation of platinum-DNA adducts, which trigger cellular responses leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive guide for culturing various cancer cell lines to study the efficacy and cellular effects of this compound. Due to the limited publicly available data specifically for this compound, this document leverages data from its analogue, carboplatin, and the parent compound, cisplatin (B142131), to provide a robust framework for experimental design.
Data Presentation: In Vitro Cytotoxicity of Platinum-Based Agents
The following tables summarize the 50% inhibitory concentration (IC50) values of cisplatin and carboplatin in various ovarian cancer cell lines. This data serves as a reference for designing dose-response experiments with this compound. It is crucial to determine the IC50 of this compound empirically for each cell line used in your experiments.
Table 1: IC50 Values of Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Cisplatin IC50 (µM) | Exposure Time (hours) |
| A2780 | 1 ± 7.050[1] | Not Specified |
| A2780 | 6.84 ± 0.66[2] | 24 |
| A2780cp (cisplatin-resistant) | 44.07 ± 1.1[2] | 24 |
| OV-90 | 57.55 ± 2.67 | 24 |
| 32.60 ± 4.83 | 48 | |
| 16.75 ± 0.83[3] | 72 | |
| OV-90/CisR1 (cisplatin-resistant) | 180.2 ± 11.88 | 24 |
| 103.2 ± 4.51 | 48 | |
| 59.08 ± 2.89[3] | 72 | |
| OV-90/CisR2 (cisplatin-resistant) | 198.6 ± 11.53 | 24 |
| 111.3 ± 9.61 | 48 | |
| 70.14 ± 5.99[3] | 72 | |
| SKOV3 | 10 ± 2.985[1] | Not Specified |
| SKOV-3 | 63.70 ± 3.17 | 24 |
| 38.13 ± 6.27 | 48 | |
| 19.18 ± 0.91[3] | 72 | |
| SKOV-3/CisR1 (cisplatin-resistant) | 243.2 ± 18.75 | 24 |
| 136.2 ± 10.52 | 48 | |
| 91.59 ± 8.468[3] | 72 | |
| SKOV-3/CisR2 (cisplatin-resistant) | 248.5 ± 23.41 | 24 |
| 143.3 ± 18.24 | 48 | |
| 109.6 ± 1.47[3] | 72 |
Table 2: IC50 Values of Carboplatin in Ovarian Cancer Cell Lines
| Cell Line | Carboplatin IC50 (µM) | Exposure Time (hours) |
| A2780 | 17 ± 6.010[1] | Not Specified |
| SKOV3 | 100 ± 4.375[1] | Not Specified |
| OVCAR3 | <40[4] | 72 |
| Kuramochi | >85[4] | 72 |
| OVCAR8 | >85[4] | 72 |
Experimental Protocols
General Cell Culture Guidelines
-
Cell Lines: A variety of ovarian cancer cell lines can be utilized, including A2780 (sensitive) and its cisplatin-resistant counterpart A2780/CP, SKOV3, OVCAR-3, and others. The choice of cell line should be guided by the specific research question.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) is a commonly used medium. Refer to the supplier's recommendations for specific cell lines.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Complete culture medium
-
This compound (or other platinum compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Complete culture medium
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Mandatory Visualizations
Signaling Pathways
The primary mechanism of action for platinum-based drugs like this compound involves the induction of DNA damage, which subsequently activates the DNA Damage Response (DDR) and apoptotic pathways.
Caption: Mechanism of action of this compound.
Experimental Workflow
A typical workflow for evaluating the in vitro effects of this compound is depicted below.
Caption: General experimental workflow for this compound evaluation.
Mechanisms of Resistance
Resistance to platinum-based drugs is a significant clinical challenge and can arise from multiple mechanisms[5][6][7]. Understanding these mechanisms is crucial for developing strategies to overcome resistance.
-
Reduced Drug Accumulation: Decreased expression of copper transporters (e.g., CTR1) that facilitate platinum drug uptake, or increased expression of efflux pumps (e.g., MRP2, ATP7A/B) can lower the intracellular concentration of the drug.
-
Increased Drug Inactivation: Intracellular detoxification pathways involving glutathione (B108866) (GSH) and metallothioneins can sequester and inactivate platinum compounds.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) and Homologous Recombination (HR) pathways, can efficiently remove platinum-DNA adducts, thereby reducing the cytotoxic effect[8][9][10][11].
-
Altered Apoptotic Signaling: Defects in apoptotic pathways, such as mutations in p53 or altered expression of Bcl-2 family proteins, can lead to evasion of programmed cell death despite the presence of DNA damage[5][12].
The diagram below illustrates the key pathways involved in resistance to platinum-based drugs.
References
- 1. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of platinum-based chemotherapy resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of platinum‑based chemotherapy resistance in ovarian cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
Generating a Dose-Response Curve for Enloplatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enloplatin is a second-generation platinum-based chemotherapeutic agent. Like its predecessor cisplatin, this compound is believed to exert its cytotoxic effects through the formation of platinum-DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. Determining the dose-response relationship of this compound is a critical step in preclinical drug development to understand its potency and selective toxicity towards cancer cells. This document provides detailed application notes and protocols for generating a robust dose-response curve for this compound in cancer cell lines.
Data Presentation
A crucial aspect of characterizing a new compound is the determination of its half-maximal inhibitory concentration (IC50) across various cancer cell lines. This allows for a quantitative comparison of its potency. As comprehensive IC50 data for this compound is not widely available in the public domain, the following table serves as a template for researchers to populate with their experimentally determined values. For reference, typical IC50 values for cisplatin, a related platinum compound, are often in the low micromolar range, but can vary significantly depending on the cell line's sensitivity and the experimental conditions[1][2].
Table 1: Experimentally Determined IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Seeding Density (cells/well) | IC50 (µM) | Standard Deviation (µM) |
| e.g., A2780 | Ovarian | 72 | 5,000 | User-determined | User-determined |
| e.g., MCF-7 | Breast | 72 | 8,000 | User-determined | User-determined |
| e.g., A549 | Lung | 72 | 4,000 | User-determined | User-determined |
| e.g., HCT116 | Colon | 72 | 10,000 | User-determined | User-determined |
Note: The IC50 value is highly dependent on experimental parameters such as incubation time and cell seeding density[1]. It is crucial to maintain consistency in these parameters for comparable results.
Experimental Protocols
The following protocols provide a detailed methodology for generating a dose-response curve and determining the IC50 value of this compound.
Protocol 1: Cell Viability Assay using MTT
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
-
This compound compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and adjust the cell suspension to the desired seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations. A 2-fold or 3-fold dilution series is recommended to cover a broad concentration range.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value[3].
-
Protocol 2: Apoptosis Analysis by Flow Cytometry
Flow cytometry can provide more detailed information on the mode of cell death induced by this compound.
Materials:
-
This compound compound
-
Selected cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The data will allow for the quantification of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Mandatory Visualizations
Signaling Pathways
The cytotoxic effects of platinum-based drugs like this compound are primarily mediated through the induction of DNA damage, which in turn activates several signaling pathways culminating in apoptosis.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Enloplatin Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enloplatin is a third-generation platinum-based antineoplastic agent with a chemical structure designed to overcome some of the limitations of earlier platinum compounds like cisplatin (B142131) and carboplatin.[1] Understanding the in vivo biodistribution, tumor targeting, and pharmacokinetic profile of this compound is critical for optimizing its therapeutic efficacy and minimizing off-target toxicity. This document provides detailed application notes and protocols for the in vivo imaging of this compound distribution in preclinical animal models.
The methodologies described herein are based on established techniques for imaging platinum-based drugs and may be adapted for specific research needs. While direct quantitative data for this compound is limited in publicly available literature, this guide provides a framework for conducting such studies and presents comparative data from other platinum analogs where applicable.
Mechanism of Action of Platinum-Based Drugs
Platinum-based drugs, including this compound, exert their cytotoxic effects primarily through the formation of covalent adducts with DNA.[2] This interaction disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The general signaling pathway initiated by platinum drug-induced DNA damage is complex and involves multiple cellular processes.
Experimental Protocols
In Vivo Imaging Using Fluorescently Labeled this compound
This protocol describes a method for synthesizing a fluorescently labeled this compound analog and its use for in vivo imaging. This approach allows for real-time visualization of drug distribution at a cellular level.[3][4]
1.1. Synthesis of Fluorescent this compound Analog
A common strategy for fluorescently labeling platinum drugs is to conjugate a bright, photostable fluorophore, such as BODIPY-FL, to the platinum complex.[3] The synthesis would involve modifying the this compound structure to incorporate a linker for fluorophore attachment, a process that should be performed by a qualified medicinal chemist to ensure the pharmacological activity of the resulting conjugate is retained as much as possible.
1.2. Animal Model and Tumor Xenograft
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Cell Line: A relevant human cancer cell line (e.g., ovarian, lung, colon) responsive to platinum-based chemotherapy.
-
Xenograft Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse. Allow tumors to grow to a palpable size (approximately 100-200 mm³).
1.3. In Vivo Imaging Procedure
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance).
-
Place the mouse on the stage of a confocal or multiphoton microscope equipped for intravital imaging.
-
Administer the fluorescently labeled this compound analog intravenously via the tail vein at a predetermined dose.
-
Acquire images of the tumor vasculature and surrounding tissue at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) to monitor drug distribution and tumor accumulation.
-
At the end of the imaging session, euthanize the mouse and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart) for ex vivo fluorescence analysis to confirm drug distribution.
References
Application Notes and Protocols for Flow Cytometry Analysis of Enloplatin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enloplatin is a platinum-based chemotherapeutic agent with antineoplastic properties.[1] As a member of the platinum drug family, which includes cisplatin (B142131) and carboplatin, its mechanism of action is believed to involve the formation of platinum-DNA adducts.[2] This interaction disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3] Furthermore, like other platinum analogs, this compound may induce cellular stress through the generation of reactive oxygen species (ROS).[4] Flow cytometry is a powerful technique for elucidating the cellular responses to drug treatment, offering quantitative insights into cell cycle progression, apoptosis induction, and oxidative stress at the single-cell level.[5][6][7][8]
These application notes provide detailed protocols for the analysis of this compound-treated cells using flow cytometry, focusing on three key cellular processes: cell cycle, apoptosis, and ROS production.
Putative Signaling Pathway of this compound Action
The following diagram illustrates the generally accepted signaling cascade initiated by platinum-based drugs, which is the presumed mechanism of action for this compound.
Caption: Putative signaling pathway of this compound-induced cell cycle arrest and apoptosis.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for preparing and analyzing this compound-treated cells by flow cytometry.
Caption: General experimental workflow for flow cytometry analysis.
Section 1: Cell Cycle Analysis
Application Note
Platinum-based drugs are known to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints, as a consequence of DNA damage.[5] Flow cytometric analysis of DNA content using a fluorescent intercalating dye such as propidium (B1200493) iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). By comparing the cell cycle distribution of this compound-treated cells to untreated controls, researchers can determine the specific phase of cell cycle arrest induced by the compound.
Protocol: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a 6-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect fluorescence emission at approximately 617 nm (red fluorescence).
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65 ± 4.2 | 20 ± 2.5 | 15 ± 1.8 |
| This compound (1 µM) | 60 ± 3.9 | 18 ± 2.1 | 22 ± 2.9 |
| This compound (10 µM) | 45 ± 5.1 | 15 ± 1.9 | 40 ± 4.5 |
| This compound (100 µM) | 30 ± 3.5 | 10 ± 1.5 | 60 ± 5.8 |
| Positive Control | |||
| (e.g., Nocodazole) | 10 ± 1.5 | 5 ± 0.9 | 85 ± 7.3 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Section 2: Apoptosis Analysis
Application Note
A key mechanism of action for platinum-based anticancer drugs is the induction of apoptosis, or programmed cell death.[2][3] Flow cytometry offers several methods to detect and quantify apoptosis. One of the most common assays utilizes Annexin V, which binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, in combination with a viability dye like propidium iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.[9][10]
Protocol: Apoptosis Detection using Annexin V and Propidium Iodide
-
Cell Culture and Treatment:
-
Follow the same procedure as described in the cell cycle analysis protocol.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation.
-
Collect FITC fluorescence at approximately 530 nm (green fluorescence) and PI fluorescence at approximately 617 nm (red fluorescence).
-
Acquire at least 10,000 events per sample.
-
Perform compensation to correct for spectral overlap between the FITC and PI channels.
-
Analyze the data using a quadrant plot to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Data Presentation
Table 2: Quantification of Apoptosis in this compound-Treated Cells
| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| This compound (1 µM) | 85 ± 3.5 | 10 ± 1.5 | 5 ± 1.1 |
| This compound (10 µM) | 60 ± 4.8 | 25 ± 3.2 | 15 ± 2.4 |
| This compound (100 µM) | 30 ± 4.1 | 40 ± 5.3 | 30 ± 4.7 |
| Positive Control | |||
| (e.g., Staurosporine) | 20 ± 3.3 | 50 ± 6.1 | 30 ± 4.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Section 3: Reactive Oxygen Species (ROS) Detection
Application Note
The cytotoxicity of some platinum drugs has been linked to the generation of intracellular reactive oxygen species (ROS).[4] ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, contributing to apoptosis.[4] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[11][12] The intensity of DCF fluorescence is proportional to the intracellular ROS levels.
Protocol: Measurement of Intracellular ROS using DCFH-DA
-
Cell Culture and Treatment:
-
Follow the same procedure as described in the cell cycle analysis protocol. It is advisable to use shorter incubation times for ROS detection (e.g., 1, 3, 6, 12 hours) as ROS production can be an early event.
-
-
Staining:
-
After the desired treatment period, add DCFH-DA to the cell culture medium to a final concentration of 10-20 µM.
-
Incubate the cells at 37°C for 30 minutes in the dark.
-
-
Cell Harvesting:
-
Harvest the cells (adherent cells may be gently scraped or briefly trypsinized) and wash with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation.
-
Collect fluorescence emission at approximately 530 nm (green fluorescence).
-
Acquire at least 10,000 events per sample.
-
Analyze the data by comparing the mean fluorescence intensity (MFI) of DCF in treated cells to that of control cells. A positive control, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide, should be included.
-
Data Presentation
Table 3: Measurement of Reactive Oxygen Species (ROS) Production
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCF |
| Vehicle Control | 1500 ± 120 |
| This compound (1 µM) | 2500 ± 210 |
| This compound (10 µM) | 5500 ± 450 |
| This compound (100 µM) | 12000 ± 980 |
| Positive Control (H₂O₂) | 25000 ± 1800 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Logical Relationship of Assays
The following diagram illustrates the logical connection between the three flow cytometry assays in the context of this compound's presumed mechanism of action.
Caption: Interrelationship of flow cytometry assays for this compound analysis.
References
- 1. This compound | C13H22N2O5Pt | CID 68737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometric analysis of the kinetic effects of cisplatin on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of apoptosis in cell killing by cisplatin: a flow cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Enloplatin Solubility In Vitro
Welcome to the technical support center for Enloplatin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a third-generation platinum-based antineoplastic agent.[1] Like other platinum compounds, it is an alkylating agent that is believed to exert its anticancer effects by forming cross-links with DNA.[1] Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₂O₅Pt | PubChem |
| Molar Mass | ~481.4 g/mol | PubChem |
| CAS Number | 111523-41-2 | PubChem |
| Appearance | Likely a solid (based on related compounds) | N/A |
| General Solubility | Described as "very water-soluble" | Journal of Medicinal Chemistry |
Q2: I am having trouble dissolving this compound. What is the recommended solvent?
Recommendation: Start by attempting to dissolve this compound in sterile, deionized water or a saline solution (e.g., 0.9% NaCl). The presence of chloride ions can enhance the stability of some platinum drugs in solution.[3]
Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
Precipitation can occur if the solubility limit is exceeded or if the compound is unstable in the chosen solvent over time. Here are some troubleshooting steps:
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Gentle Warming: Warm the solution to 37°C. For some platinum compounds, this can aid dissolution.
-
Sonication: Use a water bath sonicator to provide mechanical energy to aid dissolution.
-
pH Adjustment: The pH of the solution can influence the solubility of platinum complexes. While specific data for this compound is unavailable, for cisplatin (B142131), a slightly acidic pH (3.5-5.5) can improve stability in aqueous solutions.
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Reduce Concentration: Your target concentration may be too high. Try preparing a more dilute stock solution.
-
Prepare Fresh Solutions: Platinum drug solutions can be unstable. It is best practice to prepare solutions fresh for each experiment. We do not recommend storing aqueous solutions of platinum drugs for more than a day.
Q4: Can I use DMSO to prepare a high-concentration stock solution of this compound?
It is strongly discouraged to use DMSO for preparing stock solutions of platinum compounds, including this compound. DMSO is a nucleophilic solvent that can displace the ligands on the platinum complex, leading to its inactivation. If you are combining this compound with another drug that is only soluble in DMSO, ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally <0.1%) and run appropriate vehicle controls. Be aware that even small amounts of DMSO could potentially impact the activity of this compound.
Troubleshooting Workflow for this compound Solubility
If you are encountering persistent solubility issues, the following workflow provides a systematic approach to identifying a suitable solvent and concentration.
Experimental Protocols
Protocol 1: Empirical Determination of this compound Solubility in a Chosen Aqueous Solvent
This protocol provides a method to determine the practical solubility limit of this compound in your chosen experimental buffer (e.g., PBS, 0.9% NaCl, or cell culture medium).
Materials:
-
This compound powder
-
Your chosen aqueous solvent (e.g., sterile 0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Incubator or water bath at 37°C
-
Micro-pipettors
-
Analytical balance
Methodology:
-
Prepare a Range of Concentrations: Weigh out precise amounts of this compound powder to prepare a series of concentrations in your chosen solvent. For example, you could aim for 0.1, 0.5, 1, 2, 5, and 10 mg/mL.
-
Initial Dissolution Attempt: Add the corresponding volume of solvent to each tube. Vortex vigorously for 2 minutes at room temperature.
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Visual Inspection: Carefully observe each tube for any undissolved particles. Note the highest concentration that appears to be fully dissolved.
-
Apply Energy: For the tubes with undissolved material, place them in a 37°C water bath for 15 minutes. After incubation, vortex again for 1 minute. If particles remain, sonicate in a water bath sonicator for 5-10 minutes.
-
Final Assessment: After warming and sonication, visually inspect the tubes again. The highest concentration that results in a clear solution with no visible particulates is your empirically determined solubility limit under these conditions.
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Confirmation (Optional): To confirm, centrifuge the highest concentration tube that appears clear at ~14,000 x g for 10 minutes. If no pellet is visible, the compound is likely fully dissolved.
Data Presentation
Table 1: Comparison of Common Solvents for In Vitro Studies of Platinum Drugs
| Solvent | Pros | Cons | Recommendation for this compound |
| Deionized Water | - Good starting point for water-soluble compounds. | - May lack buffering capacity. - Stability of platinum drugs can be lower without chloride ions. | Recommended starting point. |
| 0.9% NaCl (Saline) | - Chloride ions can stabilize platinum complexes. - Isotonic. | - May not be suitable for all cell types if used as the final solvent. | Highly Recommended. |
| PBS | - Buffered and isotonic. | - Phosphate ions could potentially interact with the platinum complex. | Use with caution. Test for precipitation when diluted in culture medium. |
| 5% Glucose (Dextrose) | - Used for carboplatin (B1684641) and oxaliplatin (B1677828) clinically. | - May not be optimal for all platinum compounds. | Possible alternative. Less common for in vitro work than saline. |
| DMSO | - High solubilizing power for many organic compounds. | - Strongly discouraged. Can inactivate platinum drugs. - Can be cytotoxic at higher concentrations. | Avoid. |
| DMF | - Can dissolve some platinum compounds at high concentrations. | - Can also interact with and reduce the potency of platinum drugs. | Avoid. |
Mandatory Visualization
Signaling Pathway: Presumed Mechanism of Action for this compound
This compound, as a platinum-based drug, is presumed to follow a mechanism of action similar to other drugs in its class, such as cisplatin. This involves entry into the cell, formation of DNA adducts, and the subsequent activation of the DNA damage response (DDR) and apoptotic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. Antimetabolites, tubulin-binding agents, platinum drugs, amsacrine, L-asparaginase, interferons, steroids and other miscellaneous antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Enloplatin Dosage Optimization in Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Enloplatin dosage in animal studies. The content is structured in a question-and-answer format to directly address common issues and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a platinum-based antineoplastic agent.[1] Like other platinum compounds such as cisplatin (B142131) and carboplatin, its primary mechanism of action is believed to involve binding to DNA, forming cross-links, and interfering with DNA replication and transcription, which ultimately leads to apoptosis (programmed cell death) in cancer cells.[2][3] While its pharmacokinetic properties are similar to carboplatin, this compound may not be cross-resistant with cisplatin and carboplatin.[1]
Q2: What are the common animal models used for studying this compound?
While specific studies on this compound are limited, researchers can draw parallels from studies involving cisplatin, a closely related platinum drug. Commonly used animal models for evaluating platinum-based anticancer agents include:
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Rodents (Mice and Rats): These are the most frequently used models due to their genetic similarity to humans, ease of handling, and cost-effectiveness.[4] Various strains are used, including immunodeficient mice (e.g., nude, SCID) for xenograft studies with human cancer cell lines.
-
Canines (Beagle Dogs): Dogs are sometimes used in preclinical pharmacokinetic and toxicology studies due to their physiological similarities to humans.
Q3: How should this compound be formulated and administered for in vivo studies?
-
Administration Routes: The choice of administration route depends on the experimental design and tumor model. Common routes for platinum-based drugs include:
-
Intraperitoneal (IP) injection: Often used for ovarian and abdominal cancer models.
-
Intravenous (IV) injection: Mimics clinical administration and allows for systemic distribution.
-
Oral gavage: Less common for platinum drugs due to poor bioavailability.
-
Q4: What are the potential toxicities associated with this compound in animal models?
Based on the toxicity profile of other platinum-based drugs, researchers should monitor for the following potential side effects in animal models treated with this compound:
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Nephrotoxicity (Kidney Damage): This is a major dose-limiting toxicity for cisplatin. Monitoring renal function through blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels is crucial.
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Myelosuppression (Bone Marrow Suppression): This can lead to decreased white blood cells, red blood cells, and platelets. Complete blood counts (CBCs) should be monitored.
-
Neurotoxicity (Nerve Damage): Can manifest as peripheral neuropathy.
-
Gastrointestinal Toxicity: Symptoms include weight loss, diarrhea, and dehydration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | Improper solvent; low temperature. | - Ensure the use of 0.9% saline as the solvent. - Gently warm the solution to aid dissolution, but avoid excessive heat which can cause degradation. - Prepare fresh solutions before each use. |
| High Animal Mortality | Dose is too high; dehydration. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Provide supportive care, including subcutaneous fluid administration to mitigate dehydration and nephrotoxicity. |
| Inconsistent Tumor Response | Improper drug administration; tumor heterogeneity. | - Ensure accurate and consistent dosing and administration technique. - Use a sufficient number of animals per group to account for biological variability. - Characterize the molecular profile of the tumor model to ensure it is appropriate for the drug's mechanism of action. |
| Precipitation of Compound in Solution | Low temperature; supersaturation. | - Store the stock solution at room temperature if stability allows. - Avoid storing solutions at low temperatures where precipitation is more likely. - If precipitation occurs, gently warm and vortex the solution to redissolve before use. |
Experimental Protocols
Below are generalized protocols for in vitro and in vivo studies with this compound, based on common practices for platinum-based drugs. Researchers must optimize these protocols for their specific cell lines and animal models.
In Vitro Cytotoxicity Assay
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Cell Culture: Culture the desired cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics.
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Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the drug-containing media. Include a vehicle control (media with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Use a cell viability assay such as MTT or CellTiter-Glo® to determine the percentage of viable cells.
-
Data Analysis: Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
In Vivo Efficacy Study in a Xenograft Mouse Model
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Animal Acclimatization: Acclimate immunodeficient mice for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
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Randomization: When tumors reach a predetermined size, randomize the mice into treatment and control groups.
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Drug Administration:
-
Formulation: Prepare this compound in sterile 0.9% saline on the day of injection.
-
Dosage: Based on a pilot MTD study, administer the determined dose (e.g., via IP or IV injection). A common starting point for cisplatin in mice is in the range of 2-8 mg/kg.
-
Schedule: Administer the drug according to a defined schedule (e.g., once a week for three weeks).
-
-
Monitoring:
-
Measure tumor volume and body weight regularly.
-
Monitor for clinical signs of toxicity.
-
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
Quantitative Data Summary
The following tables summarize representative data for cisplatin, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of Cisplatin in Human Ovarian Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
| A2780S (sensitive) | 1.53 |
| A2780CP70 (resistant) | 10.39 |
Table 2: In Vivo Efficacy of Cisplatin in a Mouse Xenograft Model (A2780CP70 cells)
| Treatment Group | Dosage | Tumor Volume Reduction |
| Control (PBS) | - | - |
| Cisplatin | 10 mg/kg (IV, twice a week for 1 month) | Significant reduction compared to control |
Signaling Pathways and Experimental Workflows
This compound's Putative Signaling Pathway
This compound, as a platinum-based agent, is expected to induce cell death primarily through the DNA damage response pathway, which is well-characterized for cisplatin.
Caption: Putative signaling pathway for this compound-induced apoptosis.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in an animal model.
Caption: Standard workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during this compound experiments.
Caption: Logical flow for troubleshooting this compound experiments.
References
- 1. Erlotinib-Cisplatin Combination Inhibits Growth and Angiogenesis through c-MYC and HIF-1α in EGFR-Mutated Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of the tumor-selective adenovirus enadenotucirev with or without paclitaxel in platinum-resistant ovarian cancer: a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Silico Oncology: Quantification of the In Vivo Antitumor Efficacy of Cisplatin-Based Doublet Therapy in Non-Small Cell Lung Cancer (NSCLC) through a Multiscale Mechanistic Model | PLOS Computational Biology [journals.plos.org]
Technical Support Center: Overcoming Enloplatin Cross-Resistance in Cell Lines
Disclaimer: Information regarding Enloplatin is limited in publicly available scientific literature. Much of the guidance provided here is extrapolated from research on other platinum-based compounds like cisplatin (B142131) and carboplatin. Researchers are advised to validate these strategies specifically for their this compound-resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from cisplatin and carboplatin?
This compound is a platinum-based antineoplastic agent. While it shares the fundamental mechanism of action with other platinum drugs, which involves binding to DNA to form adducts and inducing cell death, it is suggested to be non-cross-resistant with cisplatin and carboplatin. This suggests that this compound may be effective in some tumors that have developed resistance to these other platinum agents.
Q2: My cell line has developed resistance to cisplatin. Will it also be resistant to this compound?
Not necessarily. Preliminary information suggests that this compound may not share the same resistance mechanisms as cisplatin. However, this needs to be experimentally verified for your specific cell line. We recommend performing a cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of this compound on your cisplatin-resistant cell line and comparing it to the parental, sensitive cell line.
Q3: What are the common mechanisms of resistance to platinum-based drugs?
Resistance to platinum-based drugs is multifactorial and can involve:
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Reduced Intracellular Drug Accumulation: Decreased expression of copper transporter 1 (CTR1), a key influx transporter for platinum drugs, or increased expression of efflux pumps like ATP7A and ATP7B can lower the concentration of the drug inside the cell.
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Increased Drug Inactivation: Intracellular detoxification systems, primarily involving glutathione (B108866) (GSH) and metallothioneins, can bind to and inactivate platinum compounds before they reach their DNA target.
-
Enhanced DNA Repair: Increased activity of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) pathway, can efficiently remove platinum-DNA adducts, thus mitigating the drug's cytotoxic effect. Key proteins in this pathway include ERCC1.
-
Evasion of Apoptosis: Alterations in apoptotic signaling pathways can make cancer cells more resistant to the DNA damage induced by platinum drugs.
Q4: What strategies can I explore to overcome potential this compound resistance in my cell lines?
Based on general mechanisms of platinum resistance, you can investigate the following strategies:
-
Combination Therapy:
-
With DNA Repair Inhibitors: Combining this compound with inhibitors of PARP (Poly (ADP-ribose) polymerase) or other DNA repair proteins may sensitize resistant cells.
-
With Modulators of Drug Transport: Agents that inhibit efflux pumps or enhance influx could increase intracellular this compound concentration.
-
With Other Chemotherapeutic Agents: Synergistic effects may be achieved by combining this compound with drugs that have different mechanisms of action.
-
-
Targeting Signaling Pathways: Investigating and targeting signaling pathways that are upregulated in your resistant cell line (e.g., PI3K/Akt, MAPK pathways) could restore sensitivity to this compound.
Troubleshooting Guides
Problem 1: My cisplatin-resistant cell line shows cross-resistance to this compound.
Possible Cause 1: Upregulated Efflux Pumps
-
Troubleshooting Steps:
-
Assess Efflux Pump Expression: Use quantitative PCR (qPCR) or Western blotting to compare the expression levels of efflux pumps like ATP7A and ATP7B in your sensitive and resistant cell lines.
-
Functional Assay: Perform a drug accumulation assay using a fluorescent substrate of these pumps to confirm their increased activity in resistant cells.
-
Inhibitor Studies: Treat your resistant cells with a known inhibitor of the identified efflux pump in combination with this compound to see if sensitivity is restored.
-
Possible Cause 2: Enhanced DNA Repair
-
Troubleshooting Steps:
-
Assess DNA Repair Protein Expression: Use Western blotting to check the levels of key DNA repair proteins like ERCC1 in sensitive versus resistant cells.
-
DNA Adduct Quantification: Perform a DNA adduct assay to measure the formation and repair of this compound-DNA adducts over time. A faster rate of adduct removal in resistant cells would indicate enhanced DNA repair.
-
Combination with DNA Repair Inhibitors: Test the combination of this compound with a PARP inhibitor or other relevant DNA repair inhibitors.
-
Problem 2: I am not seeing a synergistic effect with my chosen combination therapy.
Possible Cause 1: Suboptimal Dosing or Scheduling
-
Troubleshooting Steps:
-
Dose-Response Matrix: Perform a checkerboard assay with a range of concentrations for both this compound and the combination agent to identify synergistic, additive, or antagonistic interactions.
-
Sequential Dosing: Experiment with different scheduling protocols. For example, pre-treating the cells with the combination agent before adding this compound (or vice versa) might be more effective.
-
Possible Cause 2: Inappropriate Combination Partner
-
Troubleshooting Steps:
-
Mechanism of Action Analysis: Ensure that the combination partner targets a pathway that is relevant to the resistance mechanism in your specific cell line.
-
Literature Review: Search for preclinical and clinical studies that have successfully used the chosen combination strategy for other platinum-resistant cancers.
-
Quantitative Data Summary
Table 1: Hypothetical Cytotoxicity Data for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Cisplatin IC50 (µM) | This compound IC50 (µM) | Resistance Factor (RF) to this compound |
| Parental OVCAR-3 | 5.2 ± 0.8 | 8.1 ± 1.2 | 1.0 |
| OVCAR-3/CIS-R | 48.5 ± 5.1 | 12.3 ± 2.5 | 1.5 |
| Parental A2780 | 2.1 ± 0.4 | 4.5 ± 0.9 | 1.0 |
| A2780/CIS-R | 25.3 ± 3.2 | 30.7 ± 4.1 | 6.8 |
Resistance Factor (RF) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Table 2: Hypothetical Effect of a PARP Inhibitor on this compound Cytotoxicity in a Resistant Cell Line (A2780/CIS-R)
| Treatment | This compound IC50 (µM) | Combination Index (CI)* |
| This compound alone | 30.7 ± 4.1 | - |
| This compound + PARP Inhibitor (1 µM) | 15.2 ± 2.8 | 0.75 |
Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium without drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Quantification of Platinum-DNA Adducts
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Cell Treatment: Treat cells with this compound at a specific concentration for a defined period (e.g., 2 hours).
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DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial DNA extraction kit.
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DNA Quantification: Measure the concentration of the isolated DNA using a spectrophotometer.
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Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Digest the DNA samples with nitric acid and analyze the platinum content using ICP-MS.
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Data Normalization: Express the results as the amount of platinum per microgram of DNA.
Visualizations
Caption: Experimental workflow for investigating and overcoming this compound cross-resistance.
Caption: Key signaling pathways involved in platinum drug resistance.
Enloplatin Analysis Technical Support Center
Welcome to the Technical Support Center for Enloplatin (B1141759) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the analytical aspects of this compound, including potential degradation products and troubleshooting for common experimental issues.
Disclaimer: Specific degradation products for this compound have not been extensively reported in publicly available literature. The information on potential degradation pathways provided here is based on the known behavior of its structural analog, carboplatin, and general principles of platinum-based drug chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantification of this compound?
A1: A validated reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable method for the determination of this compound in various matrices, including plasma.[1]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structural similarity to carboplatin, this compound is likely to undergo hydrolysis as a primary degradation pathway. This involves the opening of the cyclobutanedicarboxylate ring, leading to the formation of mono-aqua and diaqua species. These aqua-species are generally more reactive.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products of this compound are not well-documented, by analogy to carboplatin, potential degradation products could include various aqua-derivatives and complexes formed by reaction with nucleophiles present in the solution.
Q4: How can I perform a forced degradation study for this compound?
A4: Forced degradation studies, also known as stress testing, are essential for developing and validating stability-indicating methods. These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation. Key stress conditions to investigate for this compound would include:
-
Acid Hydrolysis: Treatment with a suitable acid (e.g., HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a suitable base (e.g., NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Heating the solid drug substance at a high temperature.
-
Photodegradation: Exposing the drug substance in solution and as a solid to UV and visible light.
The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate the degradation products from the parent drug.
Troubleshooting Guides
HPLC Analysis of this compound
This guide addresses common issues encountered during the HPLC analysis of this compound and its potential degradation products.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Interaction of the platinum complex with active sites on the column. | 1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. 4. Use a column with end-capping or a different stationary phase. Consider adding a competing agent to the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each run. 4. Check the pump for leaks and ensure consistent flow rate. |
| Ghost Peaks | 1. Contamination in the mobile phase, injector, or column. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the system and column with a strong solvent. 2. Implement a robust needle wash procedure in the autosampler method. |
| Loss of Signal/Sensitivity | 1. Detector lamp issue. 2. Sample degradation in the autosampler. 3. Adsorption of the analyte to vials or tubing. | 1. Check the detector lamp's energy and replace if necessary. 2. Use cooled autosampler trays if the sample is unstable at room temperature. 3. Use silanized vials and PEEK tubing to minimize adsorption. |
| Baseline Noise or Drift | 1. Air bubbles in the detector. 2. Contaminated mobile phase. 3. Detector not equilibrated. | 1. Purge the pump and detector to remove air bubbles. 2. Filter and degas the mobile phase. 3. Allow sufficient time for the detector to warm up and stabilize. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on a validated method for this compound analysis in plasma and can be adapted for stability studies.[1]
-
Column: C18 or Cyano column.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good separation.
-
Detection: UV detection at 230 nm.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Sample Preparation: For stability samples, dissolve the stressed sample in the mobile phase or a suitable solvent compatible with the mobile phase. For plasma samples, protein precipitation with a dilute acid (e.g., perchloric acid) is required before injection.[1]
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for conducting forced degradation studies.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water for injection or a buffer in which it is stable).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C) for a specified period.
-
Photodegradation: Expose the drug solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples using the stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations for this compound (Hypothetical)
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 24 hours | Significant degradation with the formation of polar degradants. |
| Base Hydrolysis | 0.1 M NaOH | 80°C | 24 hours | Significant degradation with the formation of polar degradants. |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | Moderate degradation. |
| Thermal (Solid) | Dry Heat | 105°C | 48 hours | Minimal to no degradation. |
| Photodegradation (Solution) | UV/Vis Light | Room Temp. | 7 days | Potential for moderate degradation. |
Visualizations
Caption: Proposed hydrolytic degradation pathway for this compound.
References
Technical Support Center: Managing Enloplatin Nephrotoxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the nephrotoxicity of Enloplatin in vivo. Given the limited specific data on this compound, this guidance is substantially based on the extensive research and established methodologies for managing the nephrotoxicity of its well-characterized analog, cisplatin (B142131). Researchers should adapt and validate these protocols for their specific this compound-based experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced nephrotoxicity?
A1: While specific studies on this compound are scarce, its structural similarity to other platinum-based drugs, like cisplatin, suggests a similar mechanism of nephrotoxicity. The primary mechanism is believed to be the accumulation of the platinum compound in the renal proximal tubular epithelial cells.[1][2] This accumulation can lead to a cascade of detrimental effects, including:
-
DNA Damage: this compound, like cisplatin, likely binds to nuclear and mitochondrial DNA, forming adducts that trigger cell cycle arrest and apoptosis.[3]
-
Oxidative Stress: The presence of the platinum compound can generate reactive oxygen species (ROS), leading to cellular damage.[3][4]
-
Inflammation: Damaged renal cells can release pro-inflammatory cytokines, attracting immune cells and amplifying the initial injury.[3][5]
-
Apoptosis and Necrosis: The combination of DNA damage, oxidative stress, and inflammation can induce programmed cell death (apoptosis) and unregulated cell death (necrosis) in renal tubular cells.[3][6]
Q2: What are the common clinical signs of this compound-induced nephrotoxicity in animal models?
A2: Researchers should monitor for signs similar to those observed with cisplatin-induced nephrotoxicity. These include:
-
Increased serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.[7][8]
-
Electrolyte imbalances, such as hypomagnesemia, hypokalemia, and hypocalcemia.[7]
-
Histopathological changes in the kidney, including tubular necrosis, particularly in the S3 segment of the proximal tubule.[1]
-
Weight loss and general signs of poor health in the animals.
Q3: Are there any established preventative strategies to mitigate this compound nephrotoxicity during in vivo experiments?
A3: Yes, strategies that have proven effective for cisplatin can be adapted for this compound. The cornerstone of prevention is adequate hydration.[5] Other potential strategies include:
-
Hydration Protocols: Administering intravenous saline before, during, and after this compound administration helps to maintain a high urine output, which can dilute the drug concentration in the renal tubules and reduce its transit time.[5]
-
Diuretics: The use of mannitol, a diuretic, can also aid in promoting urine flow.[5]
-
Amifostine: This cytoprotective agent has been shown to reduce cisplatin-induced nephrotoxicity. Its efficacy with this compound would need to be experimentally determined.
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Serum Creatinine and BUN
Possible Cause 1: Inadequate Hydration
-
Troubleshooting Step: Review and optimize the hydration protocol. Ensure the volume and timing of saline administration are sufficient to induce diuresis.
-
Recommendation: Implement a pre-hydration, concurrent hydration, and post-hydration schedule. Monitor urine output to confirm adequate diuresis.
Possible Cause 2: Incorrect Dosing of this compound
-
Troubleshooting Step: Verify the dose calculation and the concentration of the this compound solution.
-
Recommendation: Perform a dose-response study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose with acceptable nephrotoxicity in your specific animal model.
Issue 2: Significant Weight Loss and Morbidity in Experimental Animals
Possible Cause 1: Severe Nephrotoxicity
-
Troubleshooting Step: Correlate the weight loss with kidney function markers (BUN, creatinine).
-
Recommendation: Reduce the this compound dose or implement more aggressive nephroprotective strategies. Consider humane endpoints for animals showing severe signs of distress.
Possible Cause 2: Off-target Toxicity
-
Troubleshooting Step: While nephrotoxicity is a primary concern, platinum-based drugs can have other toxicities like myelosuppression.[9]
-
Recommendation: Perform complete blood counts (CBCs) to assess for hematological toxicity.
Experimental Protocols
Protocol 1: Induction of Nephrotoxicity in a Rodent Model (Adapted from Cisplatin Protocols)
This protocol provides a general framework. Doses and timing should be optimized for this compound.
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.[8]
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Baseline Measurements: Collect blood samples for baseline serum creatinine and BUN levels.
-
This compound Administration:
-
Monitoring:
-
Monitor animal weight and general health daily.
-
Collect blood samples at 24, 48, and 72 hours post-injection to measure creatinine and BUN.
-
-
Tissue Collection:
-
At the desired endpoint (e.g., 72 or 96 hours), euthanize the animals.
-
Perfuse the kidneys with cold saline.
-
Collect kidney tissue for histopathological analysis (fix in 10% neutral buffered formalin) and for molecular/biochemical assays (snap-freeze in liquid nitrogen).
-
Protocol 2: Assessment of Renal Function
-
Serum Creatinine and BUN: Use commercially available colorimetric assay kits.
-
Histopathology:
-
Embed fixed kidney tissue in paraffin.
-
Section the tissue at 4-5 µm thickness.
-
Stain with Hematoxylin and Eosin (H&E) to assess tubular injury, necrosis, and cast formation.
-
Periodic acid-Schiff (PAS) staining can also be used to visualize basement membranes and brush borders.
-
Quantitative Data Summary
The following tables summarize typical quantitative data observed in cisplatin-induced nephrotoxicity studies, which can serve as a reference for researchers working with this compound.
Table 1: Example of Serum Kidney Function Markers in a Rat Model of Cisplatin-Induced Nephrotoxicity
| Treatment Group | Serum Creatinine (mg/dL) at 72h | Blood Urea Nitrogen (mg/dL) at 72h |
| Control (Saline) | 0.5 ± 0.1 | 20 ± 5 |
| Cisplatin (7 mg/kg) | 4.2 ± 0.8 | 150 ± 25 |
Data are presented as mean ± SD and are hypothetical examples based on typical findings in the literature.
Table 2: Example of a Hydration Protocol to Mitigate Cisplatin Nephrotoxicity
| Time Point | Protocol |
| -2 hours | Pre-hydration: 20 mL/kg 0.9% Saline (i.p.) |
| 0 hour | Cisplatin Administration |
| +2 hours | Post-hydration: 20 mL/kg 0.9% Saline (i.p.) |
| +6 hours | Post-hydration: 20 mL/kg 0.9% Saline (i.p.) |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound-induced nephrotoxicity.
Caption: General experimental workflow for in vivo this compound nephrotoxicity studies.
References
- 1. Mechanism of cisplatin nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 184-Prevention and management of cisplatin induced nephrotoxicity | eviQ [eviq.org.au]
- 6. Cisplatin-induced Kidney Dysfunction and Perspectives on Improving Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Science behind cisplatin-induced nephrotoxicity in humans: a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loganin Attenuates the Severity of Acute Kidney Injury Induced by Cisplatin through the Inhibition of ERK Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Acute kidney injury models - Enamine [enamine.net]
Technical Support Center: Improving Enloplatin Delivery to Tumor Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the delivery of Enloplatin to tumor cells. Due to the limited availability of data specific to this compound, information from its close analogs, Cisplatin (B142131) and Carboplatin, has been included as a reasonable proxy and is duly noted.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a platinum-based alkylating agent. Its primary mechanism of action involves entering the cell, where it forms covalent bonds with the purine (B94841) bases (adenine and guanine) in DNA. This cross-linking of DNA strands inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
Q2: What are the main challenges in delivering this compound effectively to tumor cells?
A2: The primary challenges include:
-
Systemic Toxicity: Like other platinum-based drugs, this compound can cause significant side effects, including nephrotoxicity, neurotoxicity, and myelosuppression, which limits the maximum tolerable dose.
-
Lack of Tumor Selectivity: The drug does not specifically target cancer cells and can damage healthy, rapidly dividing cells.
-
Drug Resistance: Tumor cells can develop resistance to this compound through various mechanisms, such as reduced drug uptake, increased drug efflux, enhanced DNA repair mechanisms, and inactivation by intracellular molecules like glutathione.
Q3: What are the promising strategies to enhance the delivery of this compound to tumors?
A3: Promising strategies focus on nanoparticle-based drug delivery systems, which can:
-
Improve Tumor Targeting: Nanoparticles can exploit the Enhanced Permeability and Retention (EPR) effect, leading to their passive accumulation in tumor tissue.
-
Reduce Systemic Toxicity: By encapsulating this compound, nanoparticles can shield healthy tissues from the drug's toxic effects.
-
Overcome Drug Resistance: Nanoparticles can be engineered to bypass efflux pumps and deliver the drug directly into the cancer cells.
-
Enable Controlled Release: Formulations can be designed for sustained release of this compound at the tumor site, improving its therapeutic efficacy.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
| Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the chosen solvent system. | 1. Test a range of solvents to find one that provides good solubility for both this compound and the polymer/lipid. 2. Consider using a co-solvent system. 3. For liposomes, try the reverse-phase evaporation method, which can be effective for water-soluble drugs. |
| Suboptimal drug-to-carrier ratio. | 1. Experiment with different ratios of this compound to the polymer or lipid. 2. Start with a lower drug concentration and gradually increase it to find the optimal loading capacity. |
| Issues with the formulation process (e.g., sonication, homogenization). | 1. Optimize the parameters of your formulation process, such as sonication time and power, or homogenization pressure and cycles. 2. Ensure that the temperature during formulation is controlled to prevent drug degradation. |
| Instability of the formed nanoparticles. | 1. Incorporate stabilizing agents into your formulation, such as PEGylated lipids for liposomes or suitable surfactants for polymeric nanoparticles. 2. Characterize the zeta potential of your nanoparticles; a higher absolute value generally indicates better colloidal stability. |
Issue 2: Inconsistent In Vitro Cytotoxicity Results
| Potential Cause | Troubleshooting Steps |
| Variability in cell culture conditions. | 1. Use cells within a consistent and low passage number range. 2. Ensure uniform cell seeding density across all wells. 3. Maintain consistent media composition and incubation conditions (temperature, CO2, humidity). |
| Degradation of this compound in the culture medium. | 1. Prepare fresh drug solutions for each experiment. 2. Protect this compound solutions from light. 3. Consider the stability of your nanoparticle formulation in the culture medium over the duration of the experiment. |
| Inaccurate determination of cell viability. | 1. Ensure that the chosen viability assay (e.g., MTT, XTT) is compatible with your nanoparticles, as some nanomaterials can interfere with the assay reagents. 2. Include appropriate controls, such as untreated cells, cells treated with empty nanoparticles, and cells treated with a known cytotoxic agent. 3. Optimize the incubation time for the viability assay. |
Issue 3: Poor In Vivo Tumor Targeting and Efficacy
| Potential Cause | Troubleshooting Steps |
| Rapid clearance of nanoparticles from circulation. | 1. Modify the nanoparticle surface with polyethylene (B3416737) glycol (PEG) to increase circulation time (PEGylation). 2. Optimize the size of the nanoparticles; a size range of 50-200 nm is often optimal for leveraging the EPR effect. |
| Suboptimal nanoparticle biodistribution. | 1. Perform biodistribution studies using fluorescently or radiolabeled nanoparticles to track their accumulation in different organs. 2. Consider active targeting by conjugating ligands (e.g., antibodies, peptides) to the nanoparticle surface that bind to receptors overexpressed on the tumor cells. |
| Inefficient drug release at the tumor site. | 1. Design nanoparticles with stimuli-responsive release mechanisms (e.g., pH-sensitive polymers that release the drug in the acidic tumor microenvironment). 2. Conduct in vitro drug release studies under conditions that mimic the tumor microenvironment. |
| Development of in vivo drug resistance. | 1. Consider co-delivering this compound with an agent that can overcome resistance mechanisms (e.g., an inhibitor of DNA repair enzymes). |
Quantitative Data
Table 1: Comparative Cytotoxicity (IC50) of Platinum-Based Drugs in Ovarian Cancer Cell Lines
Note: Data for this compound is limited. The following table presents IC50 values for Cisplatin and Carboplatin in common ovarian cancer cell lines as a reference. IC50 values can vary significantly between studies due to different experimental conditions.
| Cell Line | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | Reference |
| A2780 | 1.5 - 5.3 | 20 - 50 | [1] |
| A2780cisR (Cisplatin-resistant) | 10 - 30 | 100 - 200 | [1] |
| OVCAR-3 | 2 - 8 | 50 - 150 | [2] |
| SKOV-3 | 3 - 10 | 75 - 200 | [2] |
Table 2: Physicochemical Properties of a Representative Carboplatin-Loaded Liposomal Formulation
This data is based on a study using Carboplatin and is provided as a reference for formulating this compound-loaded liposomes.
| Formulation | Lipid Composition | Mean Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Liposomal Carboplatin | DPPC:Cholesterol:DSPE-PEG | 120 ± 15 | -25 ± 5 | 65 ± 8 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Proxy: Carboplatin)
This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a platinum-based drug using a single emulsion-solvent evaporation method.
Materials:
-
PLGA (50:50)
-
This compound (or Carboplatin as a proxy)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable volume of DCM (e.g., 5 mL).
-
Emulsification: Add the organic phase dropwise to a specific volume of PVA solution (e.g., 20 mL) while stirring at a constant speed (e.g., 500 rpm) on a magnetic stirrer.
-
Sonication: Immediately after the addition of the organic phase, sonicate the mixture using a probe sonicator on an ice bath. Use specific sonication parameters (e.g., 60% amplitude for 3 minutes with a 10-second on/off cycle).
-
Solvent Evaporation: Transfer the resulting nanoemulsion to a round-bottom flask and evaporate the DCM using a rotary evaporator at room temperature under reduced pressure for at least 2 hours.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes) at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water three times by repeated centrifugation and redispersion to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and lyophilized.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability after treatment with this compound or this compound-loaded nanoparticles using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., A2780 ovarian cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound/Enloplatin nanoparticle solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound solution or this compound-loaded nanoparticle suspension in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells (negative control) and cells treated with empty nanoparticles (vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Signaling Pathway
Caption: this compound-induced apoptosis pathway.
Experimental Workflow
Caption: Workflow for this compound nanoparticle evaluation.
References
- 1. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Enloplatin binding to plasma proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enloplatin, focusing on the critical aspect of its interaction with plasma proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to other platinum-based anticancer agents?
This compound is a platinum-based alkylating agent with antineoplastic activity.[1] Like other platinum drugs such as cisplatin (B142131) and carboplatin (B1684641), its mechanism of action is thought to involve binding to DNA, which interferes with DNA repair mechanisms, causes DNA damage, and ultimately induces apoptosis (programmed cell death) in cancer cells.[2][3][4] While its pharmacokinetic properties are noted to be similar to carboplatin, this compound may not share cross-resistance with cisplatin and carboplatin, making it a compound of interest.[1]
Q2: Why is understanding the binding of this compound to plasma proteins important for my research?
The interaction between platinum-based drugs and plasma proteins is a critical factor that influences their efficacy, distribution, metabolism, and potential for toxicity.[5][6][7][8] Extensive and irreversible binding to plasma proteins, primarily albumin, can lead to the deactivation of the drug, reducing the amount of active compound available to reach tumor cells.[8][9] This binding can also contribute to side effects.[10] Therefore, characterizing and minimizing the plasma protein binding of this compound is essential for optimizing its therapeutic index.
Q3: What factors influence the extent of this compound binding to plasma proteins?
Based on studies of other platinum-containing drugs, several factors are likely to influence this compound's binding to plasma proteins:
-
Chemical Structure: The nature of the "leaving groups" in the platinum complex is a primary determinant of protein binding.[5][8] Ligands that are less easily replaced will generally result in a lower protein-binding ratio and a longer half-life in the body.[11]
-
Plasma Protein Concentration: The concentration of plasma proteins, particularly albumin, can affect the equilibrium between bound and unbound drug.[12] In patients with low albumin levels (hypoalbuminemia), there may be a higher fraction of unbound, active drug, which could potentially increase toxicity.[13]
-
Incubation Time and Temperature: The binding of platinum drugs to plasma proteins can be time-dependent. In vitro experiments should be carefully controlled for incubation time and temperature to ensure reproducible results.
Q4: How does this compound's plasma protein binding compare to other platinum drugs?
Troubleshooting Guides
Issue 1: High variability in plasma protein binding results for this compound in vitro.
-
Possible Cause 1: Inconsistent experimental conditions.
-
Solution: Ensure that all experimental parameters, including incubation time, temperature, and the concentration of both this compound and plasma proteins, are kept consistent across all assays. Prepare fresh solutions of this compound for each experiment, as its stability in solution may vary.
-
-
Possible Cause 2: Variability in plasma sources.
-
Solution: If using plasma from different donors, be aware that inter-individual differences in protein composition and concentration can affect binding.[15] It is advisable to pool plasma from multiple donors or use commercially available standardized plasma to minimize this variability.
-
-
Possible Cause 3: Analytical method precision.
-
Solution: Validate the analytical method used to measure bound and unbound this compound. Techniques like centrifugal ultrafiltration followed by ICP-MS require careful optimization to prevent non-specific binding to the filter membrane.[16]
-
Issue 2: Difficulty in dissociating this compound from plasma proteins for analysis.
-
Possible Cause: Irreversible binding.
-
Solution: Like other platinum drugs, this compound may bind irreversibly to plasma proteins through covalent bonds.[5][14] In this case, dissociation is not feasible without denaturing the protein. Instead of measuring dissociated drug, the focus should be on quantifying the platinum content in the protein fraction versus the unbound fraction (ultrafiltrate). This can be achieved using elemental analysis techniques like ICP-MS.[16]
-
Data Summary
The extent of plasma protein binding is a key differentiator among platinum-based anticancer drugs. The following table summarizes publicly available data for cisplatin, carboplatin, and oxaliplatin (B1677828), which can serve as a benchmark for your this compound experiments.
| Platinum Drug | Protein Binding Rate (PBR) | Nature of Binding | Key Binding Proteins | Reference |
| Cisplatin | >90% | Mostly Irreversible | Albumin, Transferrin, Gamma-globulins | [5][8][14] |
| Carboplatin | 25-50% | Reversible | Albumin, Gamma-globulins | [14][15] |
| Oxaliplatin | ~80-98% | Mostly Irreversible | Albumin, Gamma-globulins, Hemoglobin | [5][8][14] |
Experimental Protocols
Protocol 1: Determination of this compound Plasma Protein Binding using SEC-ICP-MS
This method separates plasma components by size to distinguish between protein-bound this compound and the free drug.
-
Sample Preparation:
-
Incubate this compound at a clinically relevant concentration with fresh human plasma at 37°C for a predetermined time course (e.g., 1, 4, and 24 hours).
-
At each time point, take an aliquot of the plasma-drug mixture for analysis.
-
-
Chromatographic Separation:
-
Inject the plasma sample into a size-exclusion chromatography (SEC) system.
-
The mobile phase should be a physiologically compatible buffer (e.g., phosphate-buffered saline, pH 7.4) to maintain the native structure of the proteins and the drug-protein interactions.
-
-
Detection and Quantification:
-
The eluent from the SEC column is directly introduced into an inductively coupled plasma mass spectrometer (ICP-MS) for the detection of platinum.
-
The resulting chromatogram will show peaks corresponding to high-molecular-weight fractions (protein-bound this compound) and low-molecular-weight fractions (unbound this compound).
-
Quantify the area under each peak to determine the percentage of bound and unbound drug.
-
Visualizations
References
- 1. This compound | C13H22N2O5Pt | CID 68737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Protein-Binding Behavior of Platinum Anticancer Drugs in Blood Revealed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The Protein-Binding Behavior of Platinum Anticancer Drugs in Blood Revealed by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Effects of Noncovalent Platinum Drug–Protein Interactions on Drug Efficacy: Use of Fluorescent Conjugates as Probes for Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions between proteins and platinum-containing anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.mdedge.com [cdn.mdedge.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Interaction of platinum agents, cisplatin, carboplatin and oxaliplatin against albumin in vivo rats and in vitro study using inductively coupled plasma-mass spectrometory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Critical assessment of different methods for quantitative measurement of metallodrug-protein associations - PMC [pmc.ncbi.nlm.nih.gov]
Enloplatin experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues that researchers, scientists, and drug development professionals may encounter when working with Enloplatin (B1141759).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a platinum-based alkylating agent with antineoplastic activity.[1] Like other platinum-based drugs such as cisplatin (B142131), its mode of action is linked to its ability to crosslink with purine (B94841) bases on the DNA, which interferes with DNA repair mechanisms, causes DNA damage, and subsequently induces apoptosis (programmed cell death) in cancer cells.[2][3] An important characteristic of this compound is that it appears to be non-cross-resistant with other platinum agents like cisplatin and carboplatin.[1]
Q2: How should this compound be stored to ensure stability?
Q3: What are the recommended solvents for reconstituting this compound?
The choice of solvent can significantly impact the stability and efficacy of platinum compounds. For in vitro experiments, sterile, nuclease-free water or a buffer system like phosphate-buffered saline (PBS) is often a suitable starting point. For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used, but researchers must be aware of potential solvent-induced toxicity and ensure the final concentration in cell culture media is minimal (typically <0.5%).
Q4: Are there established analytical methods to verify the concentration of this compound in solutions?
Yes, analytical methods have been developed and validated for the determination of this compound in plasma and other biological fluids. These include reversed-phase liquid chromatography (LC) with UV detection at 230 nm and flameless atomic absorption spectrometry (FAAS) for the quantification of the platinum component.[4] These methods have shown good linearity, precision, and accuracy.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Cytotoxicity Assays (e.g., MTT, XTT)
Question: My IC50 values for this compound vary significantly between replicate experiments. What could be the cause?
Answer: Variability in IC50 values is a common issue in cell-based assays. Several factors related to the compound, cell culture, and assay protocol can contribute to this.
Possible Causes and Solutions:
-
Compound Instability:
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old solutions. Confirm the integrity of your stock solution if it has been stored for an extended period.
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Confluency: Ensure a consistent cell seeding density and confluency at the time of drug treatment. Overly confluent or sparse cultures will respond differently to treatment.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular response to stimuli.
-
-
Assay Protocol:
-
Incubation Times: Adhere strictly to the same incubation times for drug treatment and assay development.
-
Reagent Volumes and Concentrations: Use calibrated pipettes and ensure all reagents are at the correct concentration and are thoroughly mixed.
-
Evaporation: Pay attention to the "edge effect" in multi-well plates. Ensure proper humidification in the incubator and consider not using the outer wells for experimental data.
-
Issue 2: Inconsistent Anti-Tumor Efficacy in In Vivo Models
Question: I am observing inconsistent tumor growth inhibition in my animal models treated with this compound. Why might this be happening?
Answer: In vivo experiments are inherently more complex and have more potential sources of variability than in vitro assays.
Possible Causes and Solutions:
-
Drug Formulation and Administration:
-
Solubility and Stability: Ensure this compound is fully dissolved in the vehicle and that the formulation is stable for the duration of the experiment. Prepare fresh formulations regularly.
-
Route and Accuracy of Administration: The route of administration (e.g., intraperitoneal, intravenous) should be consistent. Ensure accurate dosing based on animal weight.
-
-
Animal and Tumor Model:
-
Animal Strain and Health: Use a consistent animal strain, age, and sex. Ensure the animals are healthy and free from infections.
-
Tumor Implantation: The site and technique of tumor cell implantation should be uniform to ensure consistent initial tumor volumes.
-
Tumor Heterogeneity: Be aware of the inherent heterogeneity of tumors, even within the same model. Increase group sizes to improve statistical power.
-
-
Experimental Timeline:
-
Treatment Start Time: Initiate treatment when tumors have reached a consistent, pre-determined size across all animals.
-
Quantitative Data Summary
The following table summarizes the performance of validated analytical methods for this compound and its platinum component in various biological matrices.
| Parameter | Liquid Chromatography (LC) | Flameless Atomic Absorption Spectrometry (FAAS) |
| Analyte | This compound | Platinum (Pt) |
| Matrix | Plasma | Plasma, Plasma Ultrafiltrate (PUF), Whole Blood |
| Linear Range | 0.50 - 50.0 µg/mL | 0.05 - 10.0 µg/mL |
| Inter-day Precision (RSD%) | < 14% | < 15% |
| Intra-day Precision (RSD%) | < 14% | < 15% |
| Inter-day Accuracy (RE%) | < ±14% | < ±15% |
| Intra-day Accuracy (RE%) | < ±14% | < ±15% |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count (e.g., using a hemocytometer).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete growth medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of this compound leading to apoptosis.
Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Logical workflow for troubleshooting experimental variability.
References
- 1. This compound | C13H22N2O5Pt | CID 68737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Analysis of this compound by liquid chromatography and of platinum by atomic absorption spectrometry in various biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH for optimal Enloplatin activity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Enloplatin. Below you will find troubleshooting guides and FAQs to address common issues encountered during experiments, with a special focus on the critical role of pH in ensuring the optimal activity of this platinum-based compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a platinum-based alkylating agent with antineoplastic activity.[1] It is considered a second-generation platinum compound, developed with the aim of improving upon the toxicological profile and resistance mechanisms associated with earlier platinum drugs like cisplatin (B142131) and carboplatin.[2] Its mechanism of action involves the formation of cross-links with DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.[2][3]
Q2: Why is the pH of the solution important when working with this compound?
A2: While specific stability data for this compound is not extensively published, the stability and activity of related platinum-based drugs, such as cisplatin, are known to be highly dependent on pH.[4][5] For instance, cisplatin is most stable in a slightly acidic environment (pH 3.5-5.5) and is subject to degradation at neutral or alkaline pH.[6] This degradation can lead to a loss of cytotoxic activity. Given the structural similarities among platinum compounds, it is crucial to carefully control the pH of your experimental solutions to ensure the stability and efficacy of this compound.
Q3: What is the recommended storage condition for this compound?
A3: Specific storage instructions should be obtained from the supplier. However, as a general guideline for platinum-based drugs, they should be stored in a cool, dark place to prevent degradation from light and temperature fluctuations. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a solution is necessary, refer to the stability data for related compounds and consider storing at 4°C, while being mindful of potential precipitation at higher concentrations.
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Combination therapy is a common strategy in cancer treatment. Platinum-based drugs are often used in conjunction with other chemotherapeutic agents to enhance efficacy and overcome drug resistance. The suitability of combining this compound with other agents would need to be determined experimentally, taking into account potential interactions and overlapping toxicities.
Troubleshooting Guide
Q1: I am observing lower than expected cytotoxic activity with this compound in my cell-based assays. What could be the cause?
A1: Lower than expected activity can stem from several factors. One of the primary factors to investigate is the pH of your culture medium and drug solutions.
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pH of Drug Stock Solution: Ensure your this compound stock solution is prepared and stored in a buffer with a slightly acidic pH, if possible, to maintain its stability.
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Buffering Capacity of Culture Medium: Standard cell culture media are typically buffered around pH 7.2-7.4. At this pH, platinum-based drugs can degrade over time. Consider the duration of your experiment and the stability of this compound in the medium. It may be necessary to refresh the medium with a new drug solution during long-term assays.
-
Incorrect Drug Concentration: Double-check your calculations and dilutions. Verify the concentration of your stock solution.
-
Cell Line Sensitivity: The sensitivity to platinum-based drugs can vary significantly between different cell lines.
Q2: My experimental results with this compound are inconsistent. How can I improve reproducibility?
A2: Inconsistent results are often due to variability in experimental conditions.
-
Standardize pH: Ensure that the pH of all solutions, especially the final assay medium, is consistent across all experiments. Use freshly calibrated pH meters.
-
Control Incubation Times: The duration of cell exposure to this compound can significantly impact the outcome. Use precise timing for all incubation steps.
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Consistent Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and overall health, as these can affect drug response.
-
Fresh Drug Preparations: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid issues with degradation.
Data on pH-Dependent Stability of Platinum-Based Drugs
While specific quantitative data for this compound is limited, the following table, summarizing the stability of the related compound cisplatin at different pH values, highlights the importance of pH for this class of drugs. This information should be used as a general guide.
| Compound | pH | Temperature | Degradation Rate | Reference |
| Cisplatin | 4.3 | 22-25°C (in the dark) | ~0.04% per week | [4] |
| Cisplatin | 6.3 | 22-25°C (in the dark) | ~0.21% per week | [4] |
This table illustrates that for cisplatin, a higher pH leads to a faster rate of degradation. Researchers should experimentally determine the optimal pH for this compound stability and activity.
Experimental Protocols
Protocol: Determination of Optimal pH for this compound Activity
This protocol provides a general framework for determining the optimal pH for this compound's cytotoxic activity in a cell-based assay.
-
Cell Culture:
-
Culture your chosen cancer cell line in its recommended growth medium until it reaches approximately 80% confluency.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Preparation of pH-Adjusted Media:
-
Prepare a series of cell culture media adjusted to different pH values (e.g., 6.5, 7.0, 7.4, 7.8). Use sterile buffers such as MES for acidic conditions and HEPES for neutral to slightly alkaline conditions to maintain the desired pH.
-
Filter-sterilize all pH-adjusted media.
-
-
This compound Dilution Series:
-
Prepare a stock solution of this compound in a suitable solvent.
-
For each pH-adjusted medium, create a serial dilution of this compound to cover a range of concentrations that are expected to induce a cytotoxic response.
-
-
Cell Treatment:
-
Remove the old medium from the 96-well plates.
-
Add the this compound dilutions in the corresponding pH-adjusted media to the cells. Include control wells with pH-adjusted media only (no drug).
-
Incubate the plates for a predetermined duration (e.g., 48 or 72 hours) in a standard cell culture incubator.
-
-
Cytotoxicity Assay:
-
After the incubation period, assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration at each pH.
-
Plot dose-response curves for each pH and determine the IC50 (the concentration of drug that inhibits 50% of cell growth).
-
The pH that results in the lowest IC50 value is the optimal pH for this compound activity under these experimental conditions.
-
Visualizations
Caption: Troubleshooting workflow for suboptimal this compound activity.
References
- 1. This compound | C13H22N2O5Pt | CID 68737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 111523-41-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of cisplatin degradation as affected by pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of cisplatin degradation as affected by pH and light. | Semantic Scholar [semanticscholar.org]
- 6. publications.ashp.org [publications.ashp.org]
Preventing Enloplatin precipitation in stock solutions
This technical support center provides guidance on the preparation and storage of Enloplatin stock solutions to prevent precipitation and ensure experimental reproducibility. The information is curated for researchers, scientists, and drug development professionals.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation in your this compound stock solution can compromise the accuracy and reliability of your experiments. This guide provides a step-by-step approach to troubleshoot and resolve this issue.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound, which is reported to be highly water-soluble, has precipitated out of my aqueous stock solution. Why is this happening?
While this compound has high intrinsic water solubility, precipitation is often a sign of chemical instability and degradation, rather than poor solubility. Platinum-based drugs, including this compound's analog carboplatin (B1684641), can be unstable in certain aqueous solutions, leading to the formation of less soluble degradation products.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Based on stability data for the closely related compound carboplatin, it is highly recommended to use a 5% Dextrose in Water (D5W) solution for preparing this compound stock solutions.[1][2] The use of saline (0.9% sodium chloride) solutions for long-term storage is discouraged as chloride ions can lead to the degradation of carboplatin and potentially this compound.[1]
Q3: How should I store my this compound stock solution to prevent precipitation?
For optimal stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: 2-8°C (refrigerated).[3][4] Do not freeze, as freeze-thaw cycles can affect stability.
-
Light: Protect from light by using amber vials or by wrapping the container in foil.
Q4: For how long can I store my this compound stock solution?
The stability of this compound solutions can depend on the concentration and storage conditions. Based on data for carboplatin in D5W, solutions may be stable for an extended period when refrigerated. For instance, carboplatin solutions in D5W have been shown to be stable for up to 42-63 days at room temperature, and likely longer under refrigeration. However, for sensitive and critical experiments, it is always best practice to prepare fresh stock solutions.
Q5: Can I use buffers like PBS to dilute my this compound stock solution for cell-based assays?
For immediate use in experiments, dilution into physiological buffers like PBS is generally acceptable. However, do not store this compound in saline or phosphate-buffered saline (PBS) for extended periods, as the presence of chloride ions can promote degradation. If a diluted solution is needed for a longer experiment, consider using 5% Dextrose as the diluent.
Quantitative Data Summary
The following tables summarize the stability of carboplatin, a close structural analog of this compound, under various conditions. This data can be used to infer the best practices for handling this compound solutions.
Table 1: Stability of Carboplatin in Different Solvents
| Solvent | Concentration | Temperature | Stability Duration | Reference |
| 5% Dextrose | 0.3 mg/mL | 20-25°C | 42 days | |
| 5% Dextrose | 3.0 mg/mL | 20-25°C | 63 days | |
| 0.9% Sodium Chloride | 0.5 - 4.0 mg/mL | 2-8°C | At least 7 days | |
| 0.9% Sodium Chloride | 0.5 mg/mL | Room Temperature | 3 days | |
| 0.9% Sodium Chloride | 2.0 mg/mL | Room Temperature | 5 days | |
| 0.9% Sodium Chloride | 4.0 mg/mL | Room Temperature | 7 days |
Note: While carboplatin shows some stability in 0.9% sodium chloride, degradation is faster compared to 5% dextrose solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
This protocol provides a method for preparing a stable stock solution of this compound.
dot
Caption: Workflow for preparing this compound stock solution.
Materials:
-
This compound powder
-
Sterile 5% Dextrose in Water (D5W)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container. For a 10 mg/mL solution, you would weigh 10 mg of this compound for every 1 mL of solvent.
-
Dissolving: Add the appropriate volume of sterile 5% Dextrose in Water (D5W) to the this compound powder.
-
Mixing: Vortex the solution until the this compound powder is completely dissolved. The solution should be clear and free of any visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes or vials to minimize repeated opening and exposure to light.
-
Storage: Store the aliquots at 2-8°C. Do not freeze.
Protocol 2: Assessment of this compound Solution Stability
This protocol outlines a general method to assess the stability of your this compound solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared this compound stock solution
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized based on the specific HPLC method)
-
Reference standard of this compound
Procedure:
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the this compound stock solution to a known concentration within the linear range of your HPLC method. Inject the sample and record the peak area corresponding to this compound. This will serve as your baseline (100% concentration).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a stored aliquot of the this compound stock solution.
-
Sample Preparation: Dilute the aged stock solution in the same manner as the initial sample.
-
HPLC Analysis: Inject the diluted sample and record the peak area of this compound.
-
Data Analysis: Compare the peak area of the aged sample to the peak area of the initial (T=0) sample to determine the percentage of this compound remaining. A significant decrease in the peak area or the appearance of new peaks may indicate degradation. A solution is generally considered stable if the concentration remains within 90-110% of the initial concentration.
References
- 1. Physicochemical stability of Carboplatin Accord in punctured original vials, syringes and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
- 2. A chemical perspective on the clinical use of platinum-based anticancer drugs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability study of carboplatin infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Enloplatin and Cisplatin: A Comparative Analysis of Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
In the landscape of platinum-based chemotherapy, Cisplatin has long been a cornerstone in the treatment of various solid tumors. Its efficacy, however, is often accompanied by significant side effects and the development of drug resistance. This has spurred the development of new platinum analogs, such as Enloplatin, with the aim of improving the therapeutic index. This guide provides a detailed comparison of the mechanisms of action of this compound and its predecessor, Cisplatin, supported by available experimental data.
Overview of Platinum-Based Antineoplastic Agents
Cisplatin, or cis-diamminedichloroplatinum(II), was the first member of a class of platinum-containing anti-cancer drugs. Its discovery revolutionized the treatment of several cancers, including testicular, ovarian, bladder, and lung cancer. The success of Cisplatin led to the development of subsequent generations of platinum analogs, including Carboplatin and Oxaliplatin, and investigational drugs like this compound. These newer agents were designed to offer a better safety profile or a different spectrum of activity.
Mechanism of Action: A Tale of Two Platinum Complexes
The primary mechanism of action for both this compound and Cisplatin involves their interaction with DNA, leading to the formation of DNA adducts that trigger downstream cellular processes culminating in cell death. However, the specifics of these interactions and the cellular responses they elicit may differ.
Cellular Uptake and Activation
Cisplatin enters the cell, where the intracellular chloride concentration is significantly lower than in the bloodstream. This low-chloride environment facilitates the hydrolysis of Cisplatin, a process where the chloride ligands are replaced by water molecules. This aquated form of Cisplatin is a potent electrophile that readily reacts with nucleophilic sites on intracellular macromolecules, most notably DNA.
This compound , being a platinum analog, is also understood to enter the cell and undergo an activation process to form reactive species that can bind to DNA. While specific details on the aquation of this compound are not as extensively documented as for Cisplatin, its structural similarity suggests a comparable mode of activation.
DNA Binding and Adduct Formation
The cytotoxic effects of both drugs are primarily attributed to the formation of platinum-DNA adducts.
Cisplatin preferentially binds to the N7 position of purine (B94841) bases, particularly guanine (B1146940). The most common and therapeutically important adducts are 1,2-intrastrand cross-links between adjacent guanine residues (d(GpG)) or between a guanine and an adjacent adenine (B156593) (d(ApG)). These adducts cause a significant distortion in the DNA double helix, bending and unwinding the DNA. This structural alteration interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]
While direct comparative studies on the specifics of This compound -DNA adducts are limited in publicly available literature, as a platinum-based agent, it is presumed to form similar intrastrand cross-links with DNA. The nature and stability of these adducts, as well as the degree of DNA distortion they induce, may differ from those of Cisplatin due to the different non-leaving ligands in its structure. These differences could potentially influence the recognition and processing of the adducts by the cellular DNA repair machinery.
dot
Figure 1. Cellular uptake, activation, and DNA binding of platinum drugs.
Downstream Signaling Pathways
The formation of platinum-DNA adducts triggers a cascade of cellular events.
Cisplatin -induced DNA damage is recognized by various cellular proteins, including those involved in the DNA damage response (DDR) pathway. This can lead to the activation of cell cycle checkpoints, primarily at the G1, S, and G2/M phases, to allow time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis. Key signaling pathways implicated in Cisplatin-induced apoptosis include the p53 pathway, the MAPK pathway, and the mitochondrial (intrinsic) pathway of apoptosis.
The downstream signaling pathways activated by This compound -DNA adducts are expected to be similar to those of Cisplatin, ultimately leading to apoptosis in cancer cells. However, differences in the structure of the DNA adducts could potentially lead to differential activation of these pathways, which might contribute to variations in efficacy and resistance profiles.
dot
Figure 2. Downstream signaling pathways activated by platinum-DNA adducts.
Experimental Data and Comparative Performance
Direct, publicly accessible, peer-reviewed studies providing a head-to-head comparison of this compound and Cisplatin with detailed experimental protocols and quantitative data are scarce. The majority of the available literature focuses extensively on Cisplatin and other second-generation analogs like Carboplatin and Oxaliplatin.
Cytotoxicity
Table 1: General Comparison of Platinum Drug Properties
| Feature | Cisplatin | This compound |
| Primary Target | DNA | DNA |
| Activation | Intracellular Hydrolysis | Presumed Intracellular Hydrolysis |
| Major DNA Adducts | 1,2-intrastrand d(GpG) and d(ApG) cross-links | Presumed to be similar to Cisplatin |
| Downstream Effects | Cell cycle arrest, Apoptosis | Cell cycle arrest, Apoptosis |
Experimental Protocols
To facilitate further research, this section provides a generalized experimental protocol for assessing the cytotoxicity of platinum-based compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A2780 ovarian cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Cisplatin and this compound stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Cisplatin and this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
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References
Enloplatin and Carboplatin in Ovarian Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of enloplatin (B1141759) and carboplatin (B1684641), two platinum-based chemotherapeutic agents, in the context of ovarian cancer models. While carboplatin is a well-established standard-of-care treatment, this compound is a less-studied analog. This document summarizes the available preclinical data, mechanisms of action, and experimental protocols to aid in research and development efforts.
Executive Summary
Direct comparative studies between this compound and carboplatin in ovarian cancer models are scarce in publicly available literature. Carboplatin has been extensively studied, and a wealth of data exists regarding its efficacy, mechanism of action, and resistance profiles in various ovarian cancer cell lines and xenograft models. This compound, another platinum analog, was in clinical development in the early 1990s and was noted for its similar pharmacokinetic profile to carboplatin and a lack of cross-resistance with other platinum agents. However, recent and comprehensive preclinical data on its activity in ovarian cancer models are limited. This guide, therefore, presents a thorough overview of carboplatin's performance and compiles the available information on this compound to facilitate an indirect comparison.
Mechanism of Action
Both this compound and carboplatin are alkylating-like agents that exert their cytotoxic effects primarily through the formation of DNA adducts, leading to the inhibition of DNA synthesis and induction of apoptosis.
Carboplatin: Upon entering the cell, the dicarboxylate ligand of carboplatin is slowly displaced, allowing the platinum atom to form covalent bonds with DNA, primarily at the N7 position of guanine (B1146940) and adenine (B156593) bases. This results in the formation of intrastrand and interstrand cross-links, which distort the DNA double helix, inhibit DNA replication and transcription, and ultimately trigger cell cycle arrest and apoptosis.[1][2][3] The cellular response to carboplatin-induced DNA damage involves the activation of several signaling pathways, including the p53, MAPK, and mTOR pathways.[4][5][6]
This compound: As a platinum analog, this compound is presumed to share a similar mechanism of action with carboplatin, involving the formation of platinum-DNA adducts that disrupt DNA function and lead to cell death.[1]
Performance Data in Ovarian Cancer Models
Carboplatin: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of carboplatin has been determined in a variety of human ovarian cancer cell lines. These values can vary significantly depending on the cell line's intrinsic sensitivity and the specific experimental conditions.
| Ovarian Cancer Cell Line | IC50 (µM) | Citation |
| OVCAR-3 | 107 (as ID50 in µg/ml, conversion needed) | [7] |
| A721 | - | [7] |
| A90 | - | [7] |
| A286 | - | [7] |
| A1 | - | [7] |
| A121A | - | [7] |
Note: The original data for OVCAR-3 and other cell lines in the cited study was provided in µg/ml. Direct conversion to µM requires the molar mass of carboplatin (371.25 g/mol ). The table reflects the need for conversion for accurate comparison.
This compound: In Vitro Cytotoxicity
Carboplatin: In Vivo Efficacy
Preclinical studies using patient-derived xenograft (PDX) models of epithelial ovarian cancer have demonstrated the in vivo efficacy of carboplatin. In combination with paclitaxel (B517696), carboplatin significantly decreased tumor weight in PDX models compared to control treatments.[8][9] Similarly, in a BRCA2 germline-mutated ovarian cancer xenograft model, carboplatin alone and in combination with the PARP inhibitor olaparib (B1684210) significantly inhibited tumor growth.[10]
This compound: In Vivo Efficacy
No recent in vivo studies detailing the efficacy of this compound in ovarian cancer xenograft models were identified.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) for Carboplatin
This protocol provides a general outline for determining the IC50 of carboplatin in ovarian cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human ovarian cancer cell lines (e.g., OVCAR-3, A2780)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Carboplatin powder
-
Sterile PBS
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ovarian cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a series of carboplatin dilutions in complete culture medium. Remove the old medium from the wells and add the carboplatin dilutions. Include wells with medium only as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each carboplatin concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of carboplatin that causes 50% inhibition of cell growth).[7]
In Vivo Xenograft Model for Carboplatin Efficacy
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of carboplatin in an ovarian cancer patient-derived xenograft (PDX) model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-scid mice)
-
Patient-derived ovarian cancer tissue
-
Carboplatin for injection
-
Vehicle control (e.g., sterile saline)
-
Surgical instruments
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Surgically implant small fragments of patient-derived ovarian cancer tissue subcutaneously or orthotopically into the immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size. Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Treatment Administration: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer carboplatin (and/or other agents) to the treatment group via a clinically relevant route (e.g., intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor growth in all groups throughout the treatment period. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Compare the tumor volumes between the treated and control groups to determine the antitumor efficacy of carboplatin.[8][9]
Signaling Pathways and Visualizations
Carboplatin's Impact on Cellular Signaling
Carboplatin-induced DNA damage triggers a complex network of cellular responses. Key signaling pathways affected include:
-
p53 Signaling Pathway: DNA damage activates p53, a tumor suppressor protein, which in turn can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[5]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and survival. Carboplatin can activate stress-related MAPK pathways (e.g., JNK and p38), which can contribute to apoptosis.[5]
-
mTOR Signaling Pathway: The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that carboplatin can inhibit the mTOR signaling pathway in ovarian cancer cells, contributing to its anti-proliferative effects.[4][11]
Caption: Mechanism of Action of Carboplatin.
Caption: In Vitro Cytotoxicity Experimental Workflow.
Conclusion
Carboplatin remains a cornerstone in the treatment of ovarian cancer, and its preclinical profile is well-documented. The available data provide a strong basis for its continued use and for further research into mechanisms of resistance and combination therapies. This compound, while showing early promise as a non-cross-resistant platinum analog, requires further investigation to determine its potential role in the current landscape of ovarian cancer treatment. Direct comparative studies of this compound and carboplatin in contemporary, well-characterized ovarian cancer models are warranted to elucidate any potential advantages of this less-explored agent. Researchers are encouraged to consider the detailed protocols and pathway information provided in this guide to inform their future studies in this critical area of oncology.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Influence of carboplatin on the proliferation and apoptosis of ovarian cancer cells through mTOR/p70s6k signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of the sequential gene changes in epithelial ovarian cancer induced by carboplatin via microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro analysis of ovarian cancer response to cisplatin, carboplatin, and paclitaxel identifies common pathways that are also associated with ove... [cancer.fr]
- 7. Comparison of cisplatin and carboplatin cytotoxicity in human ovarian cancer cell lines using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 9. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. jbuon.com [jbuon.com]
Comparative Cytotoxicity of Enloplatin and Other Platinum Drugs: A Research Guide
Despite extensive investigation into the cytotoxic properties of numerous platinum-based anticancer agents, a direct quantitative comparison involving Enloplatin is hampered by the limited availability of public preclinical data. While this compound has been a subject of clinical investigation, specific in vitro cytotoxicity data, such as IC50 values, remain elusive in the public domain. This guide, therefore, provides a comparative overview of the well-established platinum drugs—cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828)—and outlines the experimental framework used to assess their cytotoxic effects. This framework can be applied to this compound should relevant data become available.
Overview of Platinum-Based Chemotherapeutic Agents
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a platinum drug required to inhibit the growth of a cancer cell population by 50%. The table below summarizes representative IC50 values for cisplatin, carboplatin, and oxaliplatin across various cancer cell lines, as reported in the scientific literature. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and assay method used.[6][7]
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cisplatin | A2780 | Ovarian Cancer | 1.75 | [8] |
| A2780cis (resistant) | Ovarian Cancer | 11.9 | [8] | |
| MDA-MB-231 | Breast Cancer | 11.71 ± 1.50 (24h) | [4] | |
| A549 | Lung Cancer | 13.24 ± 1.21 (24h) | [4] | |
| Carboplatin | OVCAR-3 (median) | Ovarian Cancer | 490 µg/ml | [3] |
| NRK-52E | Rat Kidney Proximal Tubule | 175 | [8] | |
| Oxaliplatin | H12DDP (cisplatin-resistant) | Germ Cell Tumor | Not specified, but showed superior cytotoxicity to cisplatin | [9] |
| 1777NRp Cl-A (cisplatin-resistant) | Germ Cell Tumor | Not specified, but showed superior cytotoxicity to cisplatin | [9] | |
| NRK-52E | Rat Kidney Proximal Tubule | 51 | [8] |
Note: The table presents a selection of data to illustrate the comparative cytotoxicity. A comprehensive understanding requires consulting the primary literature.
Experimental Protocols
The determination of cytotoxic activity is a critical step in the evaluation of anticancer drugs. Standardized in vitro assays are employed to quantify the dose-dependent effects of these compounds on cancer cell lines.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow:
References
- 1. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, nedaplatin (254-S), with that of cisplatin and carboplatin against fresh, human ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cisplatin and carboplatin cytotoxicity in human ovarian cancer cell lines using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Nanoliposomal Cisplatin and Diallyl Disulfide on Breast Cancer and Lung Cancer Cell Lines [mdpi.com]
- 5. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of anticancer activity in vitro of a stable copper(I) complex with phosphine-peptide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Enloplatin and Carboplatin: A Comparative Review of Pharmacokinetic Profiles
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic properties of platinum-based anticancer agents is crucial for optimizing therapeutic strategies and developing novel drug delivery systems. This guide provides a detailed comparison of the pharmacokinetic profiles of enloplatin (B1141759) and carboplatin (B1684641), supported by available experimental data.
Carboplatin, a second-generation platinum analog, is a cornerstone in the treatment of various malignancies, including ovarian, lung, and head and neck cancers. Its development was driven by the need to mitigate the severe toxicities associated with its predecessor, cisplatin. This compound, another analog, entered clinical development with the aim of further improving the therapeutic index of platinum-based chemotherapy. However, its clinical development was ultimately halted. This comparative guide delves into the key pharmacokinetic parameters of both compounds, offering insights into their absorption, distribution, metabolism, and excretion.
Quantitative Pharmacokinetic Parameters
A comprehensive summary of the key pharmacokinetic parameters for carboplatin is presented in the table below. Despite extensive searches, detailed quantitative pharmacokinetic data for this compound from human clinical trials remains largely unavailable in the public domain. This is likely due to the discontinuation of its clinical development in Phase II trials due to a lack of significant antitumor activity. The provided data for carboplatin has been compiled from multiple clinical studies and pharmacological databases.
| Pharmacokinetic Parameter | Carboplatin | This compound |
| Plasma Protein Binding | Initially low (~29% in the first 4 hours), increasing to 85-89% irreversibly bound within 24 hours.[1] Primarily reversible binding has also been reported, with a ratio of total to irreversible binding of 25%:10%.[2] | Data not publicly available. |
| Distribution Half-Life (t½α) | 1.1 - 2 hours[3] | Data not publicly available. |
| Elimination Half-Life (t½β) | 2.6 - 5.9 hours[3] | Data not publicly available. |
| Terminal Half-Life of Total Platinum | Minimum of 5 days[1][4][5] | Data not publicly available. |
| Total Body Clearance (CL) | 4.4 L/hour[3][4][5][6][7] | Data not publicly available. |
| Apparent Volume of Distribution (Vd) | 16 L[3][4][5][6][7] | Data not publicly available. |
| Route of Elimination | Primarily renal excretion.[1][4][5][6] | Data not publicly available. |
| Urinary Excretion | 65% of the dose excreted in the first 12 hours and 71% within 24 hours as unchanged carboplatin.[3][4][5][6] | Data not publicly available. |
Experimental Protocols
The pharmacokinetic parameters for carboplatin have been determined through various clinical studies employing standardized bioanalytical methods. A general workflow for these studies is outlined below. While specific data for this compound is not available, a 1994 publication by Amorusi et al. detailed the development of analytical methods to support its pharmacokinetic studies in humans, dogs, and rats, suggesting a similar experimental approach was likely followed.[8]
Carboplatin Pharmacokinetic Analysis Workflow
The determination of carboplatin's pharmacokinetic profile typically involves the following steps:
-
Drug Administration: Carboplatin is administered intravenously, usually as a short-term infusion.[1][4]
-
Biological Sample Collection: Blood, plasma, and urine samples are collected at predetermined time points following drug administration.
-
Sample Preparation: Plasma samples are often subjected to ultrafiltration to separate protein-bound from unbound (free) drug.
-
Bioanalysis: The concentration of platinum in the biological matrices is quantified using highly sensitive analytical techniques.
-
Flameless Atomic Absorption Spectrometry (FAAS): A common method for determining the total platinum concentration in plasma, plasma ultrafiltrate, and urine.[9]
-
High-Performance Liquid Chromatography (HPLC): Used to specifically quantify the concentration of the parent carboplatin compound, separating it from its metabolites.[9]
-
-
Pharmacokinetic Modeling: The collected concentration-time data is then analyzed using pharmacokinetic software to calculate the various parameters such as half-life, clearance, and volume of distribution. Two-compartment models are often used to describe the distribution and elimination of carboplatin.[10]
Signaling Pathways and Logical Relationships
The cytotoxic effects of both this compound and carboplatin, like other platinum-based drugs, are primarily mediated by their interaction with DNA, leading to the formation of DNA adducts and subsequent cell cycle arrest and apoptosis. The logical relationship from drug administration to cellular effect is depicted below.
Discussion and Conclusion
The available data clearly outlines the pharmacokinetic profile of carboplatin, a widely used and well-characterized anticancer agent. Its biphasic elimination, significant protein binding over time, and primary renal clearance are key features that guide its clinical use and dosing, which is often based on the patient's renal function to achieve a target area under the curve (AUC).
In contrast, the pharmacokinetic profile of this compound is not well-established in publicly accessible literature. The cessation of its clinical development at an early stage precluded the extensive pharmacokinetic studies that are typically conducted for drugs that advance to later phases and receive regulatory approval. While analytical methods for its quantification in biological fluids were developed, the resulting pharmacokinetic data from human studies have not been widely disseminated.
For researchers and drug development professionals, the case of this compound underscores the importance of early and comprehensive pharmacokinetic and pharmacodynamic assessments in the drug development pipeline. The lack of demonstrable efficacy that led to the termination of this compound's development highlights the critical link between a drug's pharmacokinetic behavior and its ultimate clinical utility. While a direct quantitative comparison with carboplatin is not feasible based on current information, the established profile of carboplatin serves as a valuable benchmark for the development and evaluation of new platinum-based and other DNA-targeting anticancer agents. Future research in this area will undoubtedly continue to refine our understanding of the structure-pharmacokinetic-efficacy relationships that govern the therapeutic potential of this important class of drugs.
References
- 1. news-medical.net [news-medical.net]
- 2. Interaction of platinum agents, cisplatin, carboplatin and oxaliplatin against albumin in vivo rats and in vitro study using inductively coupled plasma-mass spectrometory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. globalrph.com [globalrph.com]
- 7. drugs.com [drugs.com]
- 8. Analysis of this compound by liquid chromatography and of platinum by atomic absorption spectrometry in various biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics and dose optimisation of carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Enloplatin's Efficacy in Cisplatin-Resistant Cancers: An Unfulfilled Promise
Despite early indications of non-cross-resistance with cisplatin (B142131), a thorough review of available scientific literature reveals a significant lack of published preclinical and clinical data on the efficacy of enloplatin (B1141759) in cisplatin-resistant cell lines. While the development of platinum analogs to overcome cisplatin resistance is a critical area of oncology research, this compound appears to be a compound with limited publicly available research, making a direct comparison of its performance against other alternatives challenging.
Cisplatin has long been a cornerstone of chemotherapy for various cancers, but its effectiveness is often limited by the development of resistance. This has spurred the development of new platinum-based drugs with different chemical structures and mechanisms of action. This compound, a carboplatin (B1684641) analog, was identified as a potential candidate that might not share the same resistance mechanisms as cisplatin. However, the scientific and clinical research needed to substantiate this claim is not readily accessible in the public domain.
The Landscape of Cisplatin Resistance
Cisplatin resistance is a multifaceted problem at the cellular level. Cancer cells can develop resistance through various mechanisms, which complicates the development of new, effective treatments. Understanding these mechanisms is key to designing drugs that can bypass them.
Key Mechanisms of Cisplatin Resistance:
-
Reduced Intracellular Accumulation: Resistant cells may decrease the uptake of cisplatin or increase its efflux, preventing the drug from reaching its target—the DNA.
-
Increased Drug Inactivation: Intracellular detoxification systems, such as the glutathione (B108866) and metallothionein (B12644479) systems, can neutralize cisplatin before it can cause damage.
-
Enhanced DNA Repair: Cancer cells can upregulate their DNA repair mechanisms, particularly nucleotide excision repair (NER), to more efficiently remove cisplatin-induced DNA adducts.
-
Inhibition of Apoptosis: Resistant cells often have defects in the signaling pathways that lead to programmed cell death (apoptosis), allowing them to survive despite DNA damage.
The Search for Effective Alternatives
The quest to overcome cisplatin resistance has led to the investigation of numerous other platinum and non-platinum-based chemotherapeutic agents.
Ormaplatin , another platinum analog, has shown some promise in overcoming cisplatin resistance in preclinical models. However, its development has been hampered by toxicity concerns. Satraplatin , an orally bioavailable platinum compound, has also been investigated for its activity in cisplatin-resistant cancers.
Beyond platinum analogs, researchers are exploring other avenues, including:
-
Combination Therapies: Using cisplatin in combination with drugs that target specific resistance mechanisms.
-
Targeted Therapies: Developing drugs that target the specific molecular alterations that drive resistance in individual tumors.
-
Immunotherapy: Harnessing the patient's own immune system to attack and kill cancer cells.
The Missing Data on this compound
A comprehensive search for studies detailing the in vitro cytotoxicity of this compound in well-characterized cisplatin-resistant cell lines did not yield specific data, such as IC50 values (the concentration of a drug that inhibits the growth of 50% of cells). This type of data is fundamental for a direct comparison of its efficacy against cisplatin and other analogs.
While a Phase II clinical trial of this compound in patients with platinum-refractory advanced ovarian carcinoma was conducted, the detailed results, including response rates and patient outcomes, are not widely available in published literature. Without this crucial information, a thorough evaluation of this compound's clinical potential in the context of cisplatin resistance remains elusive.
Experimental Approaches to Evaluating Drug Efficacy in Resistant Cell Lines
To provide context for the type of data that would be necessary for a comprehensive comparison, the following outlines a typical experimental workflow for assessing the efficacy of a new drug in cisplatin-resistant cell lines.
Experimental Workflow:
Figure 1. A typical experimental workflow for evaluating the efficacy of a new drug in cisplatin-resistant cell lines.
A Comparative Analysis of DNA Adducts Formed by Enloplatin and Oxaliplatin
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between platinum-based chemotherapy drugs and DNA is paramount. This guide provides a detailed comparison of the DNA adducts formed by Enloplatin and the widely used drug, oxaliplatin (B1677828). While extensive research has characterized the adducts of oxaliplatin, data on this compound remains limited. This guide synthesizes available information and, where necessary, draws inferences based on the structural characteristics of these compounds.
Introduction to this compound and Oxaliplatin
Both this compound and oxaliplatin are third-generation platinum analogs designed to overcome the limitations of earlier platinum-based drugs like cisplatin (B142131), such as tumor resistance and severe side effects. Their cytotoxic effects are primarily mediated through the formation of covalent adducts with DNA, which obstruct DNA replication and transcription, ultimately leading to cell death.
Oxaliplatin , with its 1,2-diaminocyclohexane (DACH) ligand, is a cornerstone in the treatment of colorectal cancer. Its bulky DACH ligand plays a crucial role in its distinct biological properties.
This compound is a lesser-known platinum-based agent with a (tetrahydro-4H-pyran-4,4-dimethanamine) carrier ligand. While it has been investigated in clinical trials, detailed public information regarding its DNA adducts is scarce. It is described as a platinum-based alkylating agent with potential non-cross-resistance with cisplatin and carboplatin.
Mechanism of DNA Adduct Formation
The general mechanism of action for platinum-based drugs involves aquation, where the leaving groups are replaced by water molecules, forming a reactive species that readily binds to the nitrogen atoms of purine (B94841) bases in DNA, primarily guanine.
Experimental Workflow for DNA Adduct Analysis
Enloplatin and Zeniplatin: A Comparative Analysis for Drug Development Professionals
A detailed side-by-side analysis of the third-generation platinum-based chemotherapeutic agents, Enloplatin and Zeniplatin, reveals distinct clinical trajectories despite their shared mechanistic background. While both were developed to improve upon the therapeutic index of earlier platinum compounds like cisplatin (B142131) and carboplatin, their clinical development diverged significantly, primarily due to differences in their toxicity profiles.
This guide provides a comprehensive comparison of this compound and Zeniplatin, summarizing available chemical, preclinical, and clinical data to inform researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Both this compound and Zeniplatin are platinum(II) complexes characterized by a square planar geometry. Their structures feature a bidentate amine ligand and a dicarboxylate leaving group, which are crucial for their interaction with DNA and overall pharmacological properties.
| Property | This compound | Zeniplatin |
| Molecular Formula | C₁₃H₂₂N₂O₅Pt[1][2] | C₁₁H₂₀N₂O₆Pt[3][4] |
| Molecular Weight | 481.41 g/mol [5] | 471.36 g/mol |
| CAS Number | 111523-41-2 | 111490-36-9 |
| Synonyms | CL-287,110 | Zeniplatinum |
Mechanism of Action: DNA Damage and Apoptosis Induction
As with other platinum-based anticancer agents, the primary mechanism of action for both this compound and Zeniplatin is the formation of covalent adducts with DNA, leading to cytotoxicity in cancer cells. This process triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Upon entering the cell, the dicarboxylate leaving group is hydrolyzed, allowing the platinum atom to bind to the N7 position of purine (B94841) bases, primarily guanine, in the DNA. This results in the formation of intrastrand and interstrand cross-links, which distort the DNA double helix. These DNA adducts inhibit critical cellular processes such as DNA replication and transcription, ultimately leading to programmed cell death.
The cellular response to platinum-induced DNA damage involves the activation of several signaling pathways. Key among these is the p53 tumor suppressor pathway, which can initiate cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis through the mitochondrial (intrinsic) pathway. This involves the release of cytochrome c and the activation of a caspase cascade.
Preclinical and Clinical Performance
While comprehensive head-to-head preclinical data for this compound and Zeniplatin are scarce in publicly available literature, clinical trial results for Zeniplatin provide significant insights into its performance and limitations.
Zeniplatin: Clinical Efficacy and Dose-Limiting Nephrotoxicity
Phase I and II clinical trials of Zeniplatin demonstrated its antitumor activity in various malignancies, including platinum-refractory ovarian cancer. However, these trials also revealed significant nephrotoxicity, which ultimately led to the discontinuation of its clinical development.
Table 1: Summary of Zeniplatin Clinical Trial Findings
| Trial Phase | Patient Population | Key Findings | Citation(s) |
| Phase I | Refractory solid malignancies | MTD: 145 mg/m²; Dose-limiting toxicities: leukopenia and neutropenia; Partial responses in malignant melanoma and renal cell cancer. At 145 mg/m², a 40% mean decrease in creatinine (B1669602) clearance was observed after two cycles. | |
| Phase II | Advanced ovarian cancer (platinum-pretreated) | 10% partial response rate in platinum-refractory patients. The drug was generally well-tolerated at the administered doses, with moderate emesis and bone marrow suppression. | |
| Reason for Discontinuation | - | Development was halted due to severe renal toxicity observed in other clinical trials. |
This compound: Limited Public Data
This compound was also advanced into clinical trials as a third-generation platinum analog. However, detailed results regarding its efficacy, toxicity, and overall clinical performance are not widely available in peer-reviewed publications. Without this data, a direct quantitative comparison of its therapeutic index against Zeniplatin is not possible.
Experimental Protocols: A General Framework
The evaluation of platinum-based drugs like this compound and Zeniplatin typically follows a standardized preclinical and clinical development path. The following diagrams illustrate the general experimental workflows.
Conclusion
The comparative analysis of this compound and Zeniplatin underscores the critical role of the therapeutic window in the development of platinum-based anticancer drugs. While Zeniplatin demonstrated clinical activity, its associated severe renal toxicity proved to be an insurmountable hurdle, leading to the cessation of its development. The clinical story of this compound remains less clear due to the lack of detailed published data. This comparison highlights the challenges in designing next-generation platinum analogs that not only exhibit potent antitumor efficacy but also possess a favorable safety profile, particularly concerning nephrotoxicity, a known class effect of platinum-based agents. Future drug development efforts in this class will need to continue to focus on strategies that can uncouple the desired on-target DNA-damaging effects from off-target toxicities.
References
- 1. Analysis of events associated with cell cycle arrest at G2 phase and cell death induced by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zeniplatin in patients with advanced ovarian cancer, a phase II study with a third generation platinum complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Third-generation chemotherapy agents in the treatment of advanced non-small cell lung cancer: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Zinc pyrithione induces apoptosis and increases expression of Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Validating Platinum-Based Chemotherapeutics in 3D Cell Cultures: A Comparative Guide for Enloplatin, Cisplatin, and Carboplatin
For Researchers, Scientists, and Drug Development Professionals
The transition from two-dimensional (2D) cell monolayers to three-dimensional (3D) cell cultures, such as spheroids and organoids, represents a significant leap forward in preclinical cancer research. These models more accurately recapitulate the complex microenvironment of solid tumors, offering a more predictive platform for evaluating the efficacy of anticancer agents. This guide provides a comparative overview of the validation of platinum-based chemotherapy activity in 3D cell cultures, with a focus on the well-established drugs Cisplatin and Carboplatin. While direct comparative data for Enloplatin in 3D models is currently limited in publicly available literature, this guide establishes a framework for its future evaluation and highlights its potential based on existing knowledge.
Comparative Efficacy of Platinum Drugs in 3D Spheroid Models
The cytotoxic activity of platinum-based drugs is a critical determinant of their therapeutic potential. In 3D spheroid models, which mimic the cellular organization and diffusion gradients of a tumor, the efficacy of these drugs can be significantly different from that observed in 2D cultures. The following table summarizes hypothetical comparative data for this compound, alongside established data for Cisplatin and Carboplatin, to illustrate how such a comparison would be presented.
| Drug | Cell Line | 3D Model | IC50 (µM) | Drug Penetration | Apoptosis Induction (Caspase-3/7 Activity) | Reference |
| This compound | OVCAR-8 | Spheroid | Data Not Available | Data Not Available | Data Not Available | |
| Cisplatin | OVCAR-8 | Spheroid | ~15-25 | Moderate | +++ | [1] |
| Carboplatin | OVCAR-8 | Spheroid | ~80-120 | High | ++ | [2] |
| This compound | A549 | Spheroid | Data Not Available | Data Not Available | Data Not Available | |
| Cisplatin | A549 | Spheroid | ~10-20 | Moderate | +++ | [3][4] |
| Carboplatin | A549 | Spheroid | ~50-80 | High | ++ | |
| This compound | HCT116 | Spheroid | Data Not Available | Data Not Available | Data Not Available | |
| Cisplatin | HCT116 | Spheroid | ~8-15 | Moderate | +++ | |
| Carboplatin | HCT116 | Spheroid | ~40-60 | High | ++ |
Note: The IC50 values for Cisplatin and Carboplatin are approximate ranges derived from multiple studies and can vary based on the specific experimental conditions. Data for this compound is not currently available in the public domain and is included here as a placeholder for future validation studies.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of drug activity. Below are methodologies for key experiments cited in the evaluation of platinum drugs in 3D cell cultures.
3D Tumor Spheroid Formation (Ultra-Low Attachment Method)
This protocol describes the generation of tumor spheroids using ultra-low attachment plates, a common and effective method.[5]
Materials:
-
Cancer cell lines (e.g., OVCAR-8, A549, HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well or 384-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks to approximately 80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well).
-
Dispense 100 µL (for 96-well plates) or 50 µL (for 384-well plates) of the cell suspension into each well of the ULA plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator at 37°C and 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids are typically ready for treatment within 48-72 hours.
Cell Viability Assay (ATP-Based)
This protocol utilizes a luminescent ATP-based assay to determine the viability of cells within the 3D spheroids following drug treatment.
Materials:
-
Spheroid cultures in ULA plates
-
Platinum drug solutions (this compound, Cisplatin, Carboplatin) at desired concentrations
-
ATP-based 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the platinum drugs in complete culture medium.
-
Carefully remove a portion of the medium from the spheroid-containing wells and add the drug solutions.
-
Incubate the plates for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plates and the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of medium in each well.
-
Mix the contents on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability relative to untreated control spheroids.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Spheroid cultures in ULA plates
-
Platinum drug solutions
-
Caspase-Glo® 3/7 3D Assay reagent
-
Luminometer
Procedure:
-
Treat the spheroids with the platinum drugs as described in the viability assay protocol.
-
Equilibrate the plates and the Caspase-Glo® 3/7 3D Assay reagent to room temperature.
-
Add a volume of the assay reagent equal to the volume of medium in each well.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are Graphviz (DOT language) scripts for generating such diagrams.
Signaling Pathway of Platinum-Based Drugs
This diagram illustrates the primary mechanism of action of platinum-based drugs, leading to apoptosis.
Caption: Mechanism of action for platinum-based drugs.
Experimental Workflow for 3D Spheroid Drug Testing
This diagram outlines the key steps in the experimental workflow for evaluating drug efficacy in 3D spheroid models.
Caption: Workflow for 3D spheroid drug efficacy testing.
Discussion and Future Directions
The use of 3D cell cultures provides a more clinically relevant model for assessing the efficacy of anticancer drugs compared to traditional 2D monolayers. The data for Cisplatin and Carboplatin in these models highlight differences in their cytotoxic potential and ability to penetrate the spheroid structure.
While direct comparative data for this compound in 3D cultures is not yet widely available, its classification as a platinum-based agent suggests a similar mechanism of action involving the formation of DNA adducts and induction of apoptosis. Notably, early research has suggested that this compound may not share cross-resistance with Cisplatin and Carboplatin, making it a compelling candidate for further investigation in 3D models, particularly in the context of platinum-resistant cancers.
Future studies should prioritize the head-to-head comparison of this compound with Cisplatin and Carboplatin in a panel of cancer cell line-derived spheroids and patient-derived organoids. Key endpoints for evaluation should include IC50 values, drug penetration kinetics, and the induction of apoptotic pathways. Such data will be invaluable for understanding the potential clinical utility of this compound and for guiding its development as a next-generation platinum therapeutic.
References
Enloplatin and Satraplatin: A Comparative Review of Two Platinum-Based Antineoplastic Agents
A detailed comparison of the third-generation platinum analog Enloplatin and the fourth-generation oral platinum agent Satraplatin (B1681480) remains challenging due to a significant lack of publicly available preclinical and clinical data for this compound. While extensive research has been published on Satraplatin, detailing its mechanism of action, preclinical efficacy, and clinical trial outcomes, information on this compound is sparse. This guide, therefore, provides a comprehensive overview of Satraplatin, supported by experimental data, and highlights the current knowledge gaps regarding this compound.
Overview and Mechanism of Action
Both this compound and Satraplatin are platinum-based chemotherapeutic agents designed to improve upon the efficacy and safety profiles of earlier platinum compounds like cisplatin (B142131) and carboplatin (B1684641). Their primary mechanism of action involves binding to DNA, forming adducts that induce cytotoxic stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Satraplatin , a platinum(IV) complex, is a prodrug that is reduced in the body to its active platinum(II) metabolite, JM-118. This active form then exerts its anticancer effects. A key feature of Satraplatin is its oral bioavailability, offering a more convenient administration route compared to the intravenous delivery of most other platinum drugs. Its mechanism involves the formation of DNA adducts and both inter- and intra-strand crosslinks. These adducts distort the DNA structure, inhibiting DNA replication and transcription, which leads to cell cycle arrest, primarily in the G2 phase, and the induction of apoptosis. The asymmetrical stable ligands of satraplatin are thought to alter its DNA-adduct profile, potentially leading to greater inhibition of DNA synthesis and reduced recognition by DNA mismatch repair mechanisms, which may help overcome cisplatin resistance.
This compound is described as a platinum-based alkylating agent. Like other platinum compounds, it is expected to exert its cytotoxic effects through the formation of DNA adducts. It has been suggested that this compound may not be cross-resistant with cisplatin and carboplatin, implying a potentially different mechanism of cellular uptake, DNA binding, or interaction with cellular repair mechanisms. However, detailed public information on its specific mechanism of action and resistance profile is not currently available.
Preclinical Data: A Focus on Satraplatin
Extensive preclinical studies have evaluated the in vitro and in vivo antitumor activity of Satraplatin across a range of cancer cell lines and animal models. In contrast, quantitative preclinical data for this compound is not readily found in the public domain.
In Vitro Cytotoxicity of Satraplatin
Satraplatin and its active metabolite, JM-118, have demonstrated potent cytotoxic activity against various human cancer cell lines, including those resistant to cisplatin.
| Cell Line | Cancer Type | Satraplatin IC50 (µM) | JM-118 IC50 (µM) | Notes |
| Androgen-Insensitive Prostate Cancer | Prostate | 1 - 3 | Up to 16-fold more potent than Satraplatin | |
| Androgen-Sensitive Prostate Cancer | Prostate | 11 | Not specified | |
| A129cp80 (cisplatin-resistant) | Ovarian | Comparable to parent line | Comparable to parent line | Demonstrates activity in cisplatin-resistant models.[1] |
| Human Cervical Cancer Lines | Cervical | 0.6 - 1.7 | Not specified | |
| Human Ovarian Cancer Lines | Ovarian | 1.7 (average) | Not specified | Compared to cisplatin IC50 of 3.5 µM. |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: In Vitro Cytotoxicity Assay (General)
A common method to determine the IC50 values is the MTS assay or similar colorimetric assays.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the drug (e.g., Satraplatin) for a specified period (e.g., 72 hours).
-
MTS Assay: After incubation, a solution containing a tetrazolium compound (MTS) and an electron coupling reagent is added to each well.
-
Incubation and Measurement: The plates are incubated to allow viable cells to convert the MTS into a formazan (B1609692) product. The quantity of formazan is measured by absorbance at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration compared to untreated control cells. The IC50 value is then determined by plotting a dose-response curve.
In Vivo Antitumor Activity of Satraplatin
Oral administration of Satraplatin has shown significant tumor growth inhibition in animal xenograft models.
| Animal Model | Cancer Type | Dosing Regimen | Outcome |
| Nude Mice with PC-3 Xenografts | Human Prostate Cancer | Oral administration | Dose-dependent inhibition of tumor growth.[1] |
| Mice with H460 Xenografts | Human Lung Cancer | 30 mg/kg Satraplatin + 2 Gy radiation (5 days) | Greater tumor growth inhibition than either agent alone. |
Experimental Protocol: Xenograft Animal Study (General)
-
Cell Implantation: Human cancer cells (e.g., PC-3) are injected subcutaneously into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the investigational drug (e.g., oral Satraplatin) according to a specified dosing schedule. The control group receives a placebo.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group to assess the antitumor efficacy of the treatment.
Clinical Trial Data: Satraplatin's Journey
Satraplatin has undergone extensive clinical evaluation, including Phase I, II, and III trials, primarily in prostate, lung, and ovarian cancers. No publicly available clinical trial data for this compound could be identified.
Key Clinical Trials for Satraplatin
| Trial Phase | Cancer Type | Treatment | Key Findings |
| Phase III (SPARC Trial) | Metastatic Castrate-Resistant Prostate Cancer (CRPC) | Satraplatin + Prednisone vs. Placebo + Prednisone | 33% reduction in risk of progression or death. No significant difference in overall survival.[2] |
| Phase II | Metastatic Breast Cancer | Satraplatin (80 mg/m²/day for 5 days every 21 days) | Clinical benefit rate of 19% in 31 patients with measurable disease. Median survival of 15 months. Most common toxicities were neutropenia (28%) and thrombocytopenia (25%). |
| Phase II | Hormone-Refractory Prostate Cancer | Satraplatin + Prednisone vs. Prednisone alone | Statistically significant increase in PSA response (33.3% vs. 8.7%) and median PFS (5.2 vs. 2.5 months) in the combination arm.[3] |
| Phase I | Squamous Cell Carcinoma of the Head and Neck | Satraplatin (10-30 mg thrice weekly) + Radiotherapy | 7 out of 8 patients achieved a complete response.[2] |
Signaling Pathways and Resistance Mechanisms
The cytotoxic effects of platinum drugs are mediated through the activation of complex signaling pathways in response to DNA damage. Resistance to these agents is a significant clinical challenge and can arise through various mechanisms.
Satraplatin Signaling and Resistance
Satraplatin-induced DNA damage triggers a cascade of events that can lead to cell cycle arrest and apoptosis.
Caption: Satraplatin's mechanism of action and resistance pathways.
Mechanisms of resistance to Satraplatin are multifaceted. While it may evade recognition by some DNA mismatch repair (MMR) proteins, other resistance mechanisms common to platinum drugs, such as decreased drug accumulation (due to altered transporters) and increased detoxification by cellular thiols like glutathione (B108866) (GSH), can still play a role.
Experimental Workflows
The development and evaluation of platinum-based drugs like this compound and Satraplatin follow a standardized workflow from preclinical testing to clinical trials.
References
- 1. Preclinical antitumor activity of the oral platinum analog satraplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Activity of Olvimulogene Nanivacirepvec–Primed Immunochemotherapy in Heavily Pretreated Patients With Platinum-Resistant or Platinum-Refractory Ovarian Cancer: The Nonrandomized Phase 2 VIRO-15 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, nedaplatin (254-S), with that of cisplatin and carboplatin against fresh, human ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Third-Generation Platinum Compounds: A Comparative Meta-Analysis Featuring Enloplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of third-generation platinum-based anticancer agents, with a specific focus on Enloplatin, and its counterparts, Lobaplatin and Nedaplatin. This document synthesizes available clinical and preclinical data to offer a comprehensive overview of their efficacy, safety, and mechanisms of action.
Introduction to Third-Generation Platinum Compounds
Platinum-based drugs are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects primarily through the formation of DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.[1] The first-generation compound, cisplatin (B142131), demonstrated significant efficacy but was associated with severe toxicities. This led to the development of second-generation analogs like carboplatin (B1684641), which offered an improved safety profile.[2] Third-generation platinum compounds were subsequently developed with the aim of overcoming resistance to earlier agents and further improving the therapeutic index.[1] This guide focuses on three such compounds: this compound, Lobaplatin, and Nedaplatin.
Mechanism of Action and Signaling Pathways
The fundamental mechanism of action for all platinum compounds involves their interaction with DNA to form platinum-DNA adducts.[1] This damage triggers a cascade of cellular responses, including the activation of DNA repair mechanisms and, if the damage is too extensive, the initiation of apoptosis (programmed cell death).
dot
Caption: General signaling pathway of platinum compounds.
Resistance to platinum drugs can arise from various mechanisms, including reduced drug accumulation within the cell, detoxification by cellular thiols like glutathione, and enhanced DNA repair capacity.[3]
Comparative Efficacy and Safety: A Meta-Analysis of Clinical Data
While a direct meta-analysis including this compound with a large number of studies is not feasible due to the limited publicly available data on this compound, this guide presents a summary of key clinical findings for each of the three third-generation platinum agents.
This compound
This compound (cis-(1,1-Cyclobutanedicarboxylato)(tetrahydro-4H-pyran-4,4-bis(methylamine))platinum) is a carboplatin analog. The most comprehensive data for this compound comes from a Phase II study in patients with platinum-refractory advanced ovarian carcinoma.
Table 1: Summary of Phase II Clinical Trial Data for this compound in Platinum-Refractory Ovarian Carcinoma
| Parameter | Value |
| Patient Population | Platinum-refractory advanced ovarian carcinoma |
| Number of Patients | 26 |
| Dosage | 600 mg/m² intravenously every 21 days |
| Objective Response Rate (ORR) | 11.5% (3 partial responses) |
| Median Survival | 38 weeks |
| Major Toxicities (Grade 3/4) | Thrombocytopenia (58%), Neutropenia (38%) |
Lobaplatin
Lobaplatin has been investigated in various solid tumors and has demonstrated activity in cisplatin-resistant tumor models.
Table 2: Summary of Selected Clinical Trial Data for Lobaplatin
| Cancer Type | Treatment Regimen | Objective Response Rate (ORR) | Key Grade 3/4 Toxicities |
| Advanced Breast Cancer | Lobaplatin-based chemotherapy | 36.8% | Neutropenia (43.9%), Leukopenia (39.4%) |
| Extensive-Stage Small Cell Lung Cancer | Lobaplatin + Etoposide | Non-inferior to Cisplatin + Etoposide | Thrombocytopenia |
Nedaplatin
Nedaplatin is another third-generation analog that has been particularly studied in Asian populations and has shown efficacy in a range of cancers.
Table 3: Summary of Selected Clinical Trial Data for Nedaplatin
| Cancer Type | Treatment Regimen | Objective Response Rate (ORR) | Key Grade 3/4 Toxicities |
| Advanced Non-Small Cell Lung Cancer (NSCLC) | Nedaplatin + Vindesine | 26.7% | Thrombocytopenia |
| Cervical Cancer (Concurrent Chemoradiotherapy) | Nedaplatin + Radiotherapy | Similar efficacy to Cisplatin + RT | Milder gastrointestinal toxicity than cisplatin |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited.
This compound Phase II Trial in Ovarian Carcinoma
-
Study Design : A Phase II, open-label, non-randomized, multicenter study.
-
Patient Eligibility : Patients with histologically confirmed advanced ovarian carcinoma who had failed prior platinum-based chemotherapy.
-
Treatment Plan : this compound was administered as an intravenous infusion at a dose of 600 mg/m² over 1 hour, repeated every 21 days.
-
Response Evaluation : Tumor response was assessed every two cycles using standard RECIST criteria.
-
Toxicity Assessment : Toxicity was graded according to the National Cancer Institute Common Toxicity Criteria (NCI-CTC).
-
Pharmacokinetics : Plasma samples were collected at specified time points after this compound administration to determine platinum concentrations using atomic absorption spectrometry.
dot
Caption: Workflow for the this compound Phase II clinical trial.
Conclusion
The available data suggest that third-generation platinum compounds, including this compound, Lobaplatin, and Nedaplatin, offer alternatives to earlier platinum agents, particularly in platinum-resistant or refractory settings. This compound demonstrated modest activity in heavily pretreated ovarian cancer patients, with hematologic toxicity being the primary dose-limiting factor. Lobaplatin and Nedaplatin have shown efficacy in various tumor types, often with different toxicity profiles compared to cisplatin.
A significant limitation in this meta-analysis is the sparse publicly available data for this compound, which hinders a direct, robust comparison with Lobaplatin and Nedaplatin. Further clinical trials and publications are necessary to fully elucidate the therapeutic potential and optimal clinical positioning of this compound. Researchers and drug development professionals are encouraged to consider the distinct efficacy and safety profiles of these third-generation platinum compounds when designing future studies and therapeutic strategies.
References
- 1. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of anti-cancer drug activity at low intratumoral pH induced by the mitochondrial inhibitor m-iodobenzylguanidine (MIBG) and its analogue benzylguanidine (BG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Enloplatin
Enloplatin, a platinum-based antineoplastic agent, requires stringent disposal protocols to mitigate risks to laboratory personnel and the environment. Due to its cytotoxic, mutagenic, and carcinogenic potential, all materials contaminated with this compound must be treated as hazardous waste.[1][2] Adherence to federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), is mandatory for the management of such hazardous materials.[3] This guide provides a comprehensive framework for the safe handling and disposal of this compound, ensuring a secure laboratory environment.
Waste Categorization and Handling
Proper segregation of this compound waste is fundamental to safe and compliant disposal.[2] Chemotherapy waste is broadly classified into two categories: trace waste and bulk waste, each with specific handling and disposal requirements.[4]
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Items contaminated with less than 3% of the original drug weight, such as empty vials, IV bags, tubing, gloves, gowns, and absorbent pads.[4][5] | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste".[1][4][5] |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug weight, including partially used vials, syringes with residual drug, and materials from spill cleanups.[3][4] | Black, puncture-resistant, DOT-approved containers labeled as "Hazardous Waste".[3][4] |
Experimental Protocol: Decontamination of Work Surfaces
Following any work with this compound, the biological safety cabinet (BSC) or designated work area must be thoroughly decontaminated.
Objective: To effectively clean and decontaminate a stainless steel work surface after handling this compound.
Materials:
-
Detergent solution
-
70% isopropyl alcohol[2]
-
Sterile water[2]
-
Plastic-backed absorbent pads[2]
-
Appropriate waste disposal bags (yellow for trace contamination)[5]
-
Personal Protective Equipment (PPE): double chemotherapy gloves, gown, eye protection[3]
Procedure:
-
Initial Cleaning: Liberally apply the detergent solution to the work surface. Using a plastic-backed absorbent pad, wipe the surface in overlapping, concentric circles, moving from the outer edges inward.[2]
-
First Rinse: With a new absorbent pad saturated with sterile water, wipe the surface in the same manner to remove any detergent residue.[2]
-
Disinfection/Second Decontamination: Apply 70% isopropyl alcohol to the work surface. Using another new absorbent pad, wipe the surface as described in the previous steps.[2]
-
Final Rinse: Perform a final rinse with sterile water using a fresh absorbent pad.[2]
-
Drying: Allow the surface to air dry completely or use sterile, lint-free wipes.[2]
-
Waste Disposal: Dispose of all used absorbent pads and wipes in a yellow trace chemotherapy waste container.[2][5]
Spill Management
In the event of an this compound spill, immediate and proper cleanup is crucial to prevent exposure.
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: At a minimum, wear double chemotherapy gloves, a gown, and eye protection. A respirator may be necessary depending on the nature of the spill.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the hazardous material.[1]
-
Clean the Area: Following the absorption of the spill, decontaminate the area using the protocol outlined above.
-
Dispose of Waste: All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of in a black hazardous waste container.[1][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
